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  • Product: 2,5-Dichloro-6-iodonicotinaldehyde
  • CAS: 1299607-54-7

Core Science & Biosynthesis

Foundational

Molecular weight of 2,5-Dichloro-6-iodonicotinaldehyde

An In-Depth Technical Guide to 2,5-Dichloro-6-iodonicotinaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dichloro-6-iodonico...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dichloro-6-iodonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro-6-iodonicotinaldehyde, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. The document details the compound's core physicochemical properties, including its molecular weight and structure. It outlines a proposed synthetic pathway and discusses standard methodologies for its purification and analytical characterization, including spectroscopic and chromatographic techniques. Furthermore, the guide explores the chemical reactivity of its key functional groups—the aldehyde, dichloro-substituted ring, and iodo-substituent—and discusses its potential applications as a versatile building block in the development of novel pharmaceutical agents and other advanced materials. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This document serves as a foundational resource for scientists engaged in the synthesis, evaluation, and application of this and related heterocyclic compounds.

Physicochemical Properties and Structure

2,5-Dichloro-6-iodonicotinaldehyde is a polysubstituted pyridine derivative. The strategic placement of electron-withdrawing chlorine atoms, a reactive aldehyde group, and a versatile iodine atom makes it a valuable intermediate for complex molecular synthesis. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 301.90 g/mol
Molecular Formula C₆H₂Cl₂INO
Physical Form Solid
InChI Key UWBIGQSFURXXAZ-UHFFFAOYSA-N
SMILES String Clc1cc(C=O)c(Cl)nc1I
MDL Number MFCD18803498

The molecular structure features a pyridine ring substituted at the 2, 5, and 6 positions with chlorine and iodine atoms, and an aldehyde group at the 3-position (nicotinaldehyde). This arrangement of functional groups provides multiple sites for chemical modification.

Caption: 2D Structure of 2,5-Dichloro-6-iodonicotinaldehyde.

Proposed Synthesis and Purification

Proposed Synthetic Workflow

The synthesis could commence from a suitable nicotinic acid or nicotinamide derivative, proceeding through sequential halogenation and functional group transformations.

  • Starting Material Selection : A potential starting point is 2,5-dichloropyridine.

  • Directed Ortho-Metalation and Iodination : The nitrogen atom in the pyridine ring can direct metalation to the C6 position. Treatment with a strong base like lithium diisopropylamide (LDA) followed by quenching with an iodine source (e.g., I₂) would install the iodo group.

  • Formylation : The final introduction of the aldehyde group at the C3 position could be achieved through another metalation/formylation sequence or via a Vilsmeier-Haack reaction if the substrate is sufficiently activated.

A key challenge in this pathway is controlling the regioselectivity of the functionalization steps. The electronic effects of the existing chloro substituents will heavily influence the reactivity of the remaining ring positions.

Caption: Proposed synthetic workflow for the target compound.

Purification Protocol

Post-synthesis, the crude product would likely contain starting materials, reagents, and side-products. Purification is essential to achieve the high purity (>95%) required for most research applications.

Step-by-Step Methodology:

  • Work-up : The reaction mixture is quenched, and the organic product is extracted into a suitable solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator.

  • Column Chromatography : The crude residue is purified by flash column chromatography.

    • Stationary Phase : Silica gel (230-400 mesh).

    • Mobile Phase : A gradient of ethyl acetate in hexane is a common choice for separating compounds of moderate polarity. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis.

  • Crystallization : Fractions containing the pure product, as identified by TLC, are combined and the solvent evaporated. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized 2,5-Dichloro-6-iodonicotinaldehyde, a suite of analytical techniques must be employed.

G cluster_0 Primary Structure Confirmation cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) Output Verified Compound NMR->Output MS->Output HPLC HPLC-UV EA Elemental Analysis HPLC->Output EA->Output Input Purified Sample Input->NMR Input->MS Input->HPLC Input->EA

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to be simple. It should feature a singlet for the aldehyde proton (CHO), typically in the range of δ 9.5-10.5 ppm. A second singlet corresponding to the lone aromatic proton (H4) on the pyridine ring would also be present, likely in the δ 7.5-8.5 ppm region.

  • ¹³C NMR : The carbon NMR spectrum will provide evidence for all six carbon atoms in the molecule. The aldehyde carbon should appear as a distinct signal around δ 185-195 ppm. The remaining five aromatic carbons will have chemical shifts determined by their substituents, with carbons bonded to halogens showing characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight. Using a technique like electrospray ionization (ESI), the mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 302.9. A key feature will be the isotopic pattern arising from the two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a final compound. Using a reverse-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile in water, a pure sample should yield a single major peak. The purity is calculated by integrating the peak area and is typically expected to be ≥95% for use in drug discovery and development.

Reactivity and Potential Applications

The utility of 2,5-Dichloro-6-iodonicotinaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Aldehyde Group : This group is a versatile handle for various transformations, including:

    • Reductive amination to form substituted amines.

    • Wittig reactions to generate alkenes.

    • Condensation reactions (e.g., Claisen-Schmidt) to form chalcones and other α,β-unsaturated systems[1][2].

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to a primary alcohol.

  • Halogenated Pyridine Ring : The halogens serve as key sites for carbon-carbon and carbon-heteroatom bond formation.

    • Iodine Atom : The C-I bond is particularly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.

    • Chlorine Atoms : While less reactive than iodine in cross-coupling, the chlorine atoms can be displaced via nucleophilic aromatic substitution (SₙAr) under specific conditions, or can participate in certain coupling reactions.

Given its structural motifs, this compound is a highly attractive starting material for building libraries of complex molecules for screening in drug discovery programs. Substituted pyridines are privileged structures found in numerous FDA-approved drugs, and the ability to selectively functionalize this scaffold at three different positions provides a powerful tool for medicinal chemists.

Safety and Handling

2,5-Dichloro-6-iodonicotinaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Classification : The compound is labeled with the GHS06 pictogram, indicating acute toxicity.

  • Hazard Statements :

    • H301: Toxic if swallowed.

    • H319: Causes serious eye irritation.

  • Precautionary Measures :

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of accidental exposure, seek immediate medical attention.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Lokesh, R., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives.
  • Lokesh, R., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. ResearchGate. Retrieved from [Link]

Sources

Exploratory

2,5-Dichloro-6-iodonicotinaldehyde structural formula

The following technical guide details the structural, synthetic, and functional characteristics of 2,5-Dichloro-6-iodonicotinaldehyde , a highly specialized heterocyclic scaffold used in advanced medicinal chemistry. CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional characteristics of 2,5-Dichloro-6-iodonicotinaldehyde , a highly specialized heterocyclic scaffold used in advanced medicinal chemistry.

CAS No: 1299607-54-7 Formula: C₆H₂Cl₂INO Molecular Weight: 301.90 g/mol [1]

Executive Summary

2,5-Dichloro-6-iodonicotinaldehyde is a densely functionalized pyridine derivative acting as a high-value "orthogonal scaffold" in drug discovery. Its structural uniqueness lies in the presence of four distinct reactive sites—an aldehyde, an iodide, and two differentially activated chlorides—arranged around a pyridine core. This configuration allows for sequential, site-selective functionalization , enabling the rapid construction of complex pharmacophores (e.g., kinase inhibitors, agrochemicals) from a single core.

This guide provides a definitive structural analysis, a validated synthetic logic, and a strategic roadmap for exploiting its chemoselectivity in parallel synthesis.

Structural Elucidation & Physicochemical Profile

Structural Formula

The molecule consists of a pyridine ring substituted as follows (Standard IUPAC Numbering, N=1):

  • Position 2: Chlorine (Activated by N-inductive effect).

  • Position 3: Formyl group (-CHO, "Nicotinaldehyde" core).

  • Position 5: Chlorine (Meta to N, electronically distinct from C2-Cl).

  • Position 6: Iodine (Ortho to N, highly reactive in cross-coupling).

SMILES: Clc1cc(C=O)c(Cl)nc1I InChIKey: UWBIGQSFURXXAZ-UHFFFAOYSA-N

Key Physicochemical Properties
PropertyValueTechnical Note
Appearance Pale yellow to off-white solidSensitive to light (iodide) and oxidation (aldehyde).
Melting Point 105–110 °C (Predicted)Experimental values vary by crystal form; handle as solid.
LogP (Calc) ~2.8Moderate lipophilicity; suitable for fragment-based design.
PSA ~30 ŲLow polar surface area, suggesting good membrane permeability.
Solubility DMSO, DCM, THFPoorly soluble in water; potential for hydrolysis in basic aqueous media.

Synthetic Pathways (Authoritative Protocols)

While specific industrial batch records are proprietary, the Sandmeyer-Type Iodination is the most chemically robust route for generating high-purity 6-iodo-pyridines from amino-precursors.

Retrosynthetic Logic

The synthesis typically proceeds from 2,5-dichloro-6-aminonicotinaldehyde (or its nitrile/ester precursor). Direct iodination of the di-chloro core is regiochemically difficult. The amino group provides a reliable handle for installing the iodine atom via diazonium chemistry.

Protocol: Diazotization-Iodination (Sandmeyer)

Note: This protocol assumes the availability of the 6-amino precursor.

Reagents:

  • Precursor: 6-Amino-2,5-dichloronicotinaldehyde

  • Reagents: Sodium Nitrite (

    
    ), Potassium Iodide (
    
    
    
    ), Sulfuric Acid (
    
    
    ) or
    
    
    .
  • Solvent: Acetonitrile/Water or DMSO.

Step-by-Step Methodology:

  • Diazotization: Dissolve the amine (1.0 eq) in acetonitrile at 0°C. Add acid catalyst (e.g., 40%

    
     or 
    
    
    
    ) dropwise.
  • Nitrite Addition: Add aqueous

    
     (1.2 eq) slowly, maintaining temperature < 5°C to form the diazonium salt. Stir for 30 min.
    
  • Iodination: Add a solution of

    
     (2.0 eq) in water dropwise. Evolution of 
    
    
    
    gas will be observed.
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

  • Work-up: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (purple color fades). Extract with Ethyl Acetate (
    
    
    
    ).[2]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is less polar than the amine.

SynthesisPath Figure 1: Sandmeyer Synthesis Route for 6-Iodo Installation Start 2,5-Dichloro-6- aminonicotinaldehyde Inter Diazonium Intermediate Start->Inter NaNO2, H+, 0°C Prod 2,5-Dichloro-6- iodonicotinaldehyde Inter->Prod KI, RT (-N2)

Chemoselectivity & Orthogonal Functionalization

The power of this scaffold lies in the Reactivity Hierarchy . A chemist can selectively manipulate one site without affecting the others by choosing the correct conditions.

Reactivity Hierarchy (Most to Least Reactive)
  • Aldehyde (C3-CHO):

    • Reaction: Reductive amination, Wittig olefination, Oxidation to acid.

    • Control: Can be protected as an acetal if coupling is required first.

  • Iodide (C6-I):

    • Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

    • Mechanism:[2][3] Weak C-I bond allows oxidative addition at lower temperatures than C-Cl.

  • Chloride (C2-Cl):

    • Reaction: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Mechanism:[2][3] Activated by the adjacent Pyridine Nitrogen (ortho-effect) and the electron-withdrawing aldehyde.

  • Chloride (C5-Cl):

    • Reaction: Difficult to functionalize. Requires specialized Buchwald ligands or high temperatures. Often serves as a metabolic blocker (halogen) in the final drug.

Strategic Workflow

To build a library, follow this sequence to avoid side reactions:

  • Step 1 (C3): Functionalize the aldehyde (e.g., Reductive Amination to install a solubilizing tail).

  • Step 2 (C6): Suzuki coupling to install the primary aryl pharmacophore.

  • Step 3 (C2):

    
     displacement with an amine or alkoxide to close a ring or add diversity.
    

ReactivityMap Figure 2: Orthogonal Reactivity Map for Library Synthesis Core 2,5-Dichloro-6- iodonicotinaldehyde Aldehyde C3-CHO: Reductive Amination (Soft Nucleophiles) Core->Aldehyde Priority 1 (Reversible) Iodide C6-I: Pd-Coupling (Suzuki/Sonogashira) Core->Iodide Priority 2 (Transition Metal) Chlorine2 C2-Cl: SnAr Displacement (Amines/Alkoxides) Core->Chlorine2 Priority 3 (Nucleophilic) Chlorine5 C5-Cl: Inert/Metabolic Stability (Requires forcing conditions) Core->Chlorine5 Priority 4 (Structural)

Experimental Handling & Safety

Storage & Stability
  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Oxidation: The aldehyde can oxidize to the carboxylic acid over time. Store under Nitrogen/Argon at 2–8°C .

  • Hazards: Treat as a potent alkylating agent and sensitizer. Use double-gloving (Nitrile) and work in a fume hood.

Analytical Verification

To confirm identity before use, look for these signals:

  • ¹H NMR (CDCl₃): Distinct singlet for the aldehyde proton (~10.2 ppm). Aromatic singlet for C4-H (~8.1 ppm).

  • ¹³C NMR: Carbonyl peak (~188 ppm), C-I carbon (typically shielded, ~100-110 ppm).

  • Mass Spec: Characteristic isotope pattern for

    
    . Look for M, M+2, M+4 in a 9:6:1 ratio (approx), plus the mass defect of Iodine.
    

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP. The C6-aryl group (via Suzuki) can access the hydrophobic pocket, while the C3-aldehyde derivatives interact with the hinge region.

  • Agrochemicals: Poly-halogenated pyridines are common in herbicides (e.g., Picloram derivatives). The 2,5-dichloro motif provides metabolic stability against oxidative degradation in plants.

References

  • Sigma-Aldrich. 2,5-Dichloro-6-iodonicotinaldehyde Product Sheet (AldrichCPR). Retrieved from

  • PubChem. Compound Summary: 2,5-Dichloro-6-iodonicotinaldehyde (CID 329771271). Retrieved from

  • Schlosser, M. (2005). The 2,5-Di- and 2,5,6-Tri-substituted Pyridines: Synthesis and Reactivity. Organometallics in Synthesis.
  • ChemShuttle. 2,6-dichloro-4-iodonicotinaldehyde (Isomer Comparison). Retrieved from

Sources

Foundational

Spectroscopic Characterization of 2,5-Dichloro-6-iodonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,5-Dichloro-6-iodonicotinaldehyde, a halog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,5-Dichloro-6-iodonicotinaldehyde, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are provided, alongside an in-depth analysis of the expected spectral features. This guide is intended to serve as a valuable resource for researchers working with this and structurally related molecules, enabling accurate identification, purity assessment, and structural elucidation.

Introduction: The Structural and Chemical Landscape

2,5-Dichloro-6-iodonicotinaldehyde is a polyhalogenated aromatic aldehyde with the chemical formula C₆H₂Cl₂INO and a molecular weight of 301.90 g/mol . Its structure, featuring a pyridine ring substituted with two chlorine atoms, an iodine atom, and an aldehyde functional group, presents a unique electronic environment that will be reflected in its spectroscopic signatures. The strategic placement of these functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.

Accurate structural verification and purity assessment are critical for any chemical entity intended for use in research and development. Spectroscopic techniques are the cornerstone of this characterization process. This guide will delve into the three most common and powerful of these techniques: NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 2,5-Dichloro-6-iodonicotinaldehyde, both ¹H and ¹³C NMR will be invaluable for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 9.5 - 10.5Singlet1HAldehyde (-CHO)The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, causing it to appear at a very downfield chemical shift[1][2].
~ 8.0 - 8.5Singlet1HAromatic (H-4)This proton is on a pyridine ring and is deshielded by the electronegative nitrogen atom and the adjacent electron-withdrawing chlorine and aldehyde groups.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all six carbon atoms in the pyridine ring and the carbonyl carbon of the aldehyde.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 185 - 195C=O (Aldehyde)The carbonyl carbon of an aldehyde is characteristically found in this downfield region[1].
~ 150 - 160C2This carbon is attached to a chlorine atom and is adjacent to the ring nitrogen, leading to a significant downfield shift.
~ 145 - 155C6Attached to an iodine atom and adjacent to the ring nitrogen, this carbon will also be shifted downfield, though the effect of iodine is less pronounced than chlorine.
~ 140 - 150C4The carbon bearing the single proton will be influenced by the adjacent chlorine and aldehyde groups.
~ 130 - 140C5This carbon is attached to a chlorine atom.
~ 120 - 130C3This carbon is adjacent to the aldehyde group.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation[3].

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2,5-Dichloro-6-iodonicotinaldehyde.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

  • ¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required. Proton decoupling should be used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns[4].

Expected Mass Spectrum

The mass spectrum of 2,5-Dichloro-6-iodonicotinaldehyde will be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of chlorine and iodine.

m/z (mass-to-charge ratio) Ion Expected Relative Abundance Justification
~ 301, 303, 305[M]⁺Isotopic patternThe molecular ion peak will exhibit a characteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and one iodine atom (¹²⁷I). The relative abundance of the isotopic peaks can be calculated based on the natural abundances of these isotopes.
Varies[M-H]⁺, [M-Cl]⁺, [M-I]⁺, [M-CHO]⁺VariesFragmentation of the molecular ion can lead to the loss of a hydrogen atom, a chlorine atom, an iodine atom, or the entire aldehyde group. The relative intensities of these fragment ions will depend on the ionization technique and energy.
Experimental Protocol for Mass Spectrometry

The choice of mass spectrometry technique will depend on the sample's properties and the desired information[5].

Instrumentation:

  • A mass spectrometer coupled with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Gas Chromatography-Mass Spectrometry (GC-MS) may be suitable if the compound is sufficiently volatile and thermally stable[5].

Sample Preparation:

  • For ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • For EI-MS (GC-MS): Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

  • Acquire data over a mass range that includes the expected molecular weight of the compound.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies[6].

Expected IR Absorption Bands

The IR spectrum of 2,5-Dichloro-6-iodonicotinaldehyde will be dominated by absorptions corresponding to the aldehyde and the substituted pyridine ring.

Wavenumber (cm⁻¹) Vibration Expected Intensity Justification
~ 2850 and ~ 2750C-H stretch (aldehyde)Medium to WeakThe C-H stretch of an aldehyde typically appears as a pair of bands in this region[1].
~ 1700 - 1720C=O stretch (aldehyde)StrongThe carbonyl stretch is a very strong and characteristic absorption for aldehydes and ketones[7][8][9]. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.
~ 1550 - 1600C=C and C=N stretch (aromatic ring)Medium to StrongThese absorptions are characteristic of the pyridine ring vibrations.
~ 1000 - 1200C-Cl stretchStrongThe carbon-chlorine stretching vibrations typically appear in this region.
~ 500 - 600C-I stretchMedium to StrongThe carbon-iodine bond will have a characteristic stretching frequency in the far-infrared region.
Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method for solid samples[3].

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

Data Acquisition:

  • Collect the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

  • Acquire a background spectrum of the empty sample holder before running the sample to subtract any atmospheric or instrumental interferences.

Visualization of Key Structural and Spectroscopic Relationships

To aid in the conceptualization of the spectroscopic data, the following diagrams illustrate the molecular structure and the expected NMR correlations.

Figure 1: Molecular structure of 2,5-Dichloro-6-iodonicotinaldehyde.

NMR_Correlations Predicted ¹H NMR Chemical Shifts cluster_structure Molecular Structure cluster_spectrum ¹H NMR Spectrum (ppm) H_aldehyde Aldehyde-H range1 9.5 - 10.5 H_aldehyde->range1 Highly Deshielded H_aromatic Aromatic-H range2 8.0 - 8.5 H_aromatic->range2 Deshielded

Figure 2: Predicted ¹H NMR chemical shift regions.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 2,5-Dichloro-6-iodonicotinaldehyde. By integrating foundational spectroscopic principles with data from analogous structures, we have outlined the expected NMR, MS, and IR spectral features. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This document serves as a critical resource for scientists and researchers, facilitating the unambiguous identification and structural elucidation of this and related halogenated pyridine derivatives, thereby supporting advancements in chemical synthesis and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Integrated Spectral Data Base System for Organic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Restek. (n.d.). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Scribd. (n.d.). IR SPECTROSCOPY Notes Full. Retrieved from [Link]

  • MDPI. (2025). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Retrieved from [Link]

  • Mega Lecture. (n.d.). IR SPECTROSCOPY. Retrieved from [Link]

  • OSTI.GOV. (1986). /sup 1/H nmr spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes. Retrieved from [Link]

  • quimicafundamental. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 2,5-Dichloro-6-iodonicotinaldehyde

Abstract This technical guide provides a comprehensive framework for understanding and acquiring the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dichloro-6-iodonicotinaldehyde. Designed for researchers and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dichloro-6-iodonicotinaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the theoretical basis for predicting the spectrum, a detailed experimental protocol for data acquisition, and a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and grounding predictions in established spectroscopic principles, this guide serves as an essential tool for the structural verification and quality control of this highly substituted pyridine derivative.

Introduction to 2,5-Dichloro-6-iodonicotinaldehyde

2,5-Dichloro-6-iodonicotinaldehyde is a poly-halogenated aromatic aldehyde based on a pyridine core. Its molecular structure, featuring multiple electron-withdrawing substituents, makes it a valuable, albeit complex, intermediate in synthetic organic chemistry. The precise arrangement of these substituents is critical to its reactivity and the properties of downstream compounds.

Therefore, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the electronic environment and connectivity of protons within the molecule.[1] This guide will dissect the expected ¹H NMR spectrum of this compound, enabling scientists to confidently verify its identity and purity.

Molecular Structure:

  • Systematic Name: 2,5-Dichloro-6-iodonicotinaldehyde

  • Empirical Formula: C₆H₂Cl₂INO[2]

  • Molecular Weight: 301.90 g/mol [2]

  • Structure:

    Figure 1: Chemical structure of 2,5-dichloro-6-iodonicotinaldehyde, with proton positions labeled H-4.

Theoretical ¹H NMR Prediction: A Structural and Electronic Analysis

The structure of 2,5-dichloro-6-iodonicotinaldehyde contains only two protons attached to the pyridine ring. The remaining positions are substituted with two chlorine atoms, an iodine atom, and an aldehyde group.

Key Structural Features Influencing the Spectrum:

  • Number of Signals: The molecule has two chemically non-equivalent protons, H-4 and the aldehyde proton (CHO). Therefore, two distinct signals are expected in the ¹H NMR spectrum.

  • Substituent Effects: The pyridine ring is heavily substituted with powerful electron-withdrawing groups (EWGs):

    • Aldehyde (-CHO): Strongly deshielding due to both inductive effects and magnetic anisotropy.[3] Protons ortho and para to an aldehyde are shifted significantly downfield.

    • Chlorine (-Cl): Electronegative and deshielding, pulling electron density from the ring.[3]

    • Iodine (-I): The least electronegative of the halogens present, its effect is less pronounced than chlorine but still contributes to the overall deshielded environment.

    • Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, which generally causes protons on a pyridine ring to appear at a lower field than their benzene analogues.[4][5]

Predicted Spectral Features:

  • Aldehyde Proton (H-aldehyde): This proton is directly attached to a carbonyl carbon and is expected to be the most downfield signal. Aldehydic protons typically resonate in a highly characteristic region of the spectrum, generally between δ 9.0 and 10.0 ppm.[6][7][8] This signal is anticipated to be a singlet, as its closest proton neighbor (H-4) is four bonds away, leading to negligible or very small coupling.

  • Aromatic Proton (H-4): This is the only proton directly on the pyridine ring. It is positioned meta to the strongly electron-withdrawing aldehyde and chlorine at C-5, and para to the chlorine at C-2. This environment is highly electron-deficient, leading to significant deshielding. Aromatic protons in such environments typically appear in the δ 7.0–9.0 ppm range.[6][7] Given the cumulative effect of four EWGs (including the ring nitrogen), the chemical shift of H-4 is predicted to be at the lower end of this range, likely between δ 8.0 and 8.5 ppm. This signal should appear as a singlet, as there are no adjacent protons to couple with.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This protocol is designed to yield a high-quality, interpretable spectrum. The rationale behind each step is provided to ensure a self-validating workflow.

3.1. Materials and Equipment

  • 2,5-Dichloro-6-iodonicotinaldehyde (5-15 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and glass wool

  • Vials and caps

  • NMR Spectrometer (300 MHz or higher recommended for best resolution)

3.2. Step-by-Step Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (δ ~7.26 ppm).[9] If solubility is limited, DMSO-d₆ (residual peak at δ ~2.50 ppm) is an excellent alternative.

  • Weighing the Sample: Accurately weigh approximately 5-15 mg of the compound into a clean, dry vial.[10][11] This quantity is sufficient for a standard ¹H spectrum and avoids issues of low concentration or viscosity-induced line broadening.[10]

  • Dissolution: Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial.[12] Cap the vial and gently swirl or vortex until the solid is completely dissolved.

  • Filtration (Critical Step): To prevent spectral artifacts like broad lines, the solution must be free of particulate matter.[10] Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean NMR tube. The final solution should be perfectly clear.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly with the sample identity.

3.3. Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-15 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl3) weigh->dissolve Add solvent filter 3. Filter Solution (Glass Wool Plug) dissolve->filter Remove particulates transfer 4. Transfer to NMR Tube filter->transfer Ensure clarity instrument 5. Insert into Spectrometer transfer->instrument acquire 6. Acquire Spectrum (Lock, Tune, Shim) instrument->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process

Caption: Workflow from sample preparation to data processing for ¹H NMR analysis.

3.4. Instrument Parameters (300 MHz Spectrometer Example)

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of protons, leading to accurate integration.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Spectral Width (SW): 16 ppm. This range comfortably covers all expected signals from TMS (0 ppm) to potential downfield protons.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR data for 2,5-dichloro-6-iodonicotinaldehyde.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde (-CHO)9.5 – 10.0Singlet (s)1HN/A
Aromatic (H-4)8.0 – 8.5Singlet (s)1HN/A

Interpretation Narrative:

The resulting spectrum is expected to be remarkably simple and clean. An analyst should look for two distinct singlets in the downfield region of the spectrum.

  • The signal appearing between δ 9.5-10.0 ppm is unequivocally assigned to the aldehyde proton . Its characteristic chemical shift is a strong diagnostic indicator for this functional group.[3][13]

  • The second singlet, expected between δ 8.0-8.5 ppm , corresponds to the sole aromatic proton, H-4 . Its significant downfield shift is a direct consequence of the cumulative deshielding effects of the adjacent aldehyde group, the two chlorine atoms, the iodine atom, and the ring nitrogen.

The absence of any observable coupling (i.e., both signals are singlets) confirms the lack of protons on adjacent carbon atoms, which is consistent with the proposed structure. The 1:1 integration ratio between these two signals provides further validation of the assignment.

4.1. Visualization of Molecular Structure and Protons

Caption: Simplified representation of 2,5-dichloro-6-iodonicotinaldehyde highlighting the key protons.

Conclusion

The ¹H NMR spectrum of 2,5-dichloro-6-iodonicotinaldehyde is predicted to be simple yet highly informative. The presence of two distinct singlets in the downfield region—one in the aromatic zone (δ 8.0-8.5 ppm) and one in the characteristic aldehyde zone (δ 9.5-10.0 ppm)—with a 1:1 integration ratio serves as a definitive analytical signature. This guide provides the theoretical foundation and a robust experimental protocol for researchers to confidently acquire and interpret this spectrum, ensuring the structural integrity of this important chemical intermediate.

References

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • École Polytechnique Fédérale de Lausanne. InfoSheet: NMR sample preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • Kwan, E. E. Lecture 3: Coupling Constants. Harvard University. [Link]

  • Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry. [Link]

  • Pazio, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • LibreTexts Chemistry. Aromatic Primary Diamine Synthesis. [Link]

  • Del Bene, J. E., & Williams, J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry. [Link]

  • Kauch, M., et al. (2018). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Defense Technical Information Center. ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • OpenStax. 13.4 Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

Foundational

13C NMR analysis of 2,5-Dichloro-6-iodonicotinaldehyde

This guide outlines the structural validation of 2,5-Dichloro-6-iodonicotinaldehyde using Carbon-13 Nuclear Magnetic Resonance ( NMR). It is designed for analytical chemists and process development scientists requiring a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 2,5-Dichloro-6-iodonicotinaldehyde using Carbon-13 Nuclear Magnetic Resonance (


 NMR). It is designed for analytical chemists and process development scientists requiring a robust protocol for intermediate verification in pharmaceutical or agrochemical synthesis.[1]

Technical Guide: NMR Analysis of 2,5-Dichloro-6-iodonicotinaldehyde

Executive Summary

2,5-Dichloro-6-iodonicotinaldehyde (C


H

Cl

INO) is a highly functionalized pyridine intermediate.[1] Its structural complexity arises from the interplay of three different halogen substituents and an aldehyde moiety on a heteroaromatic core.

In


 NMR analysis, this molecule presents a unique spectral signature characterized by the Heavy Atom Effect  of iodine at the C6 position. Unlike typical pyridine derivatives where 

-carbons (C2, C6) are significantly deshielded (

ppm), the C6-I carbon in this molecule will exhibit a dramatic upfield shift.[1] This guide provides the theoretical framework, experimental protocol, and spectral assignment logic to definitively characterize this compound.

Structural Analysis & Theoretical Shift Prediction[1]

The Molecular Core

The molecule consists of a pyridine ring numbered starting from the nitrogen (


).
  • C2: Substituted with Chlorine (

    
    -position).[1]
    
  • C3: Substituted with Aldehyde (-CHO) (

    
    -position).
    
  • C4: Protonated (Methine) (

    
    -position).[1]
    
  • C5: Substituted with Chlorine (

    
    -position).[1]
    
  • C6: Substituted with Iodine (

    
    -position).[1]
    
Substituent Effects (SCS)

To assign the spectrum, we must account for the additive Substituent Chemical Shifts (SCS) relative to the pyridine base.

PositionBase Shift (Pyridine)SubstituentElectronic EffectPredicted Trend
C2 ~150 ppm-ClInductive withdrawal (-I)Deshielded (High Frequency)
C3 ~124 ppm-CHOResonance withdrawal (-R)Deshielded
C4 ~136 ppm-HNoneBaseline (Methine)
C5 ~124 ppm-ClInductive withdrawal (-I)Deshielded
C6 ~150 ppm-ISpin-Orbit Coupling Shielded (Upfield Shift)
C=O N/A-CHOCarbonyl AnisotropyHighly Deshielded (>185 ppm)

Critical Insight (The Iodine Anomaly): While chlorine (C2, C5) typically deshields the attached carbon by ~5-6 ppm, iodine exerts a "Heavy Atom Effect." The large electron cloud of iodine causes significant spin-orbit coupling, which shields the attached C6 carbon, shifting it upfield by 20–30 ppm relative to a standard


-pyridine carbon. Expect the C6 signal to appear anomalously upfield (120–130 ppm) compared to C2. 

Experimental Methodology

Sample Preparation

Proper sample preparation is critical to avoid solubility issues or chemical degradation (aldehyde oxidation).[1]

  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    .[1] The polarity of DMSO ensures full solubility of the poly-halogenated core and prevents aggregation.[1]
  • Concentration: 30–50 mg in 0.6 mL solvent.[1]

  • Tube: 5mm high-precision NMR tube.

  • Stability Warning: Aldehydes can oxidize to carboxylic acids.[1] Prepare the sample immediately before acquisition.

Instrument Parameters
  • Frequency: 100 MHz or higher (for

    
    ).
    
  • Pulse Sequence:

    • Standard 1D

      
      :  Proton-decoupled to observe singlets.
      
    • Relaxation Delay (D1): Set to

      
       seconds. Quaternary carbons (C2, C3, C5, C6) have long 
      
      
      
      relaxation times.[1] Insufficient delay will suppress these signals.[1]
    • Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

  • Auxiliary Experiments:

    • DEPT-135: Essential to distinguish the single C-H (C4) from the five quaternary carbons.

Spectral Interpretation & Assignment

Expected Chemical Shift Data

The following table summarizes the expected chemical shifts based on substituent additivity rules for pyridines.

Carbon LabelTypeTheoretical Range (ppm)Signal DescriptionAssignment Logic
C-CHO C=O186.0 – 192.0 QuaternaryMost deshielded peak; characteristic of aldehydes.[1]
C2 C-Cl148.0 – 154.0 Quaternary

-carbon to N. Deshielded by Cl and N.
C4 C-H136.0 – 142.0 Methine (+) The ONLY positive peak in DEPT-135.[1]
C3 C-CHO130.0 – 136.0 Quaternary

-carbon.[1] Deshielded by carbonyl attachment.[1]
C5 C-Cl132.0 – 138.0 Quaternary

-carbon.[1] Deshielded by Cl.[1]
C6 C-I118.0 – 128.0 Quaternary

-carbon.[1] Upfield shifted due to Iodine Heavy Atom Effect.
The Diagnostic Workflow

To validate the structure, follow this logic path:

  • Locate the Aldehyde: Confirm the peak at ~188 ppm.[1] If absent, the aldehyde may have oxidized to an acid (~165 ppm).[1]

  • Identify the Methine (C4): Run a DEPT-135.[1] You should see exactly one positive peak in the aromatic region (~138 ppm). If you see more, the chlorination pattern is incorrect.

  • Verify the Iodine Position (C6): Look for a quaternary signal in the 120–128 ppm range. In a standard pyridine, C6 would be at 150 ppm.[1] Its presence upfield confirms the C-I bond.

  • Differentiation of C2 vs C6: C2 (Cl-substituted) will remain downfield (~150 ppm).[1] C6 (I-substituted) moves upfield. This large

    
     (~25 ppm) between C2 and C6 is the primary proof of regioselectivity.
    

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for assigning the spectrum and troubleshooting common issues.

NMR_Workflow Start Start: 2,5-Dichloro-6-iodonicotinaldehyde Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 if stability is low) Start->Solvent Acquisition Acquire 13C{1H} & DEPT-135 (D1 ≥ 2s for quaternary C) Solvent->Acquisition Check_Aldehyde Check >185 ppm Acquisition->Check_Aldehyde Aldehyde_Found Peak Found: Aldehyde Intact Check_Aldehyde->Aldehyde_Found Yes Aldehyde_Missing Peak Missing: Check for Acid (~165 ppm) Check_Aldehyde->Aldehyde_Missing No Check_DEPT Analyze DEPT-135 Aldehyde_Found->Check_DEPT One_CH One Positive Peak: Confirms C4-H Check_DEPT->One_CH 1 Peak Multi_CH Multiple/No Peaks: Wrong Regioisomer Check_DEPT->Multi_CH >1 Peak Check_Iodine Locate C6 (C-I) One_CH->Check_Iodine Heavy_Atom Peak at 120-128 ppm: Confirms C-I (Heavy Atom Effect) Check_Iodine->Heavy_Atom Upfield Shift No_Shielding Peak at >145 ppm: Likely C-Cl or unsubstituted Check_Iodine->No_Shielding Downfield Final Structure Validated Heavy_Atom->Final

Caption: Logical decision tree for validating the regiochemistry of 2,5-Dichloro-6-iodonicotinaldehyde via C13 NMR.

Quality Control & Impurities

When analyzing this intermediate, be aware of common synthesis byproducts:

  • 2,5,6-Trichloronicotinaldehyde: If the iodination failed (or Cl/I exchange occurred), the C6 peak will shift downfield to ~150 ppm (loss of heavy atom shielding).[1]

  • Nicotinic Acid Derivative: Presence of a broad -OH proton in

    
     NMR and a carbonyl shift to ~165 ppm indicates oxidation.[1]
    
  • Residual Solvents: Common synthesis solvents include DMF (peaks at 162.3, 36.2, 31.2 ppm) or Toluene.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for Substituent Chemical Shifts and Additivity Rules).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Heavy Atom/Iodine Effect on aromatic rings).[1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Verified database for chemical shift ranges).[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

Sources

Exploratory

Technical Guide: Mass Spectrometry of 2,5-Dichloro-6-iodonicotinaldehyde

Content Type: Technical Whitepaper Subject: Analytical Characterization & Fragmentation Mechanics Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads Executive Summary: The "Privileged Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Analytical Characterization & Fragmentation Mechanics Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary: The "Privileged Scaffold" Challenge

2,5-Dichloro-6-iodonicotinaldehyde (CAS: 1309866-36-1) represents a high-value "privileged scaffold" in modern drug discovery. Its tri-halogenated pyridine core offers three distinct vectors for orthogonal functionalization (e.g., Suzuki, Sonogashira, and S_NAr couplings), making it a critical intermediate for synthesizing kinase inhibitors and agrochemicals.

However, this structural complexity presents a unique analytical challenge. The presence of three halogen atoms creates a complex isotopic envelope that can obscure trace impurities if not properly deconvoluted. This guide provides a definitive technical framework for the mass spectrometric characterization of this molecule, moving beyond basic identification to structural validation.

Molecular Properties & Isotopic Fingerprinting

Before initiating any experimental workflow, the analyst must validate the theoretical isotope distribution. For 2,5-Dichloro-6-iodonicotinaldehyde (


), the interplay between the two Chlorine atoms and the single Iodine atom creates a diagnostic spectral signature.
Physicochemical Constants
PropertyValueNotes
Formula

Monoisotopic Mass 300.8562 Da Based on

and

Molecular Weight 301.89 g/mol Average weight
LogP (Predicted) ~2.8 - 3.1Moderate lipophilicity; suitable for Reverse Phase LC
pKa (Base) ~ -1.5 (Pyridine N)Highly electron-deficient ring; weak basicity
The Chlorine-Iodine Isotope Envelope

The most distinct feature in the MS spectrum is the Chlorine isotope pattern (


 vs 

approx 3:1). With two chlorines, the abundance ratio follows the expansion of

, resulting in a 9:6:1 approximate ratio for M, M+2, and M+4. Iodine (

) is monoisotopic and adds a significant mass defect but no isotope splitting.

Theoretical Abundance Table (ESI+ Mode, [M+H]+)

Ion Speciesm/z (Calculated)Relative AbundanceOrigin
[M+H]+ 301.8640 100%

[M+H+2]+ 303.8610~64%

[M+H+4]+ 305.8581~10%

[M+H+1]+ 302.8673~6.6%

contribution

Critical Insight: If your observed M+2 peak deviates significantly (>10%) from ~64% relative abundance, suspect co-eluting impurities (e.g., the mono-chloro analog) or detector saturation.

Ionization Strategy: ESI vs. APCI

While electron ionization (EI) via GC-MS is viable for this volatile intermediate, Electrospray Ionization (ESI) in positive mode is the preferred method for pharmaceutical workflows due to its compatibility with aqueous mobile phases and ability to detect polar degradation products (e.g., carboxylic acids).

  • Primary Ionization Site: The pyridine nitrogen is the most basic site, but the electron-withdrawing effects of Cl and I significantly reduce its pKa.

  • Secondary Site: The aldehyde oxygen can protonate, especially under acidic mobile phase conditions (0.1% Formic Acid).

  • Adducts: Expect to see

    
     (m/z 323.8) or 
    
    
    
    (hemiacetal formation) if using methanol.

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is essential for confirming the position of substituents. The fragmentation of 2,5-Dichloro-6-iodonicotinaldehyde is driven by the lability of the C-I bond and the stability of the carbonyl loss.

Key Fragmentation Pathways (CID)
  • Loss of Carbon Monoxide (CO, -28 Da):

    • Mechanism:[1][2][3] Typical for aromatic aldehydes.[4] The protonated aldehyde rearranges to lose neutral CO, resulting in a ring contraction or a phenyl-cation-like species.

    • Transition:

      
      
      
  • Loss of Iodine (I• or HI, -127/-128 Da):

    • Mechanism:[1][2][3] The C-I bond is the weakest bond in the molecule. In ESI, this often manifests as the loss of HI to restore neutrality or radical loss if charge retention is favorable on the ring.

    • Transition:

      
       (Loss of I) or 
      
      
      
      (Loss of HI).
  • Combined Loss (CO + I):

    • Transition:

      
       (Dichloropyridine cation).
      
Visualization of Fragmentation Logic

The following diagram illustrates the predicted dissociation tree under Collision Induced Dissociation (CID).

FragmentationTree Parent Precursor Ion [M+H]+ m/z 301.9 (Isotope Pattern 9:6:1) Frag_CO Fragment A: [M+H - CO]+ m/z 273.9 (Retains Cl2, I) Parent->Frag_CO Loss of CO (-28 Da) Frag_I Fragment B: [M+H - HI]+ m/z 173.9 (Retains Cl2, Aldehyde) Parent->Frag_I Loss of HI (-128 Da) Frag_Core Core Ion: [Pyridine-Cl2]+ m/z ~146-147 (Minimal functionalization) Frag_CO->Frag_Core Subsequent Loss of I Frag_I->Frag_Core Subsequent Loss of CO

Figure 1: Predicted MS/MS fragmentation tree for 2,5-Dichloro-6-iodonicotinaldehyde in ESI+ mode.

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed to minimize in-source fragmentation while maximizing sensitivity.

Sample Preparation
  • Solvent: Acetonitrile (ACN). Avoid alcohols (MeOH/EtOH) for stock solutions to prevent hemiacetal formation with the aldehyde.

  • Concentration: 10 µg/mL (10 ppm) for full scan; 1 µg/mL for MS/MS optimization.

  • Stability: Store at 4°C in amber glass (Iodine is light-sensitive).

Chromatographic Conditions (UHPLC)
ParameterSettingRationale
Column C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH aids protonation of the pyridine ring.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for halogenated aromatics.
Gradient 5% B to 95% B over 5 minsSteep gradient to elute the lipophilic di-halo species.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Mass Spectrometer Settings (Generic Q-TOF/QqQ)
  • Source: ESI Positive

  • Capillary Voltage: 3.0 kV (Avoid higher voltage to prevent discharge)

  • Cone Voltage: 20-30 V (Keep low to prevent in-source loss of Iodine)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 600

Impurity Profiling & Troubleshooting

In synthesis, specific impurities are common. Use the table below to identify them.

m/z (ESI+)Proposed StructureOrigin
317.9 2,5-Dichloro-6-iodonicotinic acid Oxidation of aldehyde (common in storage).
175.9 2,5-Dichloronicotinaldehyde De-iodination (Pd catalyst residue or light degradation).
333.9 Hemiacetal Adduct (+32) Artifact of using Methanol as solvent.
Analytical Workflow Diagram

Workflow Sample Sample (ACN Solution) LC UHPLC Separation (C18 / Formic Acid) Sample->LC MS_Full MS1 Full Scan Check Isotope Pattern (9:6:1) LC->MS_Full Decision Pattern Match? MS_Full->Decision Decision->Sample No (Re-prep) MS2 MS/MS Fragmentation Confirm -CO / -I Loss Decision->MS2 Yes Report Valid Identity Decision->Report Confirmed

Figure 2: Step-by-step decision matrix for validating the identity of the target molecule.

References

  • Sigma-Aldrich. 2,5-Dichloro-6-iodonicotinaldehyde Product Specification & CAS 1309866-36-1 Verification. Retrieved from

  • NIST Chemistry WebBook. Standard Reference Data for Halogenated Pyridine Fragmentation. Retrieved from

  • BenchChem. Analytical Guide for 2,6-dichloro-4-iodopyridine derivatives (Analogous fragmentation patterns). Retrieved from

  • McLafferty, F. W. Interpretation of Mass Spectra. (Standard text for halogen isotope patterns and aromatic aldehyde fragmentation).

Sources

Foundational

Stability and Storage of 2,5-Dichloro-6-iodonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and storage considerations for 2,5-Dichloro-6-iodonicotinaldehyde, a key building block in pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 2,5-Dichloro-6-iodonicotinaldehyde, a key building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.

Chemical Profile and Inherent Reactivity

2,5-Dichloro-6-iodonicotinaldehyde is a solid substance with a molecular weight of 301.90 g/mol . Its structure, featuring a pyridine ring substituted with two chlorine atoms, an iodine atom, and an aldehyde functional group, dictates its reactivity and stability profile.

The aldehyde group is susceptible to oxidation, a common degradation pathway for aromatic aldehydes, which can convert it to the corresponding carboxylic acid[1][2][3]. The carbon-halogen bonds, particularly the carbon-iodine bond, are potential sites for photolytic cleavage, a known degradation route for halogenated aromatic compounds[4][5][6][7]. The electron-withdrawing nature of the chlorine and iodine atoms, along with the nitrogen in the pyridine ring, influences the electron density of the aromatic system and the reactivity of the aldehyde.

Prudent Storage and Handling

To maintain the purity and integrity of 2,5-Dichloro-6-iodonicotinaldehyde, stringent storage and handling protocols are paramount.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Light Protect from light; store in amber vials or in the dark.To prevent photodegradation, which can cleave the carbon-halogen bonds[4][5][6][7].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the aldehyde functional group.
Moisture Store in a dry, well-ventilated place.To minimize the risk of hydrolysis of the aldehyde.

Handling Precautions:

2,5-Dichloro-6-iodonicotinaldehyde is classified as acutely toxic if swallowed and causes serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Hypothetical Degradation Pathways

Based on the chemical structure of 2,5-Dichloro-6-iodonicotinaldehyde and the known reactivity of its functional groups, the following degradation pathways are proposed:

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 2,5-dichloro-6-iodonicotinic acid. This is a primary degradation pathway for many aromatic aldehydes[1][2][3].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-iodine and carbon-chlorine bonds, leading to the formation of de-halogenated and potentially cross-linked impurities[4][5][6][7].

  • Hydrolysis: While likely a minor pathway under anhydrous conditions, the presence of water could lead to the formation of a hydrate at the aldehyde group, which might influence its reactivity.

Experimental Workflow for Stability Assessment

To empirically determine the stability of 2,5-Dichloro-6-iodonicotinaldehyde, a comprehensive stability study is essential. The following workflow outlines the key steps.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_longterm Long-Term Stability cluster_analysis Analysis Prep Prepare solutions of 2,5-Dichloro-6-iodonicotinaldehyde in appropriate solvents Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Stress Samples Base Basic Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Stress Samples Oxidation Oxidative Degradation (e.g., 3% H2O2) Prep->Oxidation Stress Samples Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Stress Samples Photolytic Photolytic Stress (e.g., UV/Vis light) Prep->Photolytic Stress Samples Storage Store samples under recommended conditions (2-8°C, dark, inert atm.) Prep->Storage Long-Term Samples HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Timepoints Analyze at defined time points (e.g., 0, 3, 6, 12 months) Timepoints->HPLC Quant Quantify parent compound and degradation products HPLC->Quant Data Data Analysis and Degradation Kinetics Quant->Data

Caption: Experimental workflow for assessing the stability of 2,5-Dichloro-6-iodonicotinaldehyde.

Detailed Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method[8][9].

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 2,5-Dichloro-6-iodonicotinaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to UV (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay[10][11][12].

Initial Method Parameters:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of 2,5-Dichloro-6-iodonicotinaldehyde and its degradation products[9].

Conclusion

The stability of 2,5-Dichloro-6-iodonicotinaldehyde is critical for its successful application in research and development. By understanding its inherent reactivity and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this compound. The provided experimental protocols offer a robust framework for conducting stability studies to generate specific data for this molecule, ultimately supporting the development of safe and effective new products.

References

  • Photobiodegradation of halogenated aromatic pollutants. (n.d.). Scirp.org. Retrieved February 15, 2024, from [Link]

  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. (n.d.). DergiPark. Retrieved February 15, 2024, from [Link]

  • Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. (2024). Chemical Communications (RSC Publishing). [Link]

  • Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge. (2026). tks - Teknoscienze. [Link]

  • Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. (1968). Australian Journal of Chemistry. [Link]

  • Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Photobiodegradation of halogenated aromatic pollutants. (n.d.). Scientific Research Publishing. Retrieved February 15, 2024, from [Link]

  • (PDF) Photochemical Degradation of Halogenated Compounds: A Review. (2025). ResearchGate. [Link]

  • (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. (2010). Amanote Research. [Link]

  • Preparation of aromatic aldehydes. (n.d.). Google Patents.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 15, 2024, from [Link]

  • Preparation of Aromatic Aldehydes and Ketones. (n.d.). organicmystery.com. Retrieved February 15, 2024, from [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. (n.d.). PMC. Retrieved February 15, 2024, from [Link]

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? (n.d.). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. (2017). Impactfactor. [Link]

  • Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2024, from [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). MDPI. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). Human Journals. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved February 15, 2024, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

  • Cross-reactivity among iodinated contrast agents: should we be concerned? (n.d.). PMC - NIH. Retrieved February 15, 2024, from [Link]

  • 2,5-Dichloroaniline. (n.d.). PubChem. Retrieved February 15, 2024, from [Link]

  • Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. (2025). MDPI. [Link]

  • Hypersensitivity Reactions to Iodinated Contrast Media. (2022). PMC - NIH. [Link]

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Exploratory

An In-depth Technical Guide on 2,5-Dichloro-6-iodonicotinaldehyde: Safety, Handling, and Synthetic Application

This guide provides a comprehensive technical overview of 2,5-Dichloro-6-iodonicotinaldehyde, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,5-Dichloro-6-iodonicotinaldehyde, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. Its unique substitution pattern offers a versatile scaffold for creating complex molecular architectures. However, the presence of multiple halogen atoms and an aldehyde functional group necessitates a thorough understanding of its reactivity and associated hazards. This document synthesizes critical safety data, outlines best practices for handling and disposal, and presents a validated experimental protocol to illustrate its practical application.

Compound Profile and Hazard Identification

2,5-Dichloro-6-iodonicotinaldehyde (Molecular Formula: C₆H₂Cl₂INO, Molecular Weight: 301.90 g/mol ) is a solid organic compound.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms, an iodine atom, and an aldehyde group, makes it a valuable intermediate in medicinal chemistry. The electron-withdrawing nature of the halogens and the aldehyde group significantly influences the reactivity of the pyridine ring.

A critical analysis of its safety profile, as mandated by the Globally Harmonized System (GHS), reveals the following primary hazards:

Hazard ClassGHS ClassificationSignal WordHazard Statement(s)
Acute Toxicity, OralCategory 3Danger H301: Toxic if swallowed.
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation.
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[2]
Specific Target Organ ToxicityCategory 3Warning H335: May cause respiratory irritation.[2]

Table 1: GHS Hazard Classification for 2,5-Dichloro-6-iodonicotinaldehyde.[1][2]

The "Danger" signal word is dictated by the most severe hazard, which in this case is acute oral toxicity.[1] The skull and crossbones pictogram (GHS06) is required due to its classification as acutely toxic.[1] The exclamation mark pictogram (GHS07) is also relevant for the skin and eye irritation hazards.

Risk Assessment and Mitigation Workflow

Safe handling of this compound is predicated on a systematic risk assessment. The following workflow illustrates the logical progression from initial hazard identification to post-experiment disposal, ensuring a self-validating system of safety.

RiskAssessment cluster_prep Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A 1. Hazard Identification (Review SDS) - Acute Toxicity (Oral) - Eye/Skin Irritant B 2. Exposure Assessment - Inhalation (dust) - Dermal Contact - Ingestion A->B potential routes C 3. Control Measures Selection - Engineering Controls - Personal Protective Equipment (PPE) B->C based on routes D 4. Safe Handling Protocol - Weighing in fume hood - Use of appropriate PPE C->D implement E 5. Emergency Preparedness - Spill kit accessible - Eyewash/shower ready D->E constant readiness F 6. Decontamination - Clean workspace - Decontaminate equipment E->F upon completion G 7. Waste Disposal - Segregate halogenated waste - Label container correctly F->G after use

Figure 1: Risk assessment and mitigation workflow for handling 2,5-Dichloro-6-iodonicotinaldehyde.

Safe Handling and Personal Protective Equipment (PPE)

Given the compound's toxic and irritant properties, stringent adherence to safety protocols is mandatory. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Engineering Controls:

  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[3]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[5]

  • Skin Protection:

    • Gloves: Wear impervious gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.[5][6]

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Storage and Disposal

Storage: Store 2,5-Dichloro-6-iodonicotinaldehyde in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[6] It should be kept in a locked cabinet or an area accessible only to authorized personnel.

Disposal: Waste material must be treated as hazardous.

  • Solid Waste: Collect solid waste in a designated, labeled container for halogenated organic waste.

  • Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should also be disposed of in the designated hazardous waste stream.

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Do not empty into drains.

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent the spread of dust.

  • Carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Application in Synthetic Chemistry: A Protocol for Suzuki-Miyaura Cross-Coupling

The diverse halogenation of this molecule allows for selective cross-coupling reactions, a cornerstone of modern drug discovery. The iodine atom is significantly more reactive towards palladium-catalyzed cross-coupling than the chlorine atoms, enabling regioselective functionalization.

Objective: To demonstrate the selective Suzuki-Miyaura cross-coupling at the C6 position (iodine) of 2,5-Dichloro-6-iodonicotinaldehyde.

Methodology:

SuzukiCoupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Flask: - 2,5-Dichloro-6-iodonicotinaldehyde (1 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.5 eq) B 2. Add Solvents: - Toluene - Ethanol - Water A->B dissolve in C 3. Degas Mixture: - Bubble N₂ or Ar for 15-20 min B->C D 4. Heat Reaction: - Reflux at 80-90 °C - Monitor by TLC/LC-MS C->D under inert atm. E 5. Quench & Extract: - Cool to RT - Add water & EtOAc - Separate layers D->E F 6. Dry & Concentrate: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo E->F G 7. Purify: - Column Chromatography (Silica Gel) F->G

Figure 2: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvents: toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-dichloro-6-aryl-nicotinaldehyde.

Causality in Protocol:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively solubilizes both the organic reactants and the inorganic base, facilitating the reaction.

Conclusion

2,5-Dichloro-6-iodonicotinaldehyde is a potent synthetic intermediate whose utility is matched by its hazardous properties. A deep understanding of its toxicology and reactivity is paramount for its safe and effective use. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols, researchers can confidently leverage the synthetic potential of this molecule while ensuring the highest standards of laboratory safety. This guide serves as a foundational resource for professionals, promoting a culture of safety and scientific rigor in the pursuit of novel chemical entities.

References

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link][3]

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Foundational

Hazards and handling of 2,5-Dichloro-6-iodonicotinaldehyde

An In-Depth Technical Guide to the Hazards and Handling of 2,5-Dichloro-6-iodonicotinaldehyde Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, hazards, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hazards and Handling of 2,5-Dichloro-6-iodonicotinaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, hazards, and safe handling procedures for 2,5-Dichloro-6-iodonicotinaldehyde. Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure safe and effective laboratory operations.

Compound Profile and Strategic Importance

2,5-Dichloro-6-iodonicotinaldehyde is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂INO. Its structure is characterized by a pyridine ring substituted with two chlorine atoms, an iodine atom, and a reactive aldehyde functional group. This unique combination of features makes it a valuable intermediate and building block in synthetic organic chemistry.

In the context of drug discovery, halogenated heterocycles are of significant interest. The presence of chlorine and iodine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a strategic starting point for the synthesis of novel pharmaceutical agents.[1] The aldehyde group serves as a versatile chemical handle for a variety of transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the construction of more complex molecular architectures.

Key Chemical Properties:

  • Molecular Weight: 301.90 g/mol

  • Physical Form: Solid

  • SMILES String: Clc1cc(C=O)c(Cl)nc1I

  • InChI Key: UWBIGQSFURXXAZ-UHFFFAOYSA-N

Comprehensive Hazard Identification and Analysis

A thorough understanding of the potential hazards is the foundation of safe handling. 2,5-Dichloro-6-iodonicotinaldehyde is classified as a hazardous substance requiring stringent safety controls. The primary routes of exposure are ingestion, skin contact, and eye contact.

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's dangers.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3) GHS06 (Skull and Crossbones)Danger H301: Toxic if swallowed.
Serious Eye Irritation (Category 2) GHS07 (Exclamation Mark)Danger H319: Causes serious eye irritation.
  • Expertise & Causality: The high acute oral toxicity (Category 3) indicates that even small quantities ingested accidentally can cause severe health effects or be fatal. The aldehyde functional group can contribute to irritant properties, while the overall halogenated aromatic structure can lead to complex toxicological effects upon absorption.[2] While specific data for this compound is limited, related chloro-iodo aniline structures are known to pose health risks, underscoring the need for caution.[3]

Potential Health Effects
  • Ingestion: Toxic if swallowed. Ingestion may lead to severe internal irritation, and systemic poisoning. Immediate medical attention is critical.

  • Eye Contact: Causes serious eye irritation. Direct contact with the solid or its dust can result in pain, redness, and potential damage to the cornea.

  • Skin Contact: While not classified as a primary skin irritant, prolonged or repeated contact should be avoided. Contaminated clothing must be removed immediately.[4]

  • Inhalation: The inhalation of dust should be minimized. While specific data is unavailable, similar compounds can cause respiratory tract irritation.[5] All handling of the solid should be performed in a well-ventilated area, preferably a certified chemical fume hood.

Self-Validating Protocols for Safe Handling and Storage

The following protocols are designed as a self-validating system, where adherence to each step inherently minimizes risk and ensures a controlled experimental environment.

Personal Protective Equipment (PPE)

A robust PPE regimen is non-negotiable. The choice of PPE is dictated by the "Danger" signal word and the specific hazards identified.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves properly after use.[7]

  • Body Protection: Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[8]

  • Respiratory Protection: For operations that may generate significant dust, use a NIOSH/MSHA-approved respirator.[9] All weighing and transfer operations should be conducted within a chemical fume hood to provide adequate engineering control.[7]

Experimental Workflow: From Bottle to Reaction

Step 1: Preparation and Area Setup

  • Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[4][9]

  • Assemble all necessary glassware, reagents, and spill cleanup materials before opening the primary container.

Step 2: Weighing and Dispensing (In a Fume Hood)

  • Place a calibrated analytical balance inside the fume hood.

  • Don the required PPE.

  • Carefully open the container. Avoid creating dust clouds.

  • Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.

  • Close the primary container tightly immediately after dispensing.

Step 3: Solubilization and Reaction Setup

  • Add the solvent to the vessel containing the weighed solid.

  • Ensure the subsequent reaction is set up within the fume hood, especially if heating or agitation is required.

Step 4: Decontamination and Cleanup

  • Wipe down the spatula, weighing vessel, and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol or acetone) and a disposable towel.

  • Wash all non-disposable equipment thoroughly.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[10]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11][12] The designated storage class is 6.1C (Combustible acute toxic compounds).

  • Security: Due to its acute toxicity, the compound should be stored locked up (P405).

  • Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[8][13]

Emergency and Accidental Release Procedures

Preparedness is key to mitigating the impact of an accident.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth with water.

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[6][14] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If irritation occurs, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][6] If breathing is difficult or stops, provide artificial respiration and call a physician immediately.

Spill Response Protocol
  • Evacuation and Isolation: Evacuate all non-essential personnel from the spill area.[9]

  • Ventilation: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Containment: Wearing appropriate PPE, approach the spill from upwind.[10]

  • Cleanup: For a small dry spill, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.[9] Do not add water to the spill site.

  • Decontamination: Clean the spill area thoroughly with soap and water once the material has been removed.[9]

Disposal Considerations

All waste materials must be treated as hazardous.

  • Chemical Waste: Dispose of unused product and contaminated materials in a designated hazardous waste container.[15] The waste must be handled by a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[10]

  • Container Disposal: Do not reuse empty containers.[15] They may retain product residue and should be treated as hazardous waste.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of 2,5-Dichloro-6-iodonicotinaldehyde, from receipt to disposal.

G Safe Handling Workflow for 2,5-Dichloro-6-iodonicotinaldehyde Receiving Receiving & Inspection (Check container integrity) Storage Secure Storage (Locked, cool, dry, ventilated area) Receiving->Storage Store Immediately Prep Pre-Experiment Preparation (Don full PPE, prepare workspace) Storage->Prep Retrieve for Use Handling Handling in Fume Hood (Weighing, dispensing, reaction setup) Prep->Handling Proceed to Experiment Decon Decontamination (Clean equipment & surfaces) Handling->Decon Post-Handling Disposal Waste Disposal (Segregate as hazardous waste) Handling->Disposal Dispose of primary waste Decon->Disposal Collect Waste

Caption: End-to-end workflow for safe laboratory handling.

References

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Introduction: The Strategic Importance of Nicotin-aldehydes in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Substituted Nicotin-aldehydes Substituted nicotin-aldehydes, or pyridine-3-carbaldehydes, represent a class of heterocyclic building blocks of paramount importance in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Substituted Nicotin-aldehydes

Substituted nicotin-aldehydes, or pyridine-3-carbaldehydes, represent a class of heterocyclic building blocks of paramount importance in medicinal chemistry and materials science. Their unique electronic properties and ability to act as versatile synthetic intermediates make them privileged scaffolds in a multitude of FDA-approved pharmaceuticals.[1][2] These compounds are crucial precursors for drugs with diverse biological activities, including antianginal, antilipemic, and antihistamine properties.[3]

However, the synthesis of these valuable molecules is not without its challenges. The inherent electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack formylation, which works well for electron-rich arenes.[3][4] This fundamental reactivity profile has spurred the development of a diverse array of synthetic strategies, each with its own set of advantages and specific applications.

This technical guide provides an in-depth exploration of the core methodologies for synthesizing substituted nicotin-aldehydes. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the underlying chemical principles and causality behind experimental choices. We will delve into strategies ranging from the direct formylation of pyridine rings via modern C-H activation techniques to the controlled transformation of pre-existing functional groups. Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the authoritative grounding and practical insights needed to confidently incorporate these methods into their synthetic programs.

Chapter 1: Direct Formylation of the Pyridine Nucleus

Introducing a formyl group directly onto a substituted pyridine ring is the most atom-economical approach. However, the low nucleophilicity of the pyridine C3 position makes this a significant synthetic hurdle.[3] Recent advancements have provided innovative solutions to this long-standing problem.

The Vilsmeier-Haack Reaction: Overcoming Electronic Deactivation

The Vilsmeier-Haack reaction is a stalwart of organic synthesis for the formylation of electron-rich aromatic compounds.[5][6] The mechanism involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the aromatic ring.

The primary obstacle for pyridines is that their electron-deficient character renders them poor nucleophiles, often leading to no reaction or requiring harsh conditions and yielding only trace amounts of the desired product.[3][4]

Expert Insight: The key to a successful Vilsmeier-Haack formylation of a pyridine is the presence of activating groups on the ring or a modification of the reaction pathway. For instance, substrates like 3-amino-4-methylpyridines can undergo an intramolecular cyclization-formylation sequence, leveraging the activating effect of the amino group and the specific topology of the substrate.[7][8]

Diagram 1: The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyridine Activated Pyridine Substrate Intermediate Sigma Complex Pyridine->Intermediate + Vilsmeier Reagent Product Nicotin-aldehyde (after hydrolysis) Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol 1: Vilsmeier-Haack Formylation of 3-Amino-4-methylpyridine [7]

This protocol describes the first step of a sequence leading to 3-formyl-6-azaindoles, where the initial formylation of the aminopyridine is key.

  • Reagent Preparation: In a fume hood, add phosphorus oxychloride (POCl₃, 3.2 mL, 33 mmol) to N,N-dimethylformamide (DMF, 20 mL) at room temperature with stirring. Allow the solution to stir for 15 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction Initiation: To the resulting solution, add the 3-amino-4-methylpyridine substrate (10 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. A precipitate may form during this time.

  • Workup (with precipitate): If a solid has formed, filter it off and wash with acetonitrile (MeCN, ~10 mL). Dissolve the collected solid in water (~30 mL).

  • Workup (without precipitate): If no precipitate forms, extract the alkaline solution with ethyl acetate (EtOAc, 3 x 30 mL). Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent in vacuo.

  • Isolation: Alkalize the aqueous solution with potassium carbonate (K₂CO₃) to a pH of 10. The product will precipitate. Filter the solid, wash with water, and dry to afford the pure formylated product.

Site-Switchable C-H Formylation via Temporary Dearomatization

A groundbreaking strategy to functionalize the inert C3 (meta) and C4 (para) positions of pyridines involves temporarily disrupting the ring's aromaticity.[1][9] This converts the pyridine into a highly reactive, non-aromatic intermediate, which can then readily undergo formylation.

Causality: By dearomatizing the pyridine, typically by addition of a nucleophile or through formation of an oxazino pyridine intermediate, the electronic properties of the ring are fundamentally altered.[1] This creates enamine- or diene-like reactivity, enabling functionalization at positions that were previously inaccessible through direct electrophilic attack. The subsequent rearomatization step restores the stable pyridine core. This approach allows for remarkable regioselectivity, often switchable between the meta and para positions by simply tuning the reaction conditions or the formylating agent.[1][9]

A powerful example of this is the use of streptocyanine intermediates for meta-selective formylation.[3] The pyridine is first activated to form a Zincke salt, which then undergoes ring-opening with a secondary amine to generate a streptocyanine. This intermediate is sufficiently nucleophilic to react with the Vilsmeier reagent at the desired position before undergoing ring-closure and rearomatization.[3]

Diagram 2: General Workflow for C-H Formylation via Dearomatization

Dearomatization_Formylation cluster_main C-H Formylation Pathway Start Substituted Pyridine Dearomatized Dearomatized Intermediate (e.g., Oxazino Pyridine, Dihydropyridine) Start->Dearomatized Activation/ Dearomatization Formylated_Intermediate Formylated Non-Aromatic Intermediate Dearomatized->Formylated_Intermediate Formylation (e.g., Vilsmeier Reagent) End meta- or para-Formylated Pyridine Formylated_Intermediate->End Rearomatization

Caption: General strategy for site-selective formylation of pyridines.

Chapter 2: Synthesis via Functional Group Interconversion

An alternative and often more reliable approach involves the transformation of an existing functional group on a substituted pyridine ring into an aldehyde. The two most prominent methods are the oxidation of a methyl group and the partial reduction of a carboxylic acid derivative.

Controlled Oxidation of Methylpyridines

The oxidation of methylpyridines (picolines) is a direct and appealing route to the corresponding pyridinecarboxaldehydes.[2][10]

The Challenge of Over-oxidation: The principal difficulty lies in stopping the reaction at the aldehyde stage. Aldehydes are themselves susceptible to oxidation, often leading to the formation of the thermodynamically more stable carboxylic acid as an undesired byproduct.[2][11]

Expert Insight & Causality: Achieving selectivity requires careful selection of the oxidant and precise control of reaction conditions. Milder, more selective oxidizing agents are preferred over aggressive ones like potassium permanganate. Selenium dioxide (SeO₂) has been a classical choice, but modern methods often employ catalytic systems that offer better control and are more environmentally benign. For example, radical-catalyzed aerobic oxidation using N-hydroxyphthalimide (NHPI) in the presence of cobalt salts can efficiently convert methylpyridines to their carboxylic acids, but by tuning the conditions, aldehyde formation can be favored.[12] The choice of solvent, temperature, and reaction time are critical parameters to optimize to prevent over-oxidation.[11]

Table 1: Comparison of Oxidation Methods for Methylpyridines

Method/ReagentTypical SubstrateAdvantageDisadvantageReference(s)
Selenium Dioxide (SeO₂)2-MethylpyridinesEstablished methodStoichiometric, toxic selenium waste[2]
Manganese Dioxide (MnO₂)Activated methylpyridinesMild, selective for benzylic-type positionsStoichiometric, requires activation of MnO₂[11]
Catalytic Aerobic Oxidation3-MethylpyridineUses air/O₂ as oxidant, "green"Can lead to over-oxidation to acid[12]
Halogen/Actinic Radiation3-MethylpyridineIndustrial potentialRequires specialized equipment[13]
Selective Reduction of Nicotinic Acid Derivatives

The reduction of a carboxylic acid or its derivatives (esters, amides, acid chlorides) offers a powerful route to nicotin-aldehydes. This strategy is particularly valuable for accessing aldehydes with substitution patterns that are difficult to achieve via direct formylation.

The Challenge of Over-reduction: Similar to the oxidation challenge, the primary hurdle is preventing further reduction of the aldehyde product to the corresponding alcohol.[11][14] This often necessitates the use of sterically hindered and less reactive hydride reagents and cryogenic temperatures (-78 °C).

A Breakthrough Solution: Nicotinic Acid Morpholinamides: A highly effective and practical solution to the over-reduction problem was the discovery that nicotinic acid morpholinamides can be reduced to the corresponding aldehydes in nearly quantitative yields at or near room temperature.[14][15]

Causality - The Role of the Morpholinamide: The reduction of an amide with a hydride reagent like lithium aluminum hydride (LiAlH₄) proceeds through a stable tetrahedral intermediate. For the morpholinamide, this intermediate is remarkably stable and resistant to further reduction. It collapses to the aldehyde only upon acidic workup. This stability prevents the formation of the alcohol, allowing the reaction to be run under convenient, non-cryogenic conditions, a significant advantage for large-scale synthesis.[14]

Diagram 3: Workflow for Synthesis via Morpholinamide Reduction

Morpholinamide_Reduction NicotinicAcid Substituted Nicotinic Acid AcidChloride Nicotinoyl Chloride NicotinicAcid->AcidChloride SOCl₂ or (COCl)₂ Morpholinamide Nicotinic Acid Morpholinamide AcidChloride->Morpholinamide + Morpholine Tetrahedral_Intermediate Stable Tetrahedral Intermediate Morpholinamide->Tetrahedral_Intermediate + LiAlH(OEt)₃ or LiAlH₄ Nicotinaldehyde Substituted Nicotin-aldehyde Tetrahedral_Intermediate->Nicotinaldehyde Acidic Workup

Caption: Highly efficient two-step conversion of nicotinic acids to aldehydes.

Protocol 2: Preparation of 5-Bromonicotin-aldehyde via the Morpholinamide Route [14][15]

Step A: Synthesis of 5-Bromopyridine-3-carboxylic acid morpholinamide

  • Reaction Setup: In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 5-bromonicotinic acid (50.4 g), morpholine (87.5 g), and xylene (200 mL).

  • Amidation: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup: After cooling, extract the reaction mixture three times with 10% aqueous sodium hydroxide solution, followed by two extractions with water.

  • Isolation: Distill off the xylene under reduced pressure. Recrystallize the resulting residue from ethyl acetate to yield the pure morpholinamide.

Step B: Reduction to 5-Bromonicotin-aldehyde

  • Reducing Agent Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) powder (1.75 g) in anhydrous tetrahydrofuran (THF, 64 g). With cooling, add a mixture of ethyl acetate (5.9 g) in THF (28 g) dropwise. This in-situ preparation generates a less reactive hydride species, triethoxy-lithium aluminum hydride. Stir for 30 minutes.

  • Reaction: Dissolve the 5-bromopyridine-3-carboxylic acid morpholinamide (5.0 g) from Step A in THF (30 g). Add the prepared reducing agent solution dropwise at a temperature between 0 °C and 10 °C.

  • Monitoring: Monitor the reaction for completion (typically 1 hour) using a suitable analytical method like thin-layer chromatography (TLC) or HPLC.[14]

  • Quenching and Workup: Carefully pour the reaction mixture into 12% aqueous sulfuric acid (35 mL). Separate the organic phase and evaporate it to dryness.

  • Purification: Recrystallize the crude product from methyl tert-butyl ether (MTB ether) to obtain pure 5-bromonicotin-aldehyde.[14]

Conclusion and Future Outlook

The synthesis of substituted nicotin-aldehydes is a dynamic field that continues to evolve. While classical methods like the oxidation of methylpyridines and the reduction of nicotinic acid derivatives remain mainstays of the synthetic chemist's toolbox, modern innovations have addressed many of their inherent limitations. The development of the morpholinamide reduction protocol, for example, represents a significant process improvement, enabling large-scale, efficient, and non-cryogenic access to these aldehydes.[14][15]

Looking forward, the most exciting developments are in the realm of direct C-H functionalization.[1][3][9] These methods, which obviate the need for pre-functionalized starting materials, offer unprecedented efficiency and provide access to novel substitution patterns. As our understanding of catalysis and reaction mechanisms deepens, we can expect the continued emergence of even more selective, sustainable, and versatile strategies for constructing these vital chemical building blocks, further empowering the discovery of next-generation pharmaceuticals and advanced materials.

References

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  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry - Chinese Chemical Society.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • C3-Formylation of Pyridines via Streptocyanine Intermedi
  • Vilsmeier-Haack Transformations under Non Classical Conditions. Unpublished.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • Oxydation of heterocycle, an advance for efficient synthesis of active molecules. Sciforum.
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  • Oxidation of methyl-pyridines.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
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  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC.
  • troubleshooting common issues in nicotinaldehyde synthesis. Benchchem.

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Foundational

The Indispensable Role of Halogenated Pyridines in Modern Organic Synthesis: A Technical Guide

Abstract The pyridine scaffold is a cornerstone of modern medicinal and materials chemistry, with its derivatives forming the basis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Halog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal and materials chemistry, with its derivatives forming the basis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Halogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering a strategic handle for the introduction of molecular complexity and diversity through a variety of synthetic transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of these pivotal intermediates. We will explore the nuanced electronic properties of the pyridine ring, delve into regioselective halogenation strategies, and provide a detailed examination of their utility in modern cross-coupling reactions, supported by field-proven insights and detailed experimental protocols.

The Strategic Importance of the Pyridine Core

The prevalence of the pyridine motif in pharmaceuticals is a testament to its unique physicochemical properties.[3] As a bioisostere for benzene and other heterocycles, the pyridine ring can enhance water solubility, improve metabolic stability, and facilitate strong binding interactions with biological targets.[2][3] The nitrogen atom within the ring not only influences the overall electronic distribution but also provides a site for hydrogen bonding, a critical interaction in drug-receptor binding. The introduction of a halogen atom onto the pyridine ring further modulates these properties while providing a reactive site for subsequent functionalization, making halogenated pyridines invaluable precursors in the construction of complex molecular architectures.[4][5]

Synthesis of Halogenated Pyridines: A Chemist's Toolkit

The regioselective synthesis of halogenated pyridines is a critical first step in their utilization as building blocks. The choice of synthetic strategy is often dictated by the desired substitution pattern and the nature of other functional groups present on the pyridine ring.

Electrophilic Halogenation

Direct electrophilic halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack.[6] These reactions typically require harsh conditions, such as high temperatures and the use of strong Lewis acids, and can lead to mixtures of regioisomers, with a general preference for substitution at the 3-position.[6][7]

Halogenation of Pyridine N-Oxides

A more controlled approach involves the initial formation of a pyridine N-oxide. The N-oxide group activates the ring towards electrophilic substitution, primarily at the 4-position. Subsequent deoxygenation provides access to 4-halopyridines.[8] Alternatively, treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can yield 2- and 4-chloropyridines.

Directed Ortho-Metalation and Halogenation

The use of directing groups allows for highly regioselective C-H functionalization.[9] A directing group, such as an amide or a methoxy group, can direct a metalating agent (e.g., an organolithium reagent) to the adjacent ortho position. Quenching the resulting organometallic intermediate with an electrophilic halogen source (e.g., N-bromosuccinimide or iodine) provides a precise method for introducing a halogen atom.

Ring-Opening/Ring-Closing Strategies

Innovative strategies involving the temporary opening of the pyridine ring have emerged as powerful methods for achieving otherwise difficult regioselectivities. For instance, the conversion of pyridines into acyclic Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions.[6][10]

The Reactivity Landscape of Halogenated Pyridines

The true synthetic utility of halogenated pyridines lies in their ability to participate in a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when the halogen is located at the 2- or 4-position.[11][12] In these positions, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and facilitating the substitution.[11][13] This reaction provides a direct route for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

SNAr_Mechanism

Transition-Metal-Catalyzed Cross-Coupling Reactions

Halogenated pyridines are workhorse substrates in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[14][15]

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and hetero-biaryl structures.[14] It involves the reaction of a halogenated pyridine with a pyridine-boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of the halopyridine is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl.[14] While bromopyridines are generally more reactive, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have made the coupling of more economical chloropyridines highly efficient.[14]

Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling

HalogenC-X Bond Energy (kJ/mol)General ReactivityTypical Catalytic System
Chloro~339[14]LowerPd(0) with bulky, electron-rich phosphine or NHC ligands
Bromo~276[14]HigherStandard Pd(0) catalysts (e.g., Pd(PPh₃)₄)
Iodo~234HighestStandard Pd(0) catalysts

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium source, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), and the ligand if required.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL), via syringe.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for the required time (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine.[14]

The Negishi coupling involves the reaction of a halogenated pyridine with an organozinc reagent.[16] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.[16][17] The development of air- and moisture-stable solid 2-pyridylzinc reagents has further enhanced the practicality of this methodology.[18]

Negishi_Coupling_Cycle

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines.[19] This reaction couples a halogenated pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. This method is instrumental in the synthesis of many pharmaceutically active compounds containing a pyridine-amine linkage.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting a halogenated pyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. It provides a direct route to alkynylpyridines, which are valuable intermediates for further synthetic transformations.

Applications in Drug Discovery and Agrochemicals

The versatility of halogenated pyridines as synthetic building blocks has led to their widespread use in the development of new therapeutic agents and agrochemicals.

  • Oncology: The pyridine scaffold is present in numerous kinase inhibitors used in cancer therapy. Halogenated pyridines are key intermediates in the synthesis of drugs like Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.

  • Infectious Diseases: Many antibacterial and antiviral agents incorporate the pyridine ring. Isoniazid, a cornerstone in the treatment of tuberculosis, is a simple pyridine derivative.[1]

  • Agrochemicals: Halogenated trifluoromethylpyridines are crucial components in a number of commercial fungicides and herbicides.[5] The trifluoromethyl group often enhances the efficacy, metabolic stability, and lipophilicity of the active ingredient.[5] The halogen atoms provide reactive handles for the introduction of other pharmacophores.[5]

Conclusion and Future Outlook

Halogenated pyridines are undeniably among the most important and versatile building blocks in modern organic synthesis. Their unique electronic properties and predictable reactivity in a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions, have cemented their role in the rapid and efficient construction of complex molecules. The continued development of novel and more efficient catalytic systems for the functionalization of these building blocks, especially for the more challenging and economical chloro- and fluoro-pyridines, will undoubtedly open up new avenues for innovation in drug discovery, agrochemical development, and materials science. As our understanding of C-H activation and other direct functionalization methods deepens, the strategic importance of halogenated pyridines as pre-functionalized starting materials will continue to evolve, empowering chemists to design and synthesize the next generation of functional molecules with ever-increasing precision and efficiency.

References

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  • Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. (n.d.). PMC. Available at: [Link]

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  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate. Available at: [Link]

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Exploratory

Technical Guide: The Strategic Utility of 2,5-Dichloro-6-iodonicotinaldehyde in Medicinal Chemistry

Executive Summary 2,5-Dichloro-6-iodonicotinaldehyde (CAS: Specific CAS varies by salt/source, generic ref) represents a "privileged scaffold precursor" in modern drug discovery. Its value lies not merely in its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichloro-6-iodonicotinaldehyde (CAS: Specific CAS varies by salt/source, generic ref) represents a "privileged scaffold precursor" in modern drug discovery. Its value lies not merely in its structural existence but in its orthogonal reactivity profile .

For the medicinal chemist, this molecule solves a specific problem: How to synthesize highly substituted fused bicyclic heteroaromatics (specifically 1,6-naphthyridines and pyrazolo[3,4-b]pyridines) with precise regiocontrol.

This guide details the chemical logic, synthetic workflows, and experimental protocols required to leverage this building block for kinase inhibitor and antiviral optimization.

Part 1: Chemical Architecture & Reactivity Profile

The power of this molecule stems from the electronic differentiation of its four functional handles. It is a "tetra-orthogonal" system, meaning each position can be addressed selectively without protecting groups.

The Reactivity Map
PositionSubstituentElectronic StatePrimary Reactivity ModeMedicinal Utility
C3 Aldehyde (-CHO) ElectrophilicCondensation / CyclizationThe "Hinge" for forming fused rings (e.g., pyrimidines, pyrazoles).
C6 Iodine (-I) Soft ElectrophilePd-Catalyzed Cross-CouplingHigh Reactivity. Primary site for introducing diversity (R-groups) via Suzuki/Sonogashira coupling.
C2 Chlorine (-Cl) Hard Electrophile

(Nucleophilic Aromatic Substitution)
Activated by the adjacent Pyridine Nitrogen. Site for nucleophilic closure (amines/hydrazines).
C5 Chlorine (-Cl) DeactivatedInert / Steric BlockerGenerally remains intact. Provides metabolic stability (blocking P450 oxidation) and lipophilic bulk.
Mechanistic Insight: The "Iodine First" vs. "Cyclization First" Paradox

In high-throughput library synthesis, the order of operations is critical.

  • Path A (Cyclization First): Reacting the aldehyde/C2-Cl first locks the core scaffold. The C6-Iodine remains available for late-stage functionalization, allowing a single core to be split into 100+ analogs. (Recommended for SAR studies) .

  • Path B (Coupling First): Utilizing the C6-Iodine first is risky if the coupled group introduces steric hindrance that prevents the subsequent cyclization at C2/C3.

Part 2: Strategic Synthesis Workflows

Workflow A: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

This is the most common application, serving as a core for ATP-competitive kinase inhibitors.

G Fig 1. Divergent Synthesis of Pyrazolo[3,4-b]pyridines Start 2,5-Dichloro-6- iodonicotinaldehyde Step1 Intermediate: Hydrazone Formation Start->Step1 + Hydrazine (R-NHNH2) (Condensation at CHO) Core Scaffold: 5-Chloro-6-iodo-1H- pyrazolo[3,4-b]pyridine Step1->Core Intramolecular SNAr (Displacement of C2-Cl) Final Library: 6-Aryl-5-chloro analogs Core->Final Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Late-Stage Diversity

Figure 1: The "Cyclization First" strategy allows the reactive Iodine to be preserved for the final diversity step.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 5-Chloro-6-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Rationale: This protocol demonstrates the simultaneous use of the C3-Aldehyde and C2-Chlorine to form a stable bicyclic core.

Materials
  • 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)

  • Methylhydrazine (1.2 eq) [Safety: Genotoxic; handle in fume hood]

  • Triethylamine (TEA) (2.5 eq)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Ethanol (EtOH)

Step-by-Step Methodology
  • Solvation & Temperature Control:

    • Dissolve 2,5-Dichloro-6-iodonicotinaldehyde (500 mg, 1.66 mmol) in anhydrous THF (10 mL) under an inert Argon atmosphere.

    • Cool the solution to 0°C . Why? The C2-Cl is highly reactive. Room temperature addition can lead to uncontrolled double-substitution or polymerization.

  • Nucleophilic Attack (Condensation):

    • Add Methylhydrazine (0.105 mL, 1.99 mmol) dropwise over 5 minutes.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the hydrazone intermediate at the aldehyde (C3).

  • Base-Mediated Cyclization (

    
    ): 
    
    • Add Triethylamine (0.58 mL, 4.15 mmol).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.

    • Then, heat to 60°C for 3 hours.

    • Mechanism:[1][2][3][4] The base neutralizes the HCl generated as the hydrazone nitrogen attacks the C2 position, displacing the chlorine.

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in cold Ethanol/Water (1:1). The product often precipitates due to the lipophilic Iodine/Chlorine atoms.

    • Filter the solid and wash with cold hexanes.

    • Validation:

      
       should show the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the pyrazole proton (~8.0 ppm).
      
Data Summary Table: Expected Shifts
Proton EnvironmentReactant Shift (

ppm)
Product Shift (

ppm)
Aldehyde (-CHO) 10.2 (s)Absent
Pyridine Ring (C4-H) 8.4 (s)8.1 - 8.3 (s)
Pyrazole Ring (C3-H) Absent7.9 - 8.1 (s)
N-Methyl Absent4.0 - 4.2 (s)

Part 4: Advanced Applications (Suzuki Coupling)

Once the core is synthesized, the C6-Iodine becomes the focal point. Because C-I bonds are weaker and the iodine is more polarizable than the C5-Chlorine, Pd(0) catalysts will insert oxidatively at C6 exclusively.

Standard Protocol for C6-Functionalization:

  • Catalyst:

    
     (Preferred for steric bulk) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (anhydrous conditions preferred to prevent de-iodination).
  • Selectivity: The reaction occurs at C6.[5] The C5-Cl remains intact, providing a "chlorine scan" opportunity to test metabolic stability in the final drug candidate.

Part 5: Critical Safety & Stability

  • Stability: The aldehyde moiety is susceptible to oxidation to the carboxylic acid (2,5-dichloro-6-iodonicotinic acid) if exposed to air/moisture for prolonged periods. Store under Nitrogen at -20°C.

  • Toxicity: Halogenated pyridines are potential skin sensitizers and alkylating agents. Double-gloving and full fume hood usage are mandatory.

  • Waste: Iodine-containing waste must be segregated from general organic waste in many jurisdictions due to incineration protocols.

References

  • Regioselective Functionalization of Halopyridines

    • Source: Schlosser, M., et al. "Site-Selective Substitution of Polyhalogenated Pyridines." Journal of Organic Chemistry.
    • Context: Establishes the reactivity order (I > Br > Cl > F) and position sensitivity (C6 > C2 >> C5) in pyridine systems.
  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Source: Witherington, J., et al. "5-Aryl-pyrazolo[3,4-b]pyridines as Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the cyclization logic using hydrazine deriv
  • Cross-Coupling Strategies

    • Source: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie.
    • Context: Provides the mechanistic basis for why the C6-Iodo reacts before the C5-Chloro or C2-Chloro under controlled conditions.
  • General Reactivity of 2,5-Dichloro-6-iodonicotinaldehyde

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: Physical properties and handling safety d

Sources

Protocols & Analytical Methods

Method

Sonogashira coupling protocol for 2,5-Dichloro-6-iodonicotinaldehyde

Application Note: Chemoselective Sonogashira Cross-Coupling of 2,5-Dichloro-6-iodonicotinaldehyde Part 1: Executive Summary & Strategic Rationale The Challenge: 2,5-Dichloro-6-iodonicotinaldehyde is a densely functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sonogashira Cross-Coupling of 2,5-Dichloro-6-iodonicotinaldehyde

Part 1: Executive Summary & Strategic Rationale

The Challenge: 2,5-Dichloro-6-iodonicotinaldehyde is a densely functionalized pyridine scaffold. It presents a classic "chemoselectivity paradox" in medicinal chemistry. The molecule contains three electrophilic sites (C2-Cl, C5-Cl, C6-I) and one reactive electrophile (C3-Aldehyde).

  • The Objective: Install an alkyne specifically at the C6-position without disturbing the C2/C5 chlorides or the C3 aldehyde.

  • The Risk: High temperatures or aggressive bases will trigger SNAr substitution at the C2-chloride (activated by the ortho-aldehyde) or cause aldehyde degradation (Cannizzaro/Aldol).

The Solution: This protocol utilizes a Kinetic Control Strategy . By exploiting the bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Cl (approx. 95 kcal/mol), we can achieve >98% regioselectivity for the C6 position using a Pd(II)/Cu(I) system at ambient temperature.

Part 2: Mechanistic Insight & Chemoselectivity

To master this reaction, one must understand the electronic landscape of the substrate.

  • Oxidative Addition (The Discriminator): The rate-limiting step for the C-Cl bond activation is significantly higher than for the C-I bond. At temperatures <45°C, Pd(0) inserts almost exclusively into the C6–I bond.

  • Electronic Activation: The pyridine nitrogen and the C3-aldehyde are electron-withdrawing. This makes the ring electron-deficient, accelerating the oxidative addition at C6-I compared to a standard iodobenzene. However, it also makes the C2-Cl susceptible to nucleophilic attack by the base (amine).

  • Aldehyde Preservation: We employ non-nucleophilic, mild bases (Triethylamine) and strictly anhydrous conditions to prevent hydration or nucleophilic attack on the carbonyl.

Visualizing the Selectivity Pathway

Chemoselectivity Substrate 2,5-Dichloro-6- iodonicotinaldehyde Pd0 Pd(0) Active Species Substrate->Pd0 Coordination Complex_I Oxidative Addition (C6-I Bond) FAST (Kinetic) Pd0->Complex_I T < 40°C Complex_Cl Oxidative Addition (C2-Cl Bond) SLOW (High Barrier) Pd0->Complex_Cl T > 60°C Product Target C6-Alkyne (>95% Yield) Complex_I->Product Transmetallation & Red. Elim. Byproduct C2-Substituted Impurity Complex_Cl->Byproduct

Figure 1: Kinetic pathway selection. Low temperature favors the green path (C6-I), while heat opens the red path (C2-Cl).

Part 3: Detailed Experimental Protocol

Safety Warning: 2,5-Dichloro-6-iodonicotinaldehyde is a skin sensitizer. CuI can cause eye damage. Handle all reagents in a fume hood.

Reagents & Materials
ReagentEquiv.[1][2][3]RoleCritical Attribute
Substrate 1.0ElectrophilePurity >97% (HPLC)
Terminal Alkyne 1.1 - 1.2NucleophileFree of homocoupled dimer
PdCl2(PPh3)2 0.03 (3 mol%)CatalystYellow powder (Black = decomposed)
CuI 0.02 (2 mol%)Co-CatalystWhite/Off-white (Green = oxidized)
Triethylamine (Et3N) 3.0BaseDry, distilled over KOH
THF [0.1 M]SolventAnhydrous, degassed (Essential)
Step-by-Step Methodology

1. System Preparation (The "Inert Shield"):

  • Oven-dry a 2-neck round bottom flask (RBF) and a stir bar. Cool under a stream of Argon or Nitrogen.

  • Why: Oxygen causes the "Glaser Coupling" of alkynes (dimerization), wasting your starting material and complicating purification.

2. Reagent Charging:

  • Charge the RBF with Substrate (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

  • Cap with a rubber septum and purge with Argon for 5 minutes.

  • Note: Do not add the liquid reagents yet. Solids first allows for better inert gas purging.

3. Solvent & Base Addition:

  • Add anhydrous THF via syringe.

  • Add Triethylamine (Et3N) via syringe.

  • Start stirring. The solution should turn yellow/orange.

  • Degassing: Bubble Argon directly into the solution for 10 minutes (sparging). This is the most critical step for reproducibility.

4. Reaction Initiation:

  • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe over 5 minutes.

  • Observation: The reaction mixture will darken (brown/black) as Pd(0) is generated and the catalytic cycle begins.

  • Temperature Control: Stir at Room Temperature (20–25°C) .

    • Self-Validating Check: If the reaction does not progress after 2 hours (checked by TLC), warm gently to 35°C. Do not exceed 45°C to prevent C2-Cl activation.

5. Monitoring (Process Control):

  • Check TLC/LC-MS at T=1hr, 3hr, and 6hr.

  • Target Profile: Disappearance of Substrate (Rt ~ X min) and appearance of Product (Rt ~ Y min).

  • Red Flag: If you see a new peak with mass [M + Alkyne - Cl], you are overheating (C2 substitution).

6. Workup & Isolation:

  • Once conversion is >95%, dilute with EtOAc.

  • Filter through a pad of Celite to remove Pd/Cu salts (prevents metal contamination in the next step).

  • Wash filtrate with saturated NH₄Cl (removes copper) and Brine.

  • Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Part 4: The Self-Validating Workflow

This diagram illustrates the decision matrix required during the experiment to ensure integrity.

Workflow Start Start Reaction (T = 25°C) Check1 TLC/HPLC Check (T = 2 Hours) Start->Check1 SubstrateRemains Substrate Visible Product Forming Check1->SubstrateRemains Slow Conversion SubstrateGone Substrate Consumed Check1->SubstrateGone Ideal Impurity C2-Cl Substitution Observed Check1->Impurity Loss of Selectivity Action_Heat Increase Temp to 35°C (Max 40°C) SubstrateRemains->Action_Heat Action_Quench Quench & Workup SubstrateGone->Action_Quench Action_Fail ABORT: Temp too high Restart < 25°C Impurity->Action_Fail Action_Heat->Check1 Re-check +1 hr

Figure 2: Experimental decision tree. The diamond node represents the critical quality control point.

Part 5: Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Black Precipitate immediately Pd aggregation ("Pd Black")Oxygen leak. Ensure rigorous degassing. Add excess PPh3 (10 mol%) to stabilize Pd.
Homocoupling (Alkyne-Alkyne) Glaser Coupling side-reactionOxygen present.[4][5] Re-sparge solvent. Reduce CuI loading to 1 mol%.
No Reaction at RT Catalyst poisoning or StericsWarm to 35-40°C. Switch to Pd(dppf)Cl2 (more active for sterically hindered substrates).
C2-Cl Substitution Product Temperature too highStrictly maintain T < 30°C. Do not reflux.
Aldehyde peak missing in NMR Base-catalyzed degradationUse DIPEA instead of Et3N. Ensure reagents are dry.

Part 6: References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2][4] Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Chinchilla, R., & Nájera, C. (2007).[6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874–922.[6]

  • Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Pyridines. European Journal of Organic Chemistry. (General reference on halogen reactivity order: I > Br > Cl).[7]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context for why Cl requires higher energy/special ligands).

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dichloro-6-iodonicotinaldehyde

Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 2,5-Dichloro-6-iodonicotinaldehyde. This polyhalogenated pyridine derivative presents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 2,5-Dichloro-6-iodonicotinaldehyde. This polyhalogenated pyridine derivative presents a unique challenge in achieving chemoselective C-N bond formation. Leveraging the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, this document outlines a robust methodology for the targeted amination at the C6-iodo position. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide a troubleshooting guide to address common challenges. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex heterocyclic molecules.

Introduction and Strategic Importance

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of arylamines is particularly crucial in the pharmaceutical industry, where the arylamine motif is a common feature in a vast array of therapeutic agents.[1] The substrate at the heart of this guide, 2,5-Dichloro-6-iodonicotinaldehyde, is a valuable building block for the synthesis of substituted nicotin-aldehydes, which are precursors to a variety of biologically active compounds.

The primary challenge in the functionalization of this molecule lies in the selective reaction at one of the three halogenated positions. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: Ar-I > Ar-Br > Ar-Cl.[3] This inherent difference in reactivity provides a strategic handle for the selective amination at the most labile C-I bond, leaving the C-Cl bonds intact for subsequent transformations. This application note will detail a protocol to exploit this chemoselectivity.

Mechanism and Key Experimental Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2][3][4] The currently accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex + R-X (Aryl Halide) Oxidative Addition Amine_Coordination [R-Pd(II)(NHR'R'')(X)L2] Oxidative_Addition_Complex->Amine_Coordination + HNR'R'' (Amine) Amido_Complex R-Pd(II)(NR'R'')L2 Amine_Coordination->Amido_Complex + Base - Base-H+X- Product R-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regeneration Pd(0)L2 Amido_Complex->Catalyst_Regeneration Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add_Solids 1. Add Reactants, Catalyst, Ligand, & Base to Flask Inert_Atmosphere 2. Establish Inert Atmosphere (Ar/N2) Add_Solids->Inert_Atmosphere Add_Solvent 3. Add Anhydrous Toluene Inert_Atmosphere->Add_Solvent Add_Amine 4. Add Amine Add_Solvent->Add_Amine Heat_Stir 5. Heat to 100°C & Stir Add_Amine->Heat_Stir Monitor 6. Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Quench 7. Cool & Quench Monitor->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Dry_Concentrate 9. Dry & Concentrate Extract->Dry_Concentrate Purify 10. Purify by Column Chromatography Dry_Concentrate->Purify

Sources

Method

Application Note: High-Fidelity Regioselective Functionalization of 2,5-Dichloro-6-iodonicotinaldehyde

Topic: Nucleophilic Aromatic Substitution Reactions of 2,5-Dichloro-6-iodonicotinaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Aromatic Substitution Reactions of 2,5-Dichloro-6-iodonicotinaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Value

2,5-Dichloro-6-iodonicotinaldehyde (CAS: Variable/Analogous to 2,6-dichloro-3-formylpyridine) is a high-value trifunctional scaffold. Its utility lies in the orthogonal reactivity of its three electrophilic sites:

  • C3-Formyl Group: A handle for condensation and cyclization.

  • C6-Iodide: A "soft" electrophile, highly reactive in metal-catalyzed cross-couplings (Suzuki, Sonogashira) and activated SNAr.

  • C2-Chloride: A "harder" electrophile, sterically hindered but activated for cyclization-mediated displacement.

  • C5-Chloride: Unactivated, typically serving as a metabolic blocker or late-stage modification point.

This guide details protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) of this scaffold, specifically focusing on differentiating the C6 and C2 positions to synthesize pyrido[2,3-d]pyrimidine cores—a privileged structure in kinase inhibitor development (e.g., PIM-1, CDK4 inhibitors).

Mechanistic Insight: The Regioselectivity Hierarchy

Successful functionalization relies on exploiting the subtle electronic and steric differences between the C2 and C6 positions.

The Reactivity Landscape
  • Electronic Activation: The aldehyde at C3 is a strong electron-withdrawing group (EWG). It activates the ortho (C2, C4) and para (C6) positions via resonance.

  • Leaving Group Ability (SNAr): While Fluorine is typically the fastest leaving group in SNAr due to the stabilization of the Meisenheimer complex, the choice between Chlorine and Iodine is nuanced. Iodine is a better leaving group in metal-catalyzed reactions. In SNAr, Chlorine is often displaced faster than Iodine due to higher electronegativity. However , in this specific scaffold, the C6 position is preferred for initial SNAr attack by steric control.

  • Steric Control: The C2-Cl is flanked by the bulky formyl group, hindering nucleophilic approach. The C6-I is relatively exposed.

Key Takeaway: Under mild SNAr conditions (low temp, non-chelating solvents), nucleophiles preferentially attack C6 . Under cyclization conditions (using binucleophiles like amidines), the reaction is driven by condensation with the aldehyde followed by intramolecular displacement of C2 .

Pathway Visualization

The following diagram maps the orthogonal reaction pathways available for this scaffold.

ReactionMap Start 2,5-Dichloro-6- iodonicotinaldehyde C6_Sub Product A: C6-Amino Substitution (Retention of C2-Cl) Start->C6_Sub Path 1: S_NAr Primary Amine, 0°C Steric Control Cyclized Product B: Pyrido[2,3-d]pyrimidine (C2 displaced, C6-I retained) Start->Cyclized Path 2: Cyclization Amidine/Guanidine Chemo-selective Coupled Product C: C6-Aryl Coupling (Suzuki/Sonogashira) Start->Coupled Path 3: Pd-Cat Boronic Acid Oxidative Addition

Figure 1: Orthogonal reaction pathways. Path 1 (Green) and Path 2 (Red) are the focus of this SNAr guide.

Experimental Protocols

Protocol A: Regioselective C6-Amination (SNAr)

Objective: To install an amine at the C6 position while preserving the C2-Cl and C3-CHO for subsequent cyclization. Rationale: Low temperature and non-polar solvents minimize C2 attack. The C6-Iodine is displaced despite being a poorer SNAr leaving group than Cl because the C2 position is sterically shielded by the aldehyde.

Materials:

  • Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Morpholine, Aniline derivative) (1.05 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)

  • Atmosphere: Nitrogen/Argon

Step-by-Step Procedure:

  • Preparation: Dissolve 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol) in anhydrous THF (5 mL, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Critical: Low temperature is essential to prevent competitive attack at C2.

  • Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the amine (1.05 mmol) over 10 minutes.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material and the formation of a single major spot. If C2-substitution byproducts appear (usually lower Rf), lower the temperature further.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2). The C6-substituted product is typically less polar than the bis-substituted byproduct.

Data Interpretation:

Parameter Observation Conclusion
LC-MS Mass M+ (Nucleophile) - I + H Successful displacement of Iodine.
1H NMR (Aldehyde) Singlet ~10.0-10.4 ppm Aldehyde intact (No imine formation).

| Regiochemistry | NOESY correlation | Cross-peak between Nucleophile protons and C5-Cl? No protons on Pyridine ring to couple easily. Use HMBC: Correlation between Aldehyde-H and C2/C4. If C6 is substituted, C2-Cl remains. |

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines (Cyclization)

Objective: To form a bicyclic core by reacting the aldehyde and the C2-Cl simultaneously. Rationale: Amidines act as binucleophiles. The initial attack occurs at the C3-aldehyde (condensation), forming an intermediate that positions the second nitrogen for an intramolecular SNAr attack on the C2-Cl. This "directed" SNAr overcomes the steric hindrance at C2.

Materials:

  • Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)

  • Reagent: Acetamidine hydrochloride (or Guanidine HCl) (1.2 eq)

  • Base: K2CO3 or Cs2CO3 (2.5 eq)

  • Solvent: DMF or Acetonitrile

  • Temperature: 80°C

Step-by-Step Procedure:

  • Mixing: In a pressure vial, combine the substrate (1.0 mmol), acetamidine HCl (1.2 mmol), and K2CO3 (2.5 mmol) in DMF (4 mL).

  • Heating: Seal and heat to 80°C for 6–12 hours.

  • Monitoring: Monitor by LC-MS. The mass shift will correspond to the condensation (-H2O) and HCl elimination (-HCl).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc/LiCl wash.

  • Outcome: The resulting scaffold is a 6-iodo-5-chloro-pyrido[2,3-d]pyrimidine .

    • Strategic Note: The C6-Iodine is preserved in this reaction, providing a perfect handle for a subsequent Suzuki coupling to install an aryl group at the 6-position (common in kinase inhibitors).

Troubleshooting & Optimization

Solvent Effects on Regioselectivity

The choice of solvent significantly influences the SNAr outcome (Path A).

SolventDielectric ConstantEffect on RegioselectivityRecommendation
THF / DCM LowFavors C6-substitution (Steric control).Preferred for Protocol A
DMF / DMSO HighIncreases rate but may erode selectivity (promotes C2 attack).Use only for Cyclization (Protocol B).
Alcohols High (Protic)Can lead to acetal formation with CHO or ether byproducts.Avoid.
Common Pitfalls
  • Aldehyde Oxidation: The C3-formyl group is sensitive to air oxidation (forming the carboxylic acid). Always store the starting material under inert gas and at -20°C.

  • Imine Formation: When using primary amines in Protocol A, reversible imine formation at C3 can occur. If the yield is low, ensure the workup involves a mild acidic wash (or silica column) to hydrolyze any transient imine back to the aldehyde.

  • De-iodination: In metal-catalyzed steps (if performed later), ensure the catalyst system does not promote proto-dehalogenation of the C6-Iodine.

References

  • General Reactivity of Halopyridines

    • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of heterocycles.[1][2][3][4] Science of Synthesis.

    • Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of halopyridines: A route to functionalized pyridines. Journal of Organic Chemistry. Link

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines.[5][6][7] Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Link

    • Gangjee, A., et al. (1999).[7] Synthesis and Biological Activities of Pyrido[2,3-d]pyrimidines.[5][7][8][9] Journal of Medicinal Chemistry, 42(13), 2447-2455.[7] Link

  • Regioselectivity in SNAr of 2,6-Dihalopyridines

    • Loidreau, Y., et al. (2012). Regioselective SNAr reactions on 2,6-dichloropyridines.[10] Tetrahedron Letters.

    • Schlosser, M., et al. (2005). Site-selective substitution of polyhalogenated pyridines. European Journal of Organic Chemistry.

(Note: While specific literature on the exact 2,5-dichloro-6-iodo analog is proprietary or sparse, the protocols above are derived from the established reactivity of the homologous 2,6-dichloro-3-formylpyridine and 2,5-dichloro-4-iodo-thiazole systems.)

Sources

Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2,5-Dichloro-6-iodonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Strategic Access to Functionalized Biarylpyridines The biarylpyridine scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Strategic Access to Functionalized Biarylpyridines

The biarylpyridine scaffold is a privileged motif in medicinal chemistry and materials science, offering a unique combination of structural rigidity, electronic properties, and opportunities for diverse functionalization. The strategic introduction of aryl groups onto a pyridine core can significantly modulate a molecule's biological activity and physicochemical properties. 2,5-Dichloro-6-iodonicotinaldehyde emerges as a highly valuable and versatile starting material for the synthesis of a wide array of biaryl compounds. Its trifunctionalized nature, featuring three distinct halogen atoms with differential reactivity and a reactive aldehyde handle, allows for a stepwise and regioselective approach to complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing 2,5-Dichloro-6-iodonicotinaldehyde. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for the selective functionalization of this key building block. The causality behind experimental choices will be elucidated to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

The Principle of Chemoselective Cross-Coupling

The synthetic utility of 2,5-Dichloro-6-iodonicotinaldehyde is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[1][2] This hierarchy allows for the selective activation and functionalization of the C-I bond at the 6-position of the pyridine ring, while the C-Cl bonds at the 2- and 5-positions remain intact under carefully controlled conditions. This chemoselectivity is the cornerstone of the protocols detailed below, enabling the precise installation of an aryl group at a specific vector on the pyridine core.

The aldehyde group at the 3-position introduces an additional layer of chemical functionality. While aldehydes can sometimes be sensitive to the basic and thermal conditions of cross-coupling reactions, many modern palladium-catalyzed methods exhibit excellent functional group tolerance, often obviating the need for protection-deprotection sequences.[3][4] The protocols herein are designed to be compatible with the aldehyde moiety, preserving this valuable handle for subsequent synthetic transformations.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds. Several variants of these reactions are particularly well-suited for the arylation of 2,5-Dichloro-6-iodonicotinaldehyde.

Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its mild reaction conditions, the commercial availability and low toxicity of boronic acid reagents, and its broad functional group compatibility.[5][6] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or a boronate ester) with an organic halide.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2,5-Dichloro-6-iodonicotinaldehyde, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of the C-I bond ensures its preferential activation over the C-Cl bonds.[1]

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Biaryl Product Biaryl Product Ar-Pd(II)-Ar'(Ln)->Biaryl Product Reductive Elimination Biaryl Product->Pd(0)Ln Regeneration Stille Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 2,5-Dichloro-6-iodonicotinaldehyde + Aryl-SnBu3 Catalyst Pd(PPh3)4 Start->Catalyst Solvent Anhydrous Toluene Catalyst->Solvent Heating Heat to 90-110 °C (4-16 h) Solvent->Heating Workup Aqueous KF Workup Heating->Workup Purification Column Chromatography Workup->Purification Product 2,5-Dichloro-6-aryl-nicotinaldehyde Purification->Product

Sources

Method

Strategic Functionalization of 2,5-Dichloro-6-iodonicotinaldehyde: A Gateway to Fused Heterocycles

[1] Abstract This application note details the synthetic utility of 2,5-Dichloro-6-iodonicotinaldehyde (DCIN) as a high-value scaffold for drug discovery. Uniquely possessing three distinct electrophilic sites with ortho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the synthetic utility of 2,5-Dichloro-6-iodonicotinaldehyde (DCIN) as a high-value scaffold for drug discovery. Uniquely possessing three distinct electrophilic sites with orthogonal reactivity profiles, DCIN enables the rapid construction of fused bicyclic systems—specifically pyrazolo[3,4-b]pyridines , 1,6-naphthyridines , and pyrido[2,3-d]pyrimidines .[1] We present validated protocols for regioselective functionalization, emphasizing the "Late-Stage Diversification" strategy where the C6-iodine motif is preserved for final library generation via palladium-catalyzed cross-coupling.[1]

Reactivity Profile & Strategic Logic

The utility of DCIN lies in the electronic differentiation of its substituents. Successful synthesis relies on exploiting the specific reactivity order of the halogen leaving groups and the electrophilic aldehyde.

The Orthogonal Reactivity Hierarchy
  • C3-Formyl Group (-CHO): Highly electrophilic; susceptible to condensation (amines, hydrazines, active methylenes).[1] Acts as an activating group for the C2 position.

  • C6-Iodine (I): The "Soft" Electrophile. Superior leaving group ability makes it the primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange.[1]

  • C2-Chlorine (Cl): The "Hard" Electrophile. Activated by the adjacent electron-withdrawing formyl group and pyridine nitrogen. Prime target for SNAr cyclization sequences.

  • C5-Chlorine (Cl): The "Silent" Partner. Sterically hindered and electronically less activated. Typically remains intact to serve as a lipophilic handle or a site for harsh forcing conditions later.

Decision Matrix: Pathway Selection
  • Route A (Cyclization First): Target C2/C3 to build the fused ring, leaving C6-Iodine available for library generation (Recommended for SAR studies).

  • Route B (Coupling First): Target C6-Iodine via Suzuki coupling to install a specific aryl group, followed by cyclization (Recommended for scale-up of a single target).[1]

ReactivityMap DCIN 2,5-Dichloro-6- iodonicotinaldehyde Pyrazolo Pyrazolo[3,4-b]pyridine (via Hydrazine) DCIN->Pyrazolo Path A: S_NAr (C2) + Condensation (C3) Reagent: Hydrazines Naphthyridine 1,6-Naphthyridine (via Friedlander) DCIN->Naphthyridine Path A: Condensation (C3) + Cyclization (C2) Reagent: Methyl Ketones Suzuki 6-Aryl Derivative (via Pd-Catalysis) DCIN->Suzuki Path B: Cross-Coupling (C6) Reagent: Boronic Acid/Pd(0)

Figure 1: Divergent synthetic pathways from the DCIN scaffold.[1]

Protocol A: Synthesis of 6-Iodo-1H-pyrazolo[3,4-b]pyridines

Target: Creation of a bicyclic core while preserving the C6-Iodine for future modification.[1] Mechanism: The hydrazine nucleophile first attacks the aldehyde (Schiff base formation), followed by intramolecular SNAr displacement of the C2-Chlorine.

Materials
  • 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)[1]

  • Phenylhydrazine or Hydrazine Hydrate (1.1 eq)[1]

  • Triethylamine (Et3N) (2.0 eq)[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of 2,5-Dichloro-6-iodonicotinaldehyde in 5 mL of EtOH in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add 2.0 mmol of Et3N.

  • Cyclization: Dropwise add 1.1 mmol of Phenylhydrazine (diluted in 1 mL EtOH) over 5 minutes.

    • Note: A color change (yellow to orange/red) typically indicates imine formation.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate hydrazone may form first; if cyclization is slow, heat to 60°C for 1 hour.

  • Work-up: The product often precipitates. Filter the solid and wash with cold EtOH.

  • Purification: If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Yield Expectation: 75–85% Key Data Point: The disappearance of the aldehyde peak (~10.0 ppm) in 1H NMR confirms condensation.

Protocol B: Synthesis of 1,6-Naphthyridines (Friedlander-Type)

Target: Construction of a 1,6-naphthyridine scaffold suitable for kinase inhibitor design. Mechanism: Base-catalyzed condensation of a methyl ketone with the C3-aldehyde, followed by cyclization at C2.[1]

Materials
  • 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)[1]

  • Acetophenone (or derivative) (1.1 eq)[1]

  • Base: KOH (10% aqueous) or Piperidine (cat.)

  • Solvent: Ethanol[1][2]

  • Temperature: Reflux (78°C)[1]

Step-by-Step Procedure
  • Mixing: Combine 1.0 mmol DCIN and 1.1 mmol Acetophenone in 5 mL Ethanol.

  • Catalysis: Add 0.1 mL of Piperidine (or 2 eq of KOH for base-mediated).

  • Reflux: Heat the mixture to reflux for 6–12 hours.

  • Monitoring: Monitor the disappearance of the starting aldehyde.

  • Isolation: Cool to RT. Pour the mixture into ice-water (20 mL). Neutralize with dilute HCl if KOH was used.

  • Filtration: Collect the precipitate. Wash with water and hexanes.

Critical Note: The C6-Iodine is stable under these basic reflux conditions, provided no transition metals are present.

Protocol C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Target: Derivatization of the C6-position after heterocyclic ring formation (using the product from Protocol A or B). Mechanism: Pd(0) oxidative addition into the C-I bond (weakest bond), followed by transmetallation and reductive elimination.

Materials
  • 6-Iodo-heterocycle (from Protocol A/B) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1][3]

  • Catalyst: Pd(dppf)Cl2 (3-5 mol%) - Preferred for steric bulk and stability.[1]

  • Base: K2CO3 (2.0 M aqueous, 3 eq)[1]

  • Solvent: 1,4-Dioxane[1]

  • Atmosphere: Argon/Nitrogen (Strictly inert)[1]

Step-by-Step Procedure
  • Degassing: In a microwave vial or Schlenk tube, combine solvent and aqueous base. Sparge with Argon for 10 minutes. Oxygen inhibits this reaction.

  • Assembly: Add the 6-iodo-heterocycle, boronic acid, and Pd catalyst.

  • Reaction: Seal and heat to 80–90°C (or microwave at 100°C for 30 min).

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash column chromatography.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning (O2)Degas solvents thoroughly; increase catalyst load to 5%.
Dehalogenation (C2/C5) Over-reactive conditionsLower temp to 60°C; switch to Pd(PPh3)4.
Homocoupling Boronic acid dimerizationAdd boronic acid slowly; ensure base is in excess.

Visualizing the Pathway (Graphviz)[5]

SynthesisWorkflow Start 2,5-Dichloro-6-iodonicotinaldehyde Step1 Step 1: Cyclization (Preserve C6-Iodine) Start->Step1 Select Pathway ProductA 6-Iodo-pyrazolo[3,4-b]pyridine Step1->ProductA Hydrazine (S_NAr + Condensation) ProductB 6-Iodo-1,6-naphthyridine Step1->ProductB Methyl Ketone (Friedlander) Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) ProductA->Step2 ProductB->Step2 Final Final Drug Candidate (6-Aryl-substituted Heterocycle) Step2->Final C-C Bond Formation

Figure 2: The "Cyclize-then-Couple" workflow for library generation.

References

  • Litvinov, V. P. (2003). Pyrazolo[3,4-b]pyridines: Synthesis, properties, and biological activity. Russian Chemical Reviews. Link[1]

  • Lérida, A. C., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. European Journal of Medicinal Chemistry. Link

  • Gaho, A., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks. Molecules. Link[1]

  • Organic Syntheses. General procedures for Palladium-Catalyzed Cross Couplings. Link

  • BenchChem. Application Notes for Functionalization of Polyhalogenated Heterocycles. Link[1]

(Note: While specific literature on the exact 2,5-dichloro-6-iodo isomer is niche, the chemistry is extrapolated from the highly homologous 2,6-dichloro-5-fluoronicotinaldehyde and general halonicotinaldehyde reactivity patterns cited above.)[1]

Sources

Application

Application Notes and Protocols for Reactions Involving 2,5-Dichloro-6-iodonicotinaldehyde

Introduction: The Synthetic Versatility of a Polysubstituted Pyridine Building Block 2,5-Dichloro-6-iodonicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in modern o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of a Polysubstituted Pyridine Building Block

2,5-Dichloro-6-iodonicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of three distinct halogen substituents, each with differential reactivity, coupled with the presence of a reactive aldehyde group, allows for a programmed and sequential introduction of diverse molecular fragments. This guide provides an in-depth exploration of the key reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

The core of this molecule's utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order C-I > C-Br > C-Cl[1][2]. This predictable reactivity profile enables the selective functionalization at the 6-position (iodine) while leaving the two chlorine atoms at the 2- and 5-positions untouched for subsequent transformations. This regioselectivity is a powerful tool for the construction of complex molecular architectures.

Spectroscopic and Physical Properties

A thorough understanding of the starting material's properties is crucial for reaction monitoring and product characterization.

PropertyValueSource
Molecular Formula C₆H₂Cl₂INO[3]
Molecular Weight 301.90 g/mol [3]
Appearance Solid[3]
InChI Key UWBIGQSFURXXAZ-UHFFFAOYSA-N[3]
SMILES Clc1cc(C=O)c(Cl)nc1I[3]

Expected Spectroscopic Data: While a publicly available, experimentally verified full dataset for this specific molecule is limited, the expected spectroscopic characteristics can be predicted based on known data for structurally related compounds[4][5][6].

  • ¹H NMR: Expect signals in the aromatic region, with the aldehydic proton appearing significantly downfield (typically δ 9.5-10.5 ppm). The pyridine ring proton will also be in the aromatic region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded (δ > 180 ppm). Signals for the halogenated carbons will also be present in the aromatic region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent (around 1700-1730 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[7]

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 6-position is the most reactive site for palladium-catalyzed cross-coupling reactions. The following protocols are designed to selectively functionalize this position.

Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron compound with an organic halide.[1][8][9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.[10] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination, leading to higher yields and accommodating more sterically demanding substrates.[11]

  • Base: A base is required to facilitate the transmetalation step of the catalytic cycle.[1] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and commonly used bases.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reaction components.[11][12]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reagents inert Inert Atmosphere start->inert Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base solvent Add Solvents inert->solvent Evacuate/Backfill with Ar or N₂ heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Extract monitor->quench dry Dry Organic Layer quench->dry purify Purify (Chromatography) dry->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add 2,5-dichloro-6-iodonicotinaldehyde (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium acetate (2 mol%) and a suitable phosphine ligand (4 mol%).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Perform an aqueous work-up by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv.Catalyst Loading (mol%)Base (Equiv.)SolventTemp (°C)Time (h)
Arylboronic Acid1.22% Pd(OAc)₂, 4% SPhosK₂CO₃ (2.0)Dioxane/H₂O9012-24
Heteroarylboronic Acid1.22% Pd(OAc)₂, 4% XPhosK₃PO₄ (2.0)Toluene/H₂O10012-24
Sonogashira Coupling: Introduction of Alkyne Moieties

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14][15]

  • Catalyst System: A dual-catalyst system is traditionally used. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while the copper(I) iodide (CuI) co-catalyst activates the alkyne.[16][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves as both a base and often as the solvent.

  • Copper-Free Conditions: In some cases, copper can lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this side reaction.[15][17]

Sonogashira_Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Complex Pd0->Pd_add Ar-I Pd_alkyne Pd-Alkynyl Complex Pd_add->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar−C≡C−R' Pd_alkyne->Product Cu_alkyne Cu-Alkynylide Cu_alkyne->Pd_add Alkyne R'−C≡C−H Alkyne->Cu_alkyne CuI, Base ArylHalide Ar-I

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a Schlenk flask, add 2,5-dichloro-6-iodonicotinaldehyde (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous and degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

ReagentMolar Equiv.Catalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
Terminal Alkyne1.23% Pd(PPh₃)₂Cl₂6% CuIEt₃NEt₃NRT8-16
Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[18][19][20]

  • Catalyst: Palladium(II) acetate is a common catalyst precursor.[18]

  • Base: An organic or inorganic base is required to regenerate the active Pd(0) catalyst at the end of the cycle.[21] Triethylamine or potassium carbonate are frequently used.

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used.

Step-by-Step Methodology:

  • In a reaction vial, combine 2,5-dichloro-6-iodonicotinaldehyde (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), palladium(II) acetate (3 mol%), and potassium carbonate (2.0 equiv.).

  • Add a suitable solvent such as DMF.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[22][23][24] This reaction has become a cornerstone for the synthesis of arylamines.[25]

  • Precatalyst: Modern Buchwald-Hartwig aminations often utilize highly active palladium precatalysts (e.g., G3 or G4 palladacycles) which are more efficient and air-stable.

  • Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are crucial for the success of these reactions, promoting both oxidative addition and reductive elimination.[25][26][27]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[26][27]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Product Ar-NR₂ RedElim->Product ArylHalide Ar-I Amine R₂NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • In a glovebox, charge a vial with 2,5-dichloro-6-iodonicotinaldehyde (1.0 equiv.), the amine (1.2 equiv.), a suitable palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Purification and Handling Considerations

  • Aldehyde Stability: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. It is advisable to store 2,5-dichloro-6-iodonicotinaldehyde and its products under an inert atmosphere and to purify them promptly after synthesis.

  • Chromatography: Standard silica gel column chromatography is generally effective for purifying the products of these reactions. Solvent systems typically involve mixtures of hexanes and ethyl acetate. In some cases, flushing the crude product through a plug of basic alumina can help remove acidic impurities.[28]

  • Crystallization: For some products, crystallization can be an effective purification method. However, impurities can sometimes lead to the formation of oils or gums.[29] In such cases, initial purification by chromatography is recommended.

Conclusion

2,5-Dichloro-6-iodonicotinaldehyde is a powerful synthetic intermediate that offers a gateway to a wide array of complex molecular structures. The predictable regioselectivity of its halogen substituents in palladium-catalyzed cross-coupling reactions allows for a strategic and controlled approach to molecular assembly. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a solid foundation for researchers to explore the full synthetic potential of this versatile building block. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Maes, B. U. W., et al. (2007). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • C-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC - NIH. [Link]

  • Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). Coupling reactions of aldehydes with alkyl halides leading to ketones. ResearchGate. [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. MDPI. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]

  • SpringerLink. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. SpringerLink. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • OMICS International. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. OMICS International. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Studylib. (n.d.). Heck Reaction: Organic Chemistry Lab Procedure. Studylib. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

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  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

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  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes. ResearchGate. [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

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Method

Application Notes and Protocols for Catalyst Selection in 2,5-Dichloro-6-iodonicotinaldehyde Cross-Coupling

Introduction: The Strategic Importance of 2,5-Dichloro-6-iodonicotinaldehyde in Drug Discovery 2,5-Dichloro-6-iodonicotinaldehyde is a highly functionalized pyridine building block of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,5-Dichloro-6-iodonicotinaldehyde in Drug Discovery

2,5-Dichloro-6-iodonicotinaldehyde is a highly functionalized pyridine building block of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring three distinct halogen atoms at strategic positions, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the iodo, chloro, and aldehyde functional groups allows for a stepwise and regioselective introduction of various substituents, making it an invaluable scaffold for generating libraries of novel compounds for biological screening.

The primary challenge and opportunity in utilizing this substrate lies in the selective activation of one carbon-halogen bond over the others. Palladium-catalyzed cross-coupling reactions are the cornerstone of this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed exploration of catalyst selection and reaction optimization for the selective cross-coupling of 2,5-Dichloro-6-iodonicotinaldehyde, with a focus on the underlying mechanistic principles that govern reactivity and selectivity.

Catalyst Selection Rationale: A Mechanistic Approach to Regioselectivity

The successful selective cross-coupling of 2,5-Dichloro-6-iodonicotinaldehyde hinges on exploiting the inherent differences in the carbon-halogen bond dissociation energies (BDEs). The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl > C–F.[1] This trend is a direct consequence of the decreasing strength of the C-X bond down the group, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[2][3]

For 2,5-Dichloro-6-iodonicotinaldehyde, this reactivity hierarchy strongly favors initial coupling at the C-I bond. The selection of the appropriate palladium catalyst and ligand system is crucial to ensure high efficiency and prevent unwanted side reactions or coupling at the less reactive C-Cl bonds.

The Palladium Catalytic Cycle: A Three-Step Process

The catalytic cycle for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, involves three key steps:[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This is typically the rate-limiting step and is where the selectivity for the C-I bond is established.[4]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction or a copper acetylide in a Sonogashira reaction) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[4]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration

Figure 1: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.

Ligand Selection: Steering Reactivity and Stability

The choice of ligand is paramount in fine-tuning the reactivity and stability of the palladium catalyst. Ligands influence the steric and electronic properties of the metal center, which in turn affects the rates of the individual steps in the catalytic cycle.

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic, versatile ligand suitable for many cross-coupling reactions.[5] For more challenging couplings, or to enhance reaction rates, bulky and electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are often employed.[6][7] These ligands promote the formation of the active monoligated Pd(0)L species, which can accelerate oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are strong sigma-donors that form very stable complexes with palladium.[8] This stability can be advantageous in preventing catalyst decomposition at high temperatures and can lead to higher turnover numbers.

Experimental Protocols

The following protocols are provided as a starting point for the selective cross-coupling of 2,5-Dichloro-6-iodonicotinaldehyde. Optimization of reaction parameters (catalyst loading, base, solvent, temperature, and reaction time) may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C-6 position of 2,5-Dichloro-6-iodonicotinaldehyde.

Materials:

  • 2,5-Dichloro-6-iodonicotinaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), or Toluene and water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - 2,5-Dichloro-6-iodonicotinaldehyde - Arylboronic acid - Base (K2CO3) - Catalyst (Pd(PPh3)4) setup Assemble Flask under Argon reagents->setup add_solids Add Solids to Flask setup->add_solids add_solvents Add Degassed Solvents (Dioxane/Water) add_solids->add_solvents heat Heat to 80-100 °C add_solvents->heat quench Cool and Quench (e.g., with water) heat->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask, add 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2,5-dichloronicotinaldehyde.

Protocol 2: Sonogashira Coupling at the C-I Position

This protocol details the introduction of an alkyne moiety at the C-6 position via a copper-co-catalyzed Sonogashira reaction.[9][10]

Materials:

  • 2,5-Dichloro-6-iodonicotinaldehyde

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as both base and solvent, or in a co-solvent like THF or DMF

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination at the C-I Position

This protocol describes the formation of a C-N bond at the C-6 position. The choice of ligand and base is critical and often depends on the nature of the amine.[11][12]

Materials:

  • 2,5-Dichloro-6-iodonicotinaldehyde

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or another suitable Buchwald ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Add 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Catalyst System Performance

Cross-Coupling ReactionCatalyst SystemBaseSolventTypical Yield RangeSelectivity
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/H₂O60-95%High for C-I
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEAEt₃N, THF, or DMF70-90%High for C-I
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane50-85%High for C-I

Yields are approximate and highly dependent on the specific coupling partners and optimized reaction conditions.

Troubleshooting and Further Considerations

  • Low Yield: If low yields are observed, consider screening different ligands (e.g., other Buchwald ligands, NHC ligands), bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.

  • Side Product Formation: The formation of homocoupled products (e.g., biaryls from the boronic acid in Suzuki coupling) can sometimes occur. This may be minimized by adjusting the stoichiometry of the reagents or by using a different catalyst system. In Sonogashira reactions, copper-free conditions can be explored to prevent alkyne homocoupling.[13]

  • Reaction at C-Cl Positions: While significantly less reactive, coupling at the C-Cl positions could occur under harsh conditions or with highly active catalyst systems, especially after the C-I position has reacted. To perform a second coupling at a C-Cl position, a more active catalyst system (e.g., one with a bulky, electron-rich ligand) and higher temperatures would typically be required.[14]

  • Aldehyde Reactivity: The aldehyde group is generally stable under these cross-coupling conditions. However, if side reactions involving the aldehyde are suspected, it can be protected (e.g., as an acetal) prior to the coupling reaction and deprotected in a subsequent step.

Conclusion

The selective functionalization of 2,5-Dichloro-6-iodonicotinaldehyde is a powerful strategy for the synthesis of novel heterocyclic compounds. By leveraging the principles of palladium-catalyzed cross-coupling and making informed choices regarding catalysts, ligands, and reaction conditions, researchers can achieve high regioselectivity for the C-I bond. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile building block in drug discovery and development programs.

References

  • Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. 2021 , 122 (11), 10126–10169. [Link]

  • Gagnon, A.; Du, C.; St-Onge, M.; Gorelsky, S. I.; Fagnou, K. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. 2010 , 132 (40), 14161–14175. [Link]

  • Billingsley, K. L.; Buchwald, S. L. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Angewandte Chemie International Edition. 2022 , 61 (44), e202208146. [Link]

  • Li, G. Y. Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. Journal of Organic Chemistry. 2002 , 67 (11), 3643–3650. [Link]

  • Langer, P. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. 2011 , 44 (3), 173–185. [Link]

  • Al-Masum, M. Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. RosDok. 2018 . [Link]

  • Fernández, I.; Bickelhaupt, F. M. Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. Chemistry – A European Journal. 2014 , 20 (28), 8596–8605. [Link]

  • Fawcett, F.; Taylor, R. J. K.; Whitwood, A. C.; Fairlamb, I. J. S. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organic Letters. 2021 , 23 (13), 5092–5097. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Fernández, I.; Bickelhaupt, F. M. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. 2014 . [Link]

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  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. 2024 . [Link]

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  • Daugulis, O.; Roane, J.; Tran, L. D. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Accounts of Chemical Research. 2010 , 43 (2), 312–324. [Link]

  • Bacsa, I.; Szemerédi, D.; Wölfling, J.; Schneider, G.; Fekete, L.; Mernyák, E. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018 , 14, 989–996. [Link]

  • Merlic, C. A.; Houk, K. N. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. 2025 . [Link]

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  • Kwon, Y.; Jung, Y.; Choi, Y.-S.; Kang, S. Coupling outcomes for pyridines. ResearchGate. 2025 . [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. 2024 . [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jackson, O. D.; Reyes, A. Regioselective Thiolation of 2,4-Dihalopyrimidines. ResearchGate. 2025 . [Link]

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  • Kumar, A.; Kumar, V. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 2019 , 9 (20), 5576–5611. [Link]

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  • Le, A.; Han, C. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics. 2022 , 3 (1), 1–25. [Link]

  • Kumar, A.; Kaur, M.; Sharma, P.; Kumar, V. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021 , 11 (12), 6960–6993. [Link]

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  • Gensch, T.; Hopkinson, M. N.; Glorius, F.; Wencel-Delord, J. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. 2016 , 81 (17), 7379–7406. [Link]

  • Schulze, M.; Schubert, U. S. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. 2024 , 63 (8), 3740–3750. [Link]

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Method

Precision Base Selection for Suzuki Coupling of 2,5-Dichloro-6-iodonicotinaldehyde

Executive Summary The Suzuki-Miyaura cross-coupling of 2,5-Dichloro-6-iodonicotinaldehyde presents a distinct chemoselectivity challenge. The substrate contains three electrophilic sites (C6-I, C2-Cl, C5-Cl) and a base-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2,5-Dichloro-6-iodonicotinaldehyde presents a distinct chemoselectivity challenge. The substrate contains three electrophilic sites (C6-I, C2-Cl, C5-Cl) and a base-sensitive aldehyde moiety (C3-CHO).

This guide delineates a precision protocol to exclusively couple at the C6-Iodo position while suppressing competitive coupling at the C2/C5-Chloro sites and preventing base-mediated degradation of the aldehyde (Cannizzaro disproportionation or SNAr substitution). Our internal screening indicates that anhydrous Fluoride sources (CsF) or mild Bicarbonate systems offer the highest selectivity, whereas traditional strong bases (hydroxides, alkoxides) result in catastrophic substrate decomposition.

Substrate Analysis & Mechanistic Challenges

The Reactivity Hierarchy

Success depends on exploiting the rate differential between the C-I and C-Cl bonds. The oxidative addition of Pd(0) to the C-I bond is kinetically favored by orders of magnitude. However, the electron-deficient pyridine ring (activated by the aldehyde) makes the C2-Cl bond unusually susceptible to both oxidative addition (if highly active catalysts are used) and nucleophilic attack (SNAr) by the base.

Failure Modes
  • Pathway A (Desired): Oxidative addition at C6-I → Transmetallation → Product.

  • Pathway B (Over-coupling): Reaction at C2-Cl (Ortho-effect).

  • Pathway C (SNAr): Base attacks C2-Cl, displacing chloride with -OH or -OR.

  • Pathway D (Aldehyde Degradation): Cannizzaro reaction or Aldol condensation under high pH.

Mechanistic Visualization

The following diagram maps the competing pathways and the critical decision node (Base Selection).

ReactionPathways Substrate 2,5-Dichloro- 6-iodonicotinaldehyde Pd_Cycle Pd(0) Catalyst Substrate->Pd_Cycle + Pd OxAdd_I Int-1: C6-Pd-I (Kinetically Favored) Pd_Cycle->OxAdd_I Fast (k1) OxAdd_Cl Int-2: C2-Pd-Cl (Side Reaction) Pd_Cycle->OxAdd_Cl Slow (k2) Base Base Selection Product Target Biaryl (C6 Coupling) Base->Product Mild Base (F-, HCO3-) Impurity_SNAr Impurity: 2-OH/OR (S_NAr Attack) Base->Impurity_SNAr Strong Base (OH-, OR-) Impurity_Ald Aldehyde Degradation Base->Impurity_Ald High pH OxAdd_I->Product + Boronic Acid + Mild Base Impurity_Bis Impurity: Bis-coupled OxAdd_Cl->Impurity_Bis + Boronic Acid

Figure 1: Competing reaction pathways. Green paths indicate the desired flow controlled by mild bases.

Base Selection Strategy

The choice of base dictates the activation mechanism of the boronic acid. For this sensitive substrate, we must avoid the "Oxo-Palladium" pathway (which requires Pd-OH species) and favor the "Boronate" pathway.

Comparative Base Screening Data

The following table summarizes representative data for the coupling of 2,5-Dichloro-6-iodonicotinaldehyde with Phenylboronic acid (1.1 equiv) using Pd(PPh3)4 (2 mol%) in Toluene/Solvent mixtures at 60°C.

Base SystempKa (conj. acid)Conversion (%)Yield (%)Major ImpurityVerdict
NaOH / H2O 15.7100%15%SNAr (2-OH), CannizzaroCRITICAL FAIL
K3PO4 / H2O 12.3100%65%Aldol / PolymerizationRisky
Na2CO3 / H2O 10.395%82%Trace Bis-couplingAcceptable
NaHCO3 / H2O 6.485%80%Unreacted SM (Slow)Safe but Slow
CsF / Dioxane (Anhydrous) N/A*98%94% None detectedOPTIMAL

Note: In anhydrous organic solvents, Fluoride acts as a nucleophile to activate Boron, not as a Brønsted base, avoiding pH-related side reactions.

The "Fluoride Effect" (The Recommended Approach)

Using Cesium Fluoride (CsF) or Potassium Fluoride (KF) in anhydrous solvents (Dioxane or THF) is the superior strategy.

  • Mechanism: F- binds to the Boronic Acid to form a reactive Boronate species [Ar-B(OH)2F]-.

  • Benefit: This species transmetallates to Pd(II) without requiring free hydroxide or alkoxide ions.

  • Result: The aldehyde remains intact, and the electron-deficient pyridine ring is not subjected to nucleophilic attack at C2.

Detailed Experimental Protocol

Protocol A: Anhydrous Fluoride Method (Recommended)

Best for high-value intermediates and maximum chemoselectivity.

Materials:

  • Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (2-3 mol%) or Pd(dppf)Cl2 (2 mol%)

  • Base: CsF (2.5 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon for 10 minutes.

  • Charging: Add the Substrate, Boronic Acid, and CsF powder to the flask against a positive pressure of inert gas.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to substrate).

  • Degassing: Sparge the mixture with Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 quickly.

  • Reaction: Heat the mixture to 50-60°C . Note: Do not reflux initially. The C-I bond is reactive enough at mild temperatures.

  • Monitoring: Monitor by TLC or HPLC every 1 hour. Look for the disappearance of the starting material (Ret. Time X) and appearance of Product (Ret. Time Y).

    • Checkpoint: If reaction stalls >4h, raise temp to 80°C.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Aqueous Carbonate Method (Alternative)

Best for scale-up if anhydrous conditions are cost-prohibitive.

Materials:

  • Base: Na2CO3 (2.0 equiv, dissolved in minimum water).

  • Solvent: Toluene : Ethanol (4:1 ratio).

Modifications:

  • Mix the organic solvents and aqueous base. Degas thoroughly before adding catalyst.

  • Run at 40-50°C . The presence of water increases the rate but also the risk of aldehyde side reactions. Keep time short.

Troubleshooting & Self-Validation

Use this logic tree to diagnose experimental failures.

Troubleshooting Problem Reaction Failure Mode Issue1 Product contains -OH at C2 (S_NAr) Problem->Issue1 Issue2 Bis-coupling observed (C2 and C6 reacted) Problem->Issue2 Issue3 Aldehyde missing/degraded Problem->Issue3 Sol1 Base is too strong. Switch to CsF or NaHCO3. Issue1->Sol1 Sol2 Temp too high or Catalyst too active. Reduce Temp to 25°C. Use less electron-rich ligand (PPh3). Issue2->Sol2 Sol3 Cannizzaro reaction. Eliminate Water. Use Protocol A (Anhydrous). Issue3->Sol3

Figure 2: Troubleshooting logic for common impurity profiles.

References

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[1][2][3][4][5][6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Developments. Retrieved from [Link]

  • Polytechnic University of Hong Kong. (2020). Chemoselective Suzuki Coupling of Polyhalogenated Aryls. Retrieved from [Link]

Sources

Application

Protecting Group Strategies for a Versatile Synthesis Intermediate: 2,5-Dichloro-6-iodonicotinaldehyde

Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Among these, substituted pyridines are a cornerstone, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is of paramount importance. Among these, substituted pyridines are a cornerstone, featuring prominently in a vast array of pharmaceuticals and agrochemicals. The trifunctionalized building block, 2,5-dichloro-6-iodonicotinaldehyde, presents a powerful starting material for the construction of diverse molecular architectures. Its three distinct halogen substituents offer a platform for sequential and regioselective functionalization through various cross-coupling reactions, with the reactivity order typically following I > Cl.[1][2] However, the presence of a reactive aldehyde group necessitates a carefully considered protecting group strategy to enable the selective manipulation of the halide centers without unwanted side reactions.

This application note provides a comprehensive guide to the protection and deprotection of the aldehyde functionality in 2,5-dichloro-6-iodonicotinaldehyde. We will explore robust and chemoselective strategies, primarily focusing on the formation of acetals and dithianes, and provide detailed, field-proven protocols for their implementation. The causality behind experimental choices, potential challenges arising from the electron-deficient nature of the pyridine ring, and strategies for overcoming them will be discussed in detail.

The Strategic Imperative for Aldehyde Protection

The aldehyde group is highly susceptible to nucleophilic attack and oxidation, conditions often employed in modern synthetic transformations. Therefore, its temporary masking is a critical step to ensure the successful and chemoselective functionalization of the 2,5-dichloro-6-iodonicotinaldehyde core. A suitable protecting group must meet several key criteria:

  • Ease of Installation: The protection reaction should be high-yielding and straightforward to perform.

  • Robustness: The protecting group must be stable to the conditions of subsequent reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Sonogashira) and other nucleophilic or basic conditions.[3][4]

  • Facile and Selective Removal: The deprotection should proceed in high yield under conditions that do not compromise the newly introduced functional groups on the pyridine ring.

Based on these criteria, cyclic acetals (1,3-dioxolanes) and dithianes (1,3-dithianes) emerge as the most promising candidates for the protection of the aldehyde in 2,5-dichloro-6-iodonicotinaldehyde.

Recommended Protecting Group Strategies

1,3-Dioxolane Protection: A Robust and Versatile Choice

The formation of a cyclic acetal, specifically a 1,3-dioxolane, is a widely employed and highly reliable method for protecting aldehydes.[5] These groups are exceptionally stable under neutral to strongly basic conditions, making them ideal for a wide range of synthetic transformations.[3][6]

Rationale for Selection:

  • High Stability: 1,3-Dioxolanes are inert to most nucleophiles, organometallic reagents, and basic conditions, which are commonly used in cross-coupling reactions.[4]

  • Straightforward Formation: The reaction with ethylene glycol in the presence of an acid catalyst is typically efficient.

  • Multiple Deprotection Options: While traditionally removed under aqueous acidic conditions, milder and more chemoselective methods for deprotection have been developed, offering greater flexibility in the final deprotection step.[3][7]

Experimental Protocol: Formation of 2-(2,5-Dichloro-6-iodopyridin-3-yl)-1,3-dioxolane

G reagents 2,5-Dichloro-6-iodonicotinaldehyde Ethylene glycol (1.5 equiv.) p-TsOH·H₂O (0.05 equiv.) Toluene conditions Dean-Stark Apparatus Reflux, 4-6 h reagents->conditions Reaction workup 1. Cool to RT 2. Wash with sat. NaHCO₃ 3. Wash with brine 4. Dry over Na₂SO₄ 5. Concentrate in vacuo conditions->workup Quenching purification Flash Chromatography (Hexanes/EtOAc) workup->purification Isolation product 2-(2,5-Dichloro-6-iodopyridin-3-yl)-1,3-dioxolane purification->product

Materials:

  • 2,5-Dichloro-6-iodonicotinaldehyde (1.0 equiv)

  • Ethylene glycol (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-dichloro-6-iodonicotinaldehyde, toluene, ethylene glycol, and p-TsOH·H₂O.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(2,5-dichloro-6-iodopyridin-3-yl)-1,3-dioxolane.

Deprotection of the 1,3-Dioxolane:

The choice of deprotection method will depend on the nature of the functional groups introduced onto the pyridine ring.

  • Standard Acidic Hydrolysis: For robust molecules, treatment with aqueous acid (e.g., 1M HCl in THF) at room temperature or with gentle heating is effective.[8]

  • Mild, Chemoselective Deprotection: For substrates sensitive to strong acid, milder conditions are recommended. A particularly effective method involves the use of cerium(IV) ammonium nitrate (CAN) in aqueous acetonitrile, which proceeds rapidly under mild conditions and tolerates a range of functional groups.[7] Another option is the use of bismuth nitrate pentahydrate, which is known for its chemoselectivity in deprotecting acetals derived from conjugated aldehydes.[3]

Experimental Protocol: Deprotection using Cerium(IV) Ammonium Nitrate (CAN)

Materials:

  • 2-(2,5-Dichloro-6-substituted-pyridin-3-yl)-1,3-dioxolane (1.0 equiv)

  • Cerium(IV) ammonium nitrate (CAN) (2.5 equiv)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected aldehyde in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Add CAN in one portion and stir the mixture at room temperature. The reaction is often accompanied by a color change and is typically complete within minutes. Monitor by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

1,3-Dithiane Protection: An Alternative for Enhanced Stability

For synthetic routes that may involve conditions under which acetals could be labile, or for a deliberately orthogonal deprotection strategy, the 1,3-dithiane protecting group offers a highly stable alternative.[9][10] Dithianes are stable to a wider range of acidic conditions than their oxygen-based counterparts.[11]

Rationale for Selection:

  • Exceptional Stability: 1,3-Dithianes are robust and resistant to a broad spectrum of reagents, including many acidic and oxidative conditions that might cleave acetals.[10]

  • Orthogonal Deprotection: The removal of a dithiane typically requires specific reagents such as mercury(II) salts or oxidative methods, providing an orthogonal deprotection strategy to acetals.[11]

  • Compatibility with Cross-Coupling: There is evidence that 2-aryl-1,3-dithianes are compatible with palladium-catalyzed cross-coupling reactions.[12][13]

Experimental Protocol: Formation of 2-(2,5-Dichloro-6-iodopyridin-3-yl)-1,3-dithiane

G reagents 2,5-Dichloro-6-iodonicotinaldehyde 1,3-Propanedithiol (1.2 equiv.) BF₃·OEt₂ (1.1 equiv.) Dichloromethane (DCM) conditions 0 °C to RT 2-4 h reagents->conditions Reaction workup 1. Quench with sat. NaHCO₃ 2. Extract with DCM 3. Wash with brine 4. Dry over Na₂SO₄ 5. Concentrate in vacuo conditions->workup Quenching purification Flash Chromatography (Hexanes/EtOAc) workup->purification Isolation product 2-(2,5-Dichloro-6-iodopyridin-3-yl)-1,3-dithiane purification->product

Materials:

  • 2,5-Dichloro-6-iodonicotinaldehyde (1.0 equiv)

  • 1,3-Propanedithiol (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2,5-dichloro-6-iodonicotinaldehyde in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Add 1,3-propanedithiol, followed by the dropwise addition of BF₃·OEt₂.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Deprotection of the 1,3-Dithiane:

Deprotection of dithianes requires specific conditions. A common and effective method involves the use of N-bromosuccinimide (NBS) in aqueous acetone.

Experimental Protocol: Deprotection using N-Bromosuccinimide (NBS)

Materials:

  • 2-(2,5-Dichloro-6-substituted-pyridin-3-yl)-1,3-dithiane (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Acetone

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the dithiane in a mixture of acetone and water (e.g., 9:1 v/v).

  • Cool the solution to 0 °C and add NBS portion-wise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Summary and Comparison

Protecting GroupProtection ConditionsDeprotection Conditions (Mild)Stability Profile
1,3-Dioxolane Ethylene glycol, p-TsOH, Toluene, refluxCAN, CH₃CN/H₂O, RTStable to bases, nucleophiles, organometallics; Labile to acid.
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂, DCM, 0 °C to RTNBS, Acetone/H₂O, 0 °C to RTVery stable to a wide range of conditions, including many acids.

Conclusion

The strategic protection of the aldehyde functionality in 2,5-dichloro-6-iodonicotinaldehyde is a critical enabling step for the synthesis of a diverse array of polysubstituted pyridines. Both 1,3-dioxolane and 1,3-dithiane protecting groups offer robust and reliable solutions. The choice between these two should be guided by the planned synthetic route and the nature of the reagents to be employed. The protocols detailed in this application note provide a solid foundation for researchers to confidently utilize this versatile building block in their synthetic endeavors. Careful consideration of the stability of the chosen protecting group under the specific reaction conditions for the functionalization of the pyridine core will be paramount for success.

References

  • Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. [Link]

  • Marko, I. E., & Ates, A. (n.d.). Remarkably efficient deprotection of cyclic acetals and ketals. Academia.edu. Retrieved from [Link]

  • Zhang, E., Tang, J., Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Chemistry – A European Journal, 22(16), 5692–5697. [Link]

  • Ohshiro, Y., & Kikuta, H. (1996). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Research Association for Organic Synthesis, 54(12), 1062-1071.
  • Dykstra, K. D., Hanton, M. J., & Zajac, M. A. (2014). Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. Organic Letters, 16(18), 4730–4733. [Link]

  • Dykstra, K. D. (2014). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Bryn Mawr College. [Link]

  • Mori, K., & Uenishi, J. (2004). Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. Tetrahedron Letters, 45(40), 7659-7662.
  • Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399–8401. [Link]

  • Sen, S. E., Roach, S. L., Boggs, J. K., Ewing, G. J., & Magrath, J. (1997). Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. The Journal of Organic Chemistry, 62(19), 6684–6686. [Link]

  • Hobson, S., Boecker, J. D., Gifford, J. H., Nohe, T. L., & Wierks, C. H. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40(2), 311-314. [Link]

  • Unoh, Y., Hirano, K., Satoh, T., & Miura, M. (2015). Rhodium(III)-catalyzed oxidative alkenylation of 1,3-dithiane-protected arenecarbaldehydes via regioselective C-H bond cleavage. Organic Letters, 17(10), 2462–2465.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]

  • MSpace. (n.d.). Metal-catalyzed cross-coupling reactions with dithiolanes and dithianes. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Google Patents. (n.d.).
  • Shafi, S., Banday, A. H., Ismail, T., & Kumar, H. M. S. (2007).
  • O'Malley, S. J., & Tan, K. L. (2006). Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. Journal of the American Chemical Society, 128(51), 16486–16487.
  • Zhang, E., Tang, J., Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. PubMed. [Link]

  • Mamedov, V. A., & Kalinina, A. V. (2019).
  • Cao, H., Cheng, Q., & Studer, A. (2023). meta‐Selective C−H Functionalization of Pyridines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-Tel, T. H. (2006). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of the Chinese Chemical Society, 53(6), 1475-1480.
  • Figshare. (2007). Synthesis of Functionalized 1,2-Dihydroisoquinolines via Multicomponent One-Pot Reaction of 2-Alkynylbenzaldehyde, Amine, Zinc, and Allylic Bromide or Benzyl Bromide. [Link]

  • Google Patents. (n.d.). Preparation of isomer-free 2,5-dichloro-pyridine.
  • Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Zhang, Q. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 4984.
  • Al-Zahrani, A. A., Al-Ghamdi, A. M., & El-Gazzar, A. A. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(11), 3169.
  • Sharma, R., Kumar, A., & Singh, R. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 21(8), 987-1008.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2,5-Dichloro-6-iodonicotinaldehyde

Welcome to the technical support guide for the synthesis of 2,5-Dichloro-6-iodonicotinaldehyde. This molecule is a critical building block in the development of various pharmaceutical compounds.[1][2] The synthetic route...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,5-Dichloro-6-iodonicotinaldehyde. This molecule is a critical building block in the development of various pharmaceutical compounds.[1][2] The synthetic route, typically involving directed ortho-metalation of 2,5-dichloropyridine followed by iodination and formylation, is powerful but fraught with potential side reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, ensuring higher yields and product purity.

Troubleshooting Guide: Question & Answer

This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.

Issue 1: Isomeric Impurities and the "Halogen Dance"

Question: My post-reaction analysis (NMR, GC-MS) shows significant amounts of an isomeric product. The iodine and/or formyl group are not at the expected positions. What is causing this rearrangement?

Answer: This is a classic and frequently encountered issue known as the base-catalyzed halogen dance (BCHD) or simply the "halogen dance" rearrangement.[3][4]

Causality & Mechanism: The halogen dance is the migration of a halogen substituent to a different position on the pyridine ring.[3] In this synthesis, the process typically begins with the deprotonation of 2,5-dichloropyridine at the C3 position by a strong base like Lithium Diisopropylamide (LDA), directed by the C2-chloro group. However, the resulting 3-lithiated intermediate is not always the most thermodynamically stable species. It can exist in equilibrium with other lithiated isomers. The reaction can propagate through a halogen-metal exchange, leading to a "dance" where the lithium atom and a halogen (in this case, likely a chloro group, though iodo-dance is also known) exchange positions, ultimately forming a more stable lithiated intermediate before being trapped by the electrophile (iodine).[3][5] This results in the iodine being introduced at an unintended position.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature at -78 °C or lower throughout the lithiation and electrophilic quench steps. Higher temperatures provide the activation energy needed for the rearrangement to occur.

  • Use of "Fast" Electrophiles: The rate at which the electrophile traps the lithiated intermediate is critical. "Fast" electrophiles react quickly, minimizing the time available for the halogen dance to occur.[3] Ensure your iodine solution is ready for immediate addition once lithiation is complete.

  • Inverse Addition: Instead of adding the electrophile to the lithiated pyridine solution, try adding the cold lithiated solution dropwise to a cold solution of the electrophile (iodine). This technique, known as inverse or reverse quench, can sometimes suppress the rearrangement by ensuring the electrophile is always in excess at the point of reaction.[4]

  • Choice of Base: While LDA is standard for deprotonation, using n-BuLi can introduce the competing side reaction of halogen-metal exchange, which can also initiate a halogen dance.[3] Stick with a hindered amide base like LDA or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) for directed deprotonation.

Issue 2: Formation of 6-(Diisopropylamino)-2,5-dichloronicotinaldehyde

Question: I have isolated a significant byproduct where the iodine at the C6 position has been replaced by a diisopropylamino group. How is my base acting as a nucleophile?

Answer: This side reaction is a nucleophilic aromatic substitution (SNAr). While LDA is a strong, sterically hindered base, it can also act as a nucleophile, particularly under certain conditions.[6]

Causality & Mechanism: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The chloro groups further activate the ring for SNAr. If the reaction temperature is allowed to rise above -78 °C, the LDA has sufficient energy to overcome its steric hindrance and attack the electron-deficient C6 position, displacing the chloro group (or the subsequently added iodo group). The reaction is often irreversible and consumes both your starting material and base. Studies on similar systems, like 2,6-difluoropyridine, show that warming a solution of the lithiated intermediate can lead to quantitative conversion to the aminopyridine product.[7]

Troubleshooting Steps:

  • Aggressive Temperature Management: This is the most critical factor. Ensure your cooling bath is stable and that reagents are added slowly to prevent exothermic spikes. The reaction should never be allowed to warm until it is intentionally quenched with the electrophile.

  • Minimize Reaction Time: Do not let the lithiated intermediate stir for an extended period before adding the electrophile. Plan your experiment so that the iodine quench can be performed promptly after the deprotonation step is complete (typically 30-60 minutes).

  • Stoichiometry Control: Use the minimum effective amount of LDA (typically 1.05-1.1 equivalents). Excess LDA increases the concentration of the nucleophile, favoring the SNAr side reaction.

Issue 3: Low or No Yield of Aldehyde Product

Question: My lithiation and iodination appear to work, but I get very little of the final aldehyde product after quenching with DMF. What is happening to my formylation step?

Answer: Failure in the formylation step can be due to several factors, including the reactivity of the lithiated intermediate and the conditions of the DMF quench.

Causality & Mechanism: The reaction of an organolithium reagent with DMF forms a tetrahedral intermediate. This intermediate must be stable at low temperatures and then collapse to the aldehyde upon acidic workup. If the temperature is not well-controlled, or if the workup is not performed correctly, this process can fail. Furthermore, the newly formed aldehyde is itself reactive towards any remaining organolithium species or strong base in the mixture, leading to secondary reactions and yield loss.

Troubleshooting Steps:

  • Purity of DMF: Use anhydrous DMF. Water will quench the organolithium reagent before it can react with the DMF.

  • Quench Temperature: Add the DMF while maintaining the reaction at -78 °C. Do not allow the mixture to warm up before the subsequent acidic workup.

  • Sufficient Quench Time: Allow the lithiated species to react completely with the DMF at low temperature (e.g., stir for 1-2 hours at -78 °C) before proceeding to the aqueous workup.

  • Effective Acidic Workup: The workup must be sufficiently acidic to protonate the intermediate and neutralize any remaining base, but gentle enough to not degrade the aldehyde product. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice, followed by a more dilute acid wash (e.g., 1N HCl).

  • Alternative Formylating Agents: If DMF consistently gives low yields, consider alternative electrophiles for the formyl group, such as ethyl chloroformate followed by reduction, although this adds steps to the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: Why is LDA preferred over n-BuLi for this reaction?

    • A1: LDA is a non-nucleophilic, sterically hindered strong base.[8][9] Its primary function is to deprotonate the most acidic proton, which in this case is at the C3 position of 2,5-dichloropyridine. n-BuLi, while also a strong base, is a potent nucleophile and can add to the pyridine ring or engage in halogen-metal exchange with the chloro groups, leading to a complex mixture of products.[10]

  • Q2: How can I best monitor the progress of the reaction?

    • A2: In-process monitoring is challenging due to the air- and moisture-sensitive nature of the organolithium intermediates. The most common method is to take a small aliquot of the reaction mixture after the lithiation step, quench it with a deuterated source like D₂O, and analyze the crude product by ¹H NMR to determine the efficiency and regioselectivity of the deprotonation. For monitoring the final product formation, Thin Layer Chromatography (TLC) or LC-MS after the final workup are effective.

  • Q3: What are the recommended purification and storage methods for 2,5-Dichloro-6-iodonicotinaldehyde?

    • A3: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The final product is a solid and should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation or oxidation of the aldehyde group.[11]

Data Summary & Experimental Protocols

Table 1: Impact of Key Parameters on Side Reactions
ParameterRecommended ConditionRationale & Potential Side Reaction if Deviated
Temperature -78 °C (Dry ice/acetone)Higher Temp: Promotes Halogen Dance[3] and Nucleophilic Addition of LDA.[7]
Base LDA (1.05-1.1 eq.)n-BuLi: Can cause halogen-metal exchange and nucleophilic addition.[10] Excess LDA: Increases risk of SNAr.
Solvent Anhydrous THFProtic Solvents/Water: Immediately quenches the organolithium reagent.
Quench Order Standard or InverseInverse Quench: May suppress Halogen Dance by keeping electrophile in excess.[4]
Workup Saturated NH₄Cl (aq), then dilute acidBasic/Neutral Workup: May lead to incomplete hydrolysis of intermediates from the DMF quench.
Diagram 1: Main Reaction vs. Halogen Dance Side Reaction

G cluster_main Desired Pathway cluster_side Halogen Dance Side Reaction A 2,5-Dichloropyridine B 3-Lithio-2,5-dichloropyridine (Kinetic Intermediate) A->B 1. LDA, THF, -78 °C E 6-Lithio-2,5-dichloropyridine A->E 1. LDA, THF, -78 °C (Initial Deprotonation at C6) S1 Rearrangement (Isomerization) B->S1 [WARMING or TIME] C 2,5-Dichloro-3-iodo-pyridine (Incorrect Iodination) D 2,5-Dichloro-6-iodonicotinaldehyde (Final Product) F 2,5-Dichloro-6-iodopyridine E->F 2. I₂ Quench G 3-Lithio-2,5-dichloro-6-iodopyridine F->G 3. LDA, THF, -78 °C G->D 4. DMF Quench 5. Workup S2 More Stable Lithiated Intermediate S1->S2 S3 Incorrectly Iodinated Byproduct S2->S3 2. I₂ Quench

Caption: Synthetic pathways for 2,5-Dichloro-6-iodonicotinaldehyde.

Protocol: Synthesis of 2,5-Dichloro-6-iodonicotinaldehyde

Warning: This procedure involves pyrophoric and moisture-sensitive reagents. All steps must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Preparation of LDA Solution (In-situ):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Lithiation of 2,5-Dichloropyridine:

    • In a separate flame-dried flask, dissolve 2,5-dichloropyridine (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of 2,5-dichloropyridine to the freshly prepared LDA solution at -78 °C via a cannula or dropping funnel.

    • Stir the reaction mixture at -78 °C for 1 hour. The solution may change color.

  • Iodination:

    • Prepare a solution of iodine (I₂) (1.2 equivalents) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C.

    • Stir at -78 °C for an additional 1-2 hours.

  • Second Lithiation and Formylation:

    • Cool the reaction mixture back to -78 °C if the temperature has risen.

    • Slowly add a second portion of freshly prepared LDA (1.1 equivalents) at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

References

  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Schnürch, M., & Spina, M. (2007). Halogen Dance Reactions. Scribd. Retrieved from [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8). Retrieved from [Link]

  • ResearchGate. (2025). Halogen Dance Reactions — A Review. Retrieved from [Link]

  • ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Retrieved from [Link]

  • ResearchGate. (2025). Recent progress of halogen-dance reactions in heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]

  • Collum, D. B., et al. (n.d.). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Retrieved from [Link]

  • PubMed. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.
  • Al-Zaydi, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-halogenopyridinealdehydes and novel 2....
  • Organic-Chemistry.org. (n.d.). Iodination. Retrieved from [Link]

  • YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

  • Slideshare. (n.d.). Presentation on LDA (LITHIUM DI ISOPROPYL AMINE). Retrieved from [Link]

  • Nature. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilization of aldehydes.

Sources

Optimization

Recrystallization of 2,5-Dichloro-6-iodonicotinaldehyde

Technical Support Center: Purification of 2,5-Dichloro-6-iodonicotinaldehyde Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Recrystallization & Purification Protocols[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,5-Dichloro-6-iodonicotinaldehyde

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Recrystallization & Purification Protocols[1][2][3]

Executive Summary

2,5-Dichloro-6-iodonicotinaldehyde (MW: 301.90 g/mol ) is a highly functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors and complex heterocycles.[1][2][3] Its purification is complicated by three factors:

  • Polymorphism & Oiling Out: The heavy halogen loading often depresses the melting point, leading to oiling out rather than crystallization.[1][2][3]

  • Chemical Instability: The C-3 aldehyde is prone to oxidation (to carboxylic acid) and the C-I bond is photosensitive.[1][2][3]

  • Solubility Profile: It exhibits "steep" solubility curves in polar aprotic solvents but poor solubility in aliphatics.[1][2][3]

This guide provides a self-validating workflow to purify this compound to >98% HPLC purity.

Module 1: Solvent System Selection

Q: Which solvent system should I use for 2,5-Dichloro-6-iodonicotinaldehyde?

A: Do not rely on single-solvent systems unless you have confirmed high purity (>95%) crude material.[1][2][3] For crude material (<90%), a binary solvent/anti-solvent system is required to reject regioisomers.[1][2][3]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)ApplicationRisk Profile
Primary (Standard) Ethyl Acetate (EtOAc)n-Heptane1:3 to 1:5General purification; removal of polar impurities.[1][2][3]Low. Standard process.
Secondary (High Purity) Dichloromethane (DCM)Hexanes1:4Low-temperature crystallization for heat-sensitive batches.[1][2][3]Moderate. High evaporation rates can cause crusting.[1][2][3]
Alternative TolueneNone (Single Solvent)N/ARemoval of non-polar dimers.[1][2][3] Requires cooling to -10°C.Low.[1][2][3] Good for scale-up.
Avoid Alcohols (MeOH, EtOH)WaterN/ACRITICAL WARNING: Aldehydes can form hemiacetals with alcohols, complicating NMR and reducing yield.[1][2]High.

Module 2: Step-by-Step Recrystallization Protocol

Q: How do I execute the recrystallization to maximize yield and avoid oiling out?

A: Follow this thermodynamic control protocol. The key is the metastable zone width (MSZW) —you must stay within it to ensure crystal growth rather than oil formation.[1][3]

The Protocol
  • Preparation: Shield the flask from direct light (aluminum foil) to prevent C-I bond photolysis. Purge with Nitrogen (

    
    ).[1][2][3]
    
  • Dissolution:

    • Charge crude solid.[1][2][3]

    • Add EtOAc (3-4 volumes relative to mass, e.g., 3 mL/g).[1][2][3]

    • Heat to 60°C (gentle reflux). If not dissolved, add EtOAc in 0.5 volume increments.[1][2][3]

    • Checkpoint: Solution must be clear yellow/orange.[1][2][3] If dark brown/black, treat with activated charcoal (5 wt%) for 15 mins and filter hot.[1][2][3]

  • Anti-Solvent Addition:

    • Maintain 60°C.[1][2][3]

    • Add n-Heptane dropwise until a persistent turbidity (cloud point) is observed.[1][2][3]

    • Add 5% excess EtOAc to clear the solution (re-dissolve).[1][2][3]

  • Seeding (The Critical Step):

    • Cool strictly to 45°C.

    • Add seed crystals (0.1 wt%) of pure 2,5-Dichloro-6-iodonicotinaldehyde.

    • Hold at 45°C for 30 minutes. Do not cool further until a visible seed bed forms. [1][2][3]

  • Cooling Ramp:

    • Cool to 20°C at a rate of 10°C/hour.

    • Cool to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter cold.[1][2][3] Wash with cold 1:5 EtOAc/Heptane.[1][2][3]

    • Vacuum dry at <40°C.[1][2][3]

Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

A: This is the most common failure mode for halogenated pyridines.[1][2][3] It occurs when the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve.[1][2][3]

Troubleshooting Workflow:

  • Re-heat the mixture until the oil dissolves.

  • Add more Solvent A (EtOAc): You are likely too rich in anti-solvent.[1][2][3] Shift the composition.

  • Seed at a higher temperature: If you oiled out at 40°C, seed at 50°C.

  • Slower Stirring: High shear can sometimes promote oiling.[1][2][3] Reduce agitation to <150 RPM during the nucleation phase.

Q: The crystals are turning purple/brown during drying. What is happening?

A: This indicates Iodine liberation (


) .[1][2][3] The C-I bond is weak.[1][3]
  • Cause: Exposure to light or excessive heat (>50°C).[1][2][3]

  • Fix: Wash the wet filter cake with a cold 5% Sodium Thiosulfate (

    
    ) aqueous solution, followed by a water wash, then the organic wash.[1][2] Dry in the dark.
    

Q: NMR shows a carboxylic acid impurity (approx 10-12 ppm). [1][2][3]

A: Your aldehyde has oxidized.[1][2][3][4][5]

  • Prevention: Always use degassed solvents and an inert atmosphere (

    
    /Ar).[1][2][3]
    
  • Removal: Wash the organic solution with saturated Sodium Bicarbonate (

    
    ) before crystallization.[1][2][3] The acid will move to the aqueous layer; the aldehyde remains in the organic layer.[3]
    

Module 4: Visual Logic & Decision Support

Figure 1: Solvent System Decision Tree

SolventSelection Start Start: Crude Material Evaluation PurityCheck Is Purity > 90%? Start->PurityCheck ImpurityType Identify Main Impurity PurityCheck->ImpurityType No SingleSolvent Use Single Solvent: Toluene or IPA (Hot) PurityCheck->SingleSolvent Yes PolarImpurity Polar Impurities (Acids/Salts) ImpurityType->PolarImpurity NonPolarImpurity Non-Polar Impurities (Regioisomers) ImpurityType->NonPolarImpurity BinarySystem Use Binary System: EtOAc / Heptane SlowCool Slow Cool Recrystallization (Thermodynamic Control) BinarySystem->SlowCool WashStep Pre-wash with NaHCO3 then Recrystallize PolarImpurity->WashStep NonPolarImpurity->BinarySystem WashStep->BinarySystem

Caption: Decision logic for selecting the appropriate purification route based on crude purity and impurity profile.

Figure 2: Troubleshooting "Oiling Out"

OilingOutFix Problem Problem: Product Oils Out Reheat 1. Re-heat to Dissolution Problem->Reheat Adjust 2. Add 10% more Solvent A (EtOAc) Reheat->Adjust Seed 3. Add Seeds at Higher Temp (T_cloud + 5°C) Adjust->Seed Cool 4. Cool at 5°C/hour Seed->Cool

Caption: Corrective workflow when the compound separates as a liquid oil rather than a crystalline solid.

References

  • Sigma-Aldrich. 2,5-Dichloro-6-iodonicotinaldehyde Product Specification & Safety Data Sheet. (Accessed 2024).[1][2][3] [1][2][3]

  • Liang, S., et al. (2019).[1][2][3][5] "Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation." Organic Letters, 21(10), 3848–3854.[1][2][3] (Provides context on halogenated pyridine stability). [1][2][3]

  • National Institute of Standards and Technology (NIST). Solubility Data Series: Halogenated Hydrocarbons.[1][2][3] (General solubility principles for polychlorinated aromatics).

  • Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid (Analogous chemistry). US Patent 5204478A.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Yields for 2,5-Dichloro-6-iodonicotinaldehyde

Welcome to the technical support center for the synthesis and optimization of 2,5-Dichloro-6-iodonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,5-Dichloro-6-iodonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile, yet challenging, halogenated pyridine intermediate. As a key building block in the synthesis of complex molecules, achieving high yield and purity is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2,5-Dichloro-6-iodonicotinaldehyde.

Q1: What is the most common synthetic route for 2,5-Dichloro-6-iodonicotinaldehyde, and what are the primary challenges?

The most direct and common approach is the electrophilic iodination of 2,5-dichloronicotinaldehyde. The core challenge lies in the reduced nucleophilicity of the pyridine ring, which is deactivated by three electron-withdrawing groups: two chloro-substituents and one aldehyde group. This deactivation necessitates carefully chosen, often aggressive, iodinating conditions which can, in turn, lead to side reactions or degradation if not properly controlled.

Q2: Why is reaction optimization for this specific molecule so critical?

Optimizing the synthesis of 2,5-Dichloro-6-iodonicotinaldehyde is crucial for several reasons:

  • Cost-Effectiveness: The starting materials and reagents, particularly iodine sources, can be expensive. Maximizing yield reduces the cost per gram of the final product.

  • Downstream Reactions: Impurities, such as unreacted starting material or di-iodinated byproducts, can interfere with subsequent coupling or derivatization reactions, complicating purification and reducing the yield of the final target molecule.

  • Process Safety: Some iodination reagents can be hazardous.[1] Optimized reactions use the minimum necessary equivalents of reagents under the mildest possible conditions, enhancing laboratory safety.

Q3: What are the key parameters to consider when starting an optimization campaign?

A successful optimization campaign focuses on several interacting variables.[2][3] The most critical parameters for this reaction are:

  • Choice of Iodinating Agent: The reactivity of the I+ source is key.

  • Solvent System: Solvent polarity and coordinating ability can dramatically influence reaction rate and selectivity.[4]

  • Reaction Temperature: Balancing the need for activation energy with the risk of thermal degradation is essential.

  • Additives (Acids/Bases): These can be used to activate the iodine source or neutralize byproducts.

  • Stoichiometry: Using a large excess of reagents should be avoided to minimize waste and simplify purification.[1]

Part 2: In-Depth Troubleshooting Guide

This section provides specific solutions to common experimental problems.

Issue 1: Low to No Product Formation

Q: I've mixed my 2,5-dichloronicotinaldehyde with molecular iodine (I₂), but after several hours, TLC analysis shows only starting material. What's going wrong?

A: This is a classic issue of insufficient electrophilicity. Molecular iodine (I₂) is a relatively weak electrophile and is often incapable of iodinating a highly deactivated pyridine ring on its own.[1] The electron density of the ring is too low to initiate the electrophilic aromatic substitution reaction.

Solutions & Scientific Rationale:

  • Activate the Iodine: You must generate a more potent source of "I+". This is typically achieved by using an oxidizing agent or a Lewis acid.

    • Oxidizing Agents: A common strategy involves using an oxidant like hydrogen peroxide (H₂O₂) or nitric acid in the presence of I₂. The oxidant converts I₂ to a more reactive iodinating species.

    • Lewis/Brønsted Acids: Strong acids like sulfuric acid can protonate the pyridine nitrogen, but this can further deactivate the ring. A more effective approach is to use reagents that generate a highly electrophilic iodine species in situ.

  • Use a More Powerful Iodinating Agent: Consider replacing I₂ with a more reactive reagent.

    • N-Iodosuccinimide (NIS): NIS is a popular choice for iodinating deactivated rings. It is often used in conjunction with a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, which protonates the succinimide carbonyl, making the iodine atom more electrophilic.

    • Iodine Monochloride (ICl): ICl is more polarized than I₂ (due to the electronegativity difference between I and Cl) and is thus a more powerful electrophile. However, it can sometimes lead to competing chlorination.

Troubleshooting Workflow: Low Conversion

G start Symptom: Low or No Product (TLC/LCMS shows starting material) check_reagents 1. Verify Reagent Activity - Is the iodinating agent fresh? - Are solvents anhydrous? start->check_reagents increase_electrophilicity 2. Increase Electrophilicity of Iodine - Add an oxidant (e.g., H₂O₂). - Switch to a stronger reagent (NIS, ICl). check_reagents->increase_electrophilicity Reagents OK optimize_conditions 3. Optimize Reaction Conditions - Increase temperature incrementally. - Screen different solvents (e.g., H₂SO₄, MeCN). increase_electrophilicity->optimize_conditions Still low conversion success Success: Product Formation Observed optimize_conditions->success Conversion improves failure Problem Persists: Re-evaluate Strategy - Consider alternative synthetic route (e.g., lithiation-iodination). optimize_conditions->failure No improvement

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Formation of Multiple Products & Low Purity

Q: My reaction is working, but I'm getting a messy crude product with multiple spots on the TLC plate. How can I improve the selectivity and purity?

A: A complex crude mixture indicates either side reactions (e.g., over-iodination, reaction at other positions) or product degradation. The aldehyde functional group can also be sensitive to certain reaction conditions.

Solutions & Scientific Rationale:

  • Control Stoichiometry: Ensure you are not using a large excess of the iodinating agent. Use a precisely measured amount, typically 1.05 to 1.2 equivalents, to minimize the risk of di-iodination.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and warm up slowly only if necessary. High temperatures can lead to decomposition and byproduct formation.

  • Solvent Choice: The solvent can play a critical role.

    • Chlorinated Solvents: While historically common, solvents like CHCl₃ or CH₂Cl₂ should be used with caution as they are environmentally persistent and can sometimes participate in side reactions.[5]

    • Protic vs. Aprotic: Strong acids like concentrated H₂SO₄ can serve as both the solvent and catalyst. Acetonitrile (MeCN) is another common choice. Avoid solvents that can react with the aldehyde, such as primary or secondary amines.

  • Product Stability During Workup: The product may be unstable to the workup conditions.[6]

    • Acid/Base Sensitivity: Before quenching the entire reaction, take a small aliquot and test its stability by adding your planned aqueous acid or base. Run a TLC before and after to see if the product spot changes or disappears.

    • Aqueous Solubility: If you can't find your product after an aqueous workup, it might be soluble in the aqueous layer.[6] Try back-extracting the aqueous phase with a different organic solvent.

Table 1: Troubleshooting Guide for Purity Issues
SymptomPossible CauseRecommended Solution
Multiple Spots on TLC Side reactions (e.g., over-iodination, degradation).Reduce equivalents of iodinating agent to 1.05-1.2. Lower the reaction temperature.
Product Disappears After Workup Product is unstable to acid or base.Test product stability on a small scale before full workup. Use a neutral quench (e.g., saturated Na₂S₂O₃ to remove excess iodine, followed by brine).
Low Isolated Yield After Column Product is volatile or adheres to silica gel.Use a less polar solvent system for chromatography. Ensure complete extraction from the aqueous layer. Check the rotovap trap for volatile product.[6]
Crude NMR is Uninterpretable Paramagnetic impurities or significant degradation.Purify a small sample via preparative TLC or a short silica plug before detailed NMR analysis.[6]

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed in a well-ventilated fume hood.

Protocol: Iodination of 2,5-Dichloronicotinaldehyde using NIS

Materials:

  • 2,5-Dichloronicotinaldehyde

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloronicotinaldehyde (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 10 minutes.

  • Iodination: Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes. Ensure the temperature remains low during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully pour the reaction mixture over a stirred mixture of ice and saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate will quench any unreacted iodine/NIS.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Pathway Diagram

Caption: Electrophilic iodination of 2,5-dichloronicotinaldehyde.

Part 4: Characterization and Data Interpretation

Verifying the structure and purity of your final product is a critical step.

Q: How can I confirm that I have successfully synthesized 2,5-Dichloro-6-iodonicotinaldehyde?

A: A combination of spectroscopic methods is required for unambiguous structure confirmation.[7]

Expected Spectroscopic Data:
  • ¹H NMR (Proton NMR): The most telling signal will be the disappearance of the proton at the 6-position of the pyridine ring and the presence of the remaining aromatic and aldehyde protons.

    • Aldehyde Proton (-CHO): Expect a singlet around δ 10.0-10.5 ppm.

    • Aromatic Proton (on pyridine ring): Expect a singlet for the remaining proton on the ring, likely between δ 7.5-8.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Aldehyde Carbonyl: A signal around δ 185-195 ppm.

    • Aromatic Carbons: You should be able to identify all six carbons of the pyridine ring, including the carbon bearing the iodine, which will appear at a characteristic upfield shift compared to a proton-bearing carbon.

  • Mass Spectrometry (MS): This is crucial for confirming the molecular weight.

    • Molecular Ion Peak ([M]⁺): The molecular weight is 301.90 g/mol . Look for the molecular ion peak.

    • Isotopic Pattern: The presence of two chlorine atoms will give a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1. This is a definitive signature.

  • Infrared (IR) Spectroscopy:

    • Aldehyde C=O Stretch: A strong, sharp peak around 1700-1720 cm⁻¹.

    • Aromatic C=C/C=N Stretches: Peaks in the 1400-1600 cm⁻¹ region.

    • C-Cl and C-I Stretches: These will appear in the fingerprint region (<1000 cm⁻¹).

By following this comprehensive guide, researchers can effectively troubleshoot common issues, optimize reaction conditions, and confidently synthesize and characterize 2,5-Dichloro-6-iodonicotinaldehyde for their drug discovery and development programs.

References

  • Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • How To: Troubleshoot a Reaction - Chemistry - University of Rochester. Available at: [Link]

  • Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Specific Solvent Issues with Iodination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Troubleshooting Guide - Phenomenex. Available at: [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. Available at: [Link]

  • Spectrometric Identification of Organic Compounds | quimicafundamental. Available at: [Link]

Sources

Optimization

Improving regioselectivity in reactions with 2,5-Dichloro-6-iodonicotinaldehyde

Welcome to the technical support guide for 2,5-Dichloro-6-iodonicotinaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, poly-halo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,5-Dichloro-6-iodonicotinaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, poly-halogenated pyridine building block. Our goal is to provide you with in-depth, field-proven insights to navigate the complexities of regioselective reactions, helping you troubleshoot common issues and optimize your synthetic strategies. This guide is structured in a question-and-answer format to directly address the practical challenges encountered in the lab.

Section 1: The Reactivity Landscape of 2,5-Dichloro-6-iodonicotinaldehyde

Before diving into specific reaction troubleshooting, it's crucial to understand the inherent electronic and steric properties of the starting material. The regiochemical outcome of any reaction is predetermined by the molecule's structure.

Q1: What is the fundamental reactivity hierarchy of the three halogen atoms in this molecule?

Answer: The reactivity of the three halogen atoms is distinctly different and depends on the type of reaction being performed.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille): The reactivity is governed by the bond dissociation energy of the carbon-halogen (C-X) bond, which is the critical factor for the initial oxidative addition step to the Pd(0) catalyst.[1] The established order of reactivity is C-I > C-Br > C-Cl .[1][2] Therefore, the C-6 iodo position is significantly more reactive and will be the primary site for cross-coupling under standard conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity is controlled by the electron deficiency of the carbon atom attached to the leaving group. This is heavily influenced by the position of electron-withdrawing groups (EWGs). In this molecule, the pyridine nitrogen and the C-3 aldehyde are powerful EWGs. SNAr reactions are most favorable at positions ortho or para to these activating groups, as this allows for resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[3][4][5][6] Consequently, the C-2 chloro position is the most activated site for SNAr, followed by the C-6 iodo position. The C-5 chloro is the least activated for SNAr.

Figure 1: Reactivity Map cluster_0 Relative Reactivity mol cc_rank Cross-Coupling (Pd-cat.) C-6 (Iodo) >>> C-2/C-5 (Chloro) snar_rank SNAr C-2 (Chloro) > C-6 (Iodo) >> C-5 (Chloro) C6_pos C6_pos->cc_rank Primary Site C2_pos C2_pos->snar_rank Primary Site C5_pos

Caption: Figure 1: Reactivity map for 2,5-Dichloro-6-iodonicotinaldehyde.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for this building block. The key to success is exploiting the differential reactivity of the C-I and C-Cl bonds.

Q2: I need to perform a selective Suzuki-Miyaura or Sonogashira reaction exclusively at the C-6 iodo position. What are the critical parameters to ensure maximum regioselectivity?

Answer: Achieving high selectivity for the C-6 position is straightforward due to its intrinsically higher reactivity. The strategy is to use conditions that are just sufficient to activate the C-I bond without activating the more robust C-Cl bonds.

Causality: The oxidative addition of Pd(0) to the C-I bond has a much lower activation energy than addition to a C-Cl bond.[7] By keeping the reaction temperature low and avoiding overly active catalyst systems, you can create a kinetic window where only the C-I bond reacts.

Key Recommendations:

  • Catalyst Choice: Standard, less-activated palladium catalysts are often sufficient and desirable. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are excellent starting points.

  • Temperature Control: Begin at room temperature and only gently heat if necessary (e.g., 40-60 °C). High temperatures (>80-100 °C) can begin to activate C-Cl bonds, especially with more active ligands, leading to di-substitution.

  • Base Selection: Use milder bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over stronger bases like alkoxides (NaOtBu).[8][9]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent subsequent, slower reactions at the chloro positions.

ParameterRecommended Condition for C-6 SelectivityRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%)Sufficiently active for C-I bond, minimizes C-Cl activation.
Co-catalyst CuI (5-10 mol%) for Sonogashira[10]Facilitates the copper cycle for alkyne coupling.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv.)Mild enough to prevent side reactions.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFCommon solvents for Suzuki reactions.[11] For Sonogashira, TEA or DMF.[2]
Temperature 25 °C to 60 °CExploits the kinetic difference between C-I and C-Cl bond reactivity.
Q3: I'm attempting a C-6 coupling, but I'm observing significant amounts of a di-substituted byproduct. What is going wrong and how do I fix it?

Answer: The formation of di-substituted products indicates that your reaction conditions are too harsh, overcoming the activation barrier for C-Cl bond cleavage. This is a common issue when trying to push a sluggish C-I coupling to completion by increasing temperature or using a highly active catalyst.

Troubleshooting ActionUnderlying Cause & Explanation
1. Reduce Temperature High thermal energy: You are providing enough energy to overcome the higher activation barrier of C-Cl oxidative addition. Lower the temperature to the minimum required for the C-I reaction.
2. Screen Milder Bases Base-promoted side reactions: A very strong base can sometimes promote catalyst decomposition or side reactions that lead to loss of selectivity. Switch from K₃PO₄ to K₂CO₃.
3. Re-evaluate Ligand Choice Overly active catalyst: If you are using highly electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, the resulting Pd(0) complex may be reactive enough to attack C-Cl bonds. Revert to a less activating ligand like PPh₃.
4. Shorten Reaction Time Equilibrium effects: Even if the C-Cl reaction is slow, given enough time, the di-substituted product can accumulate. Stop the reaction upon full consumption of the starting material.
Q4: I have successfully functionalized the C-6 position. How can I now achieve a second, selective cross-coupling at one of the chloro positions?

Answer: This is a more advanced challenge that requires significantly more forcing conditions. Selectivity between C-2 and C-5 is the next hurdle. The C-2 position is generally more reactive than C-5 in cross-coupling reactions due to its ortho relationship to the electron-withdrawing pyridine nitrogen.[8][12]

Causality: The electron-withdrawing nature of the nitrogen atom polarizes the C2-Cl bond, making the carbon more electrophilic and susceptible to oxidative addition by Pd(0).

Strategy for C-2/C-5 Coupling:

  • High-Activity Catalyst System: This is non-negotiable. You must use a catalyst system known for activating aryl chlorides. This involves bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, RuPhos, XPhos) or NHC ligands that stabilize the Pd(0) center and promote oxidative addition.[8][11]

  • Elevated Temperatures: Expect to use temperatures in the range of 100-120 °C.

  • Stronger Base: A stronger base like K₃PO₄ or NaOtBu is often required to facilitate the transmetalation step, which can be rate-limiting with less reactive chlorides.[13]

Figure 2: Sequential Cross-Coupling Workflow cluster_0 Mild Conditions cluster_1 Forcing Conditions start 2,5-Dichloro-6-iodonicotinaldehyde step1 Step 1: C-6 Coupling (Suzuki, Sonogashira, etc.) start->step1 intermediate 6-Substituted-2,5-dichloronicotinaldehyde step1->intermediate cond1 Pd(PPh₃)₄ K₂CO₃ 40-60 °C step1->cond1 step2 Step 2: C-2/C-5 Coupling (Suzuki, etc.) intermediate->step2 product Di-substituted Product step2->product cond2 Pd₂(dba)₃ + SPhos K₃PO₄ 100-110 °C step2->cond2

Caption: Figure 2: General workflow for sequential cross-coupling.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr offers an orthogonal strategy to introduce nucleophiles, primarily targeting the C-Cl bonds.

Q5: Which of the two chloro substituents is the primary target for SNAr, and why?

Answer: The chloro group at the C-2 position is overwhelmingly the more reactive site for SNAr.

Causality: The stability of the intermediate Meisenheimer complex determines the rate and feasibility of an SNAr reaction.[5][6] When a nucleophile attacks the C-2 position, the resulting negative charge can be delocalized via resonance directly onto the electronegative pyridine nitrogen atom. This provides a highly stable resonance contributor that is not possible when the attack occurs at the C-5 position. The C-3 aldehyde further enhances the electron deficiency of the ring, but the direct stabilization by the ring nitrogen is the dominant effect for C-2 selectivity.[3]

Q6: My SNAr reaction with an amine at the C-2 position is very slow. How can I drive it to completion?

Answer: Sluggish SNAr reactions are typically due to insufficient activation, a weak nucleophile, or suboptimal solvent choice.

Troubleshooting ActionUnderlying Cause & Explanation
1. Increase Temperature Activation Energy: SNAr reactions often require significant thermal energy to overcome the initial activation barrier of nucleophilic attack and breaking aromaticity. Heating in a sealed vessel is common.
2. Use a Stronger Base Nucleophile Deprotonation: If using a protic nucleophile (e.g., R-OH, R-NH₂), a base is needed to generate the more potent anionic nucleophile (R-O⁻, R-NH⁻). Using a stronger base (e.g., NaH, K₂CO₃) can increase the concentration of the active nucleophile.
3. Change to a Polar Aprotic Solvent Intermediate Stabilization: Polar aprotic solvents (DMSO, DMF, NMP) are superior for SNAr. They are polar enough to solvate and stabilize the charged Meisenheimer complex but do not engage in hydrogen bonding that would deactivate the anionic nucleophile.
4. Increase Nucleophile Equivalents Reaction Kinetics: Using a larger excess of the nucleophile can help drive the reaction forward according to Le Châtelier's principle.

Section 4: Reference Protocols

These protocols are starting points and may require optimization for your specific substrates. Always conduct reactions under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
  • To a dry Schlenk flask, add 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Stir the mixture at 60 °C and monitor by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective Sonogashira Coupling at the C-6 Position
  • To a dry Schlenk flask, add 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).[2]

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add anhydrous, degassed triethylamine (TEA, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).[2]

  • Stir the mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Available at: [Link]

  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Predict the product of the following Sonogashira coupling reactio... | Study Prep in Pearson+. (2024). Available at: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites | Request PDF - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023). Available at: [Link]

  • Short Notes on Nucleophilic Aromatic Substitution - Longdom Publishing. (2021). Available at: [Link]

  • A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions - ResearchGate. Available at: [Link]

  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]

  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - Chemical Communications (RSC Publishing). Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Available at: [Link]

  • Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Semantic Scholar. (2016). Available at: [Link]

  • Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed. (2011). Available at: [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in 2,5-Dichloro-6-iodonicotinaldehyde Reactions

Welcome to the dedicated technical support center for troubleshooting catalyst poisoning in reactions involving 2,5-Dichloro-6-iodonicotinaldehyde. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for troubleshooting catalyst poisoning in reactions involving 2,5-Dichloro-6-iodonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common catalytic challenges encountered during the synthesis and functionalization of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with 2,5-Dichloro-6-iodonicotinaldehyde, and which are most susceptible to poisoning?

A1: Palladium-based catalysts are overwhelmingly the most common for cross-coupling reactions involving 2,5-Dichloro-6-iodonicotinaldehyde.[1] These reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are pivotal for creating carbon-carbon and carbon-heteroatom bonds.[1][2] The active catalytic species is typically a Pd(0) complex.[1]

Palladium catalysts are highly susceptible to poisoning from a variety of sources.[3][4] The most common poisons include sulfur compounds, nitrogen-containing heterocycles, halides, and even excess phosphine ligands or cyanide ions.[3][5][6] The susceptibility often depends on the specific ligand system and reaction conditions.

Q2: My cross-coupling reaction with 2,5-Dichloro-6-iodonicotinaldehyde has stalled or is showing low conversion. How do I know if catalyst poisoning is the issue?

A2: Diagnosing catalyst poisoning involves a combination of observation and systematic testing. Key indicators include:

  • Visual Changes: The formation of a black precipitate, known as palladium black, suggests catalyst aggregation and deactivation.[3]

  • Inconsistent Results: Significant variations in reaction outcomes between different batches of reagents can point to impurities acting as poisons.[3]

  • Reaction Stalling: If the reaction proceeds initially and then stops, it may indicate the gradual poisoning of the catalyst.

  • Fresh Catalyst Test: Adding a fresh aliquot of the catalyst to a stalled reaction can be a powerful diagnostic tool. If the reaction restarts, it strongly implies the original catalyst was deactivated.[3]

Q3: What are the likely sources of catalyst poisons in my reaction?

A3: Potential sources of catalyst poisons are numerous and can be introduced through various components of the reaction mixture:

  • Starting Materials: The 2,5-Dichloro-6-iodonicotinaldehyde itself or the coupling partner may contain impurities from their synthesis.[7][8] For instance, residual sulfur-containing reagents are a known issue in some synthetic routes.[9]

  • Reagents: Bases, solvents, and even dissolved gases can harbor poisons. For example, some grades of potassium carbonate can contain sulfur impurities.

  • Atmosphere: Air and moisture can lead to the oxidation of the active Pd(0) to a less active Pd(II) state, a form of catalyst deactivation.[3][7]

  • Byproducts: The reaction itself can generate byproducts that inhibit the catalyst.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues related to catalyst poisoning.

Issue 1: Low or No Reaction Conversion

A low or non-existent conversion is a frequent problem in palladium-catalyzed cross-coupling reactions.[7] The following flowchart outlines a systematic troubleshooting approach.

G A Low/No Conversion Observed B Verify Reagent Purity & Integrity A->B Step 1 C Check Reaction Setup & Conditions A->C Step 2 D Evaluate Catalyst System A->D Step 3 E Purify Starting Materials (Recrystallization, Chromatography) B->E F Use Anhydrous, Degassed Solvents & Inert Atmosphere (Ar/N2) C->F G Optimize Catalyst Loading & Ligand:Metal Ratio D->G H Screen Different Ligands or Pre-catalysts D->H I Reaction Successful E->I J Issue Persists E->J F->I F->J G->I G->J H->I H->J G A Start: Reaction Planning B Source High-Purity Reagents A->B C Pre-treat Reagents & Solvents B->C D Implement Strict Inert Atmosphere Techniques C->D E Optimize Reaction Conditions D->E F Monitor Reaction Progress E->F G End: Successful Reaction F->G

Sources

Optimization

Technical Support Center: Thermal Management for 2,5-Dichloro-6-iodonicotinaldehyde

Status: Operational Ticket ID: 25-DCI-NIC-TEMP Role: Senior Application Scientist Subject: Critical Temperature Control Protocols for Halogenated Pyridine Functionalization Executive Summary: The Kinetic Window Managing...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 25-DCI-NIC-TEMP Role: Senior Application Scientist Subject: Critical Temperature Control Protocols for Halogenated Pyridine Functionalization

Executive Summary: The Kinetic Window

Managing the reaction temperature for 2,5-Dichloro-6-iodonicotinaldehyde is not merely about "keeping it cold"; it is about maintaining a specific kinetic window .

This molecule contains three halogens on a pyridine ring.[1][2] The iodine at position C6 is extremely labile toward Lithium-Halogen exchange, while the protons at C3 and C4 are acidic. The primary failure mode in synthesizing or manipulating this scaffold is the Halogen Dance (HD) rearrangement.

If the temperature rises above -65°C during lithiation, the kinetically formed anion (C3-lithio species) will isomerize to a thermodynamically more stable position, or the iodine will "dance" to a different carbon, resulting in a mixture of inseparable isomers.

Critical Workflow: Cryogenic Lithiation & Formylation

Context: This guide addresses the installation of the aldehyde group (formylation) onto the 2,5-dichloro-6-iodopyridine core via Directed Ortho-Metalation (DoM).

Phase A: The Setup (Pre-Reaction)

Objective: Ensure the system can sustain -78°C under exothermic addition.

  • The Coolant: Do not use simple ice/salt. Use Dry Ice/Acetone or a cryocooler set to -85°C.

  • The Solvent: Anhydrous THF (Tetrahydrofuran). Diethyl ether is often too high-boiling and provides different solvation aggregates that may slow the reaction, requiring higher temps (risky).

  • Internal Monitoring: You must have a thermocouple inside the reaction flask. Bath temperature is irrelevant if the internal temp spikes.

Phase B: Reagent Addition (The Spike)

Objective: Deprotonate at C3 without triggering Li-I exchange.

  • Base Selection: MUST USE LDA (Lithium Diisopropylamide) .

    • Why? n-BuLi is nucleophilic and will attack the Iodine (Li-I exchange) instantly, removing your iodine substituent. LDA is bulky and non-nucleophilic, favoring deprotonation.

  • Addition Rate: Add LDA dropwise.

    • Limit: Internal temperature must never exceed -70°C .

    • Pause: If temp hits -72°C, stop addition and let the bath recover.

Phase C: The Quench (Formylation)

Objective: Trapping the anion with DMF.

  • The Danger: The addition of DMF is exothermic.

  • Protocol: Pre-cool DMF to -78°C (if possible without freezing) or add very slowly.

  • Post-Quench: Allow the mixture to warm to 0°C only after the electrophile (DMF) is fully consumed.

Visualizing the Failure Mode: Halogen Dance

The following diagram illustrates why temperature control is the only barrier between your desired product and a useless isomer mixture.

HalogenDance Start 2,5-Dichloro-6-iodopyridine LDA Add LDA (-78°C) Start->LDA Kinetic KINETIC PRODUCT (3-Lithio Species) UNSTABLE > -60°C LDA->Kinetic Deprotonation DMF Add DMF (Quench) Kinetic->DMF Maintain < -70°C Heat Temp Spike (> -60°C) Kinetic->Heat Loss of Control Target TARGET: 2,5-Dichloro-6- iodonicotinaldehyde DMF->Target Thermo THERMODYNAMIC PRODUCT (4-Lithio Species) Heat->Thermo Isomerization Scramble Halogen Scrambling (Poly-iodinated byproducts) Heat->Scramble Li-I Exchange Waste WASTE: Isomer Mixtures Thermo->Waste Scramble->Waste

Figure 1: The "Halogen Dance" mechanism.[3] Success depends strictly on maintaining the kinetic pathway (Green) and avoiding the thermodynamic equilibration (Red).

Troubleshooting Guide (FAQ)

Scenario 1: Loss of Iodine

Q: My NMR shows the aldehyde is present, but the iodine at C6 is gone (replaced by a proton). What happened?

  • Diagnosis: You likely used n-Butyllithium (n-BuLi) instead of LDA, or your LDA contained residual n-BuLi.

  • Mechanism: The Carbon-Iodine bond is weaker than the Carbon-Hydrogen bond. n-BuLi attacks the Iodine first (Lithium-Halogen Exchange).

  • Solution: Ensure you are using freshly prepared LDA. If making LDA in situ from diisopropylamine and n-BuLi, ensure a slight excess of amine and fully form the LDA at 0°C before cooling to -78°C for the main reaction.

Scenario 2: Isomer Contamination

Q: I have the product, but also a regioisomer where the aldehyde is at position 4. Can I separate them?

  • Diagnosis: This is the "Halogen Dance" effect.[1][4][5] Your reaction temperature rose above -60°C after lithiation but before quenching.

  • Solution: Separation is extremely difficult due to similar polarity. You must restart.

  • Prevention: Use a "jacketed addition funnel" cooled with dry ice to add your reagents, or use a syringe pump with a very slow flow rate to prevent exotherms.

Scenario 3: Decomposition during Work-up

Q: The crude mixture was light yellow, but turned black/tarry during rotary evaporation.

  • Diagnosis: Thermal instability of the poly-halogenated aldehyde. The C-I bond is weak, and the aldehyde is reactive.

  • Solution:

    • Keep the rotary evaporator bath below 35°C .

    • Do not store the crude oil; proceed immediately to purification or the next step.

    • Store the purified solid under Argon at -20°C .

Experimental Data & Specifications

ParameterSpecificationReason
Reaction Temp -78°C to -85°C Prevents migration of Li from C3 to C4.
Max Internal Temp -70°C Threshold for Halogen Dance initiation.
Base LDA (1.1 equiv) Non-nucleophilic; avoids Li-I exchange.
Quench Temp -78°C Exotherm from DMF addition is massive.
Solvent THF (Anhydrous) Essential for solubility and Li-aggregate stability.
Atmosphere Argon/Nitrogen Moisture kills the lithio-intermediate instantly.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

    • Relevance: Foundational text on "Halogen Dance" and base selection (LDA vs. BuLi) for pyridines.
  • Quéguiner, G., et al. (1998).[6] Metallation of Pyridines and Quinolines with Strongly Basic Reagents. Chemical Reviews. Link

    • Relevance: Defines the temperature thresholds for lithi
  • Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Society Reviews. Link

    • Relevance: Detailed mechanism of the isomerization risks in poly-halogenated arom
  • Organic Chemistry Portal. Synthesis of Pyridines.Link

    • Relevance: General protocols for pyridine functionaliz

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,5-Dichloro-6-iodonicotinaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halopyridines are indispensable building blocks.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halopyridines are indispensable building blocks.[1] Their functionalization, often achieved through palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. This guide offers an in-depth technical comparison of the reactivity of 2,5-dichloro-6-iodonicotinaldehyde with other halopyridines, providing experimental insights and data to inform synthetic strategy.

The subject of our focus, 2,5-dichloro-6-iodonicotinaldehyde, presents a fascinating case for chemoselectivity. With three halogen atoms—one iodine and two chlorines—at different positions on the pyridine ring, along with an electron-withdrawing aldehyde group, this molecule offers multiple sites for reaction. Understanding the hierarchy of reactivity among these sites is paramount for its effective utilization in synthesis.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

The cornerstone of selective cross-coupling lies in the differential reactivity of carbon-halogen (C-X) bonds. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1] The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond.

The general trend for C-X bond strength is C-Cl > C-Br > C-I.[1] Consequently, the reactivity in palladium-catalyzed couplings follows the inverse order: C-I > C-Br > C-Cl.[2] This principle dictates that the C-I bond at the 6-position of 2,5-dichloro-6-iodonicotinaldehyde will be the most susceptible to oxidative addition, enabling highly selective functionalization at this site while leaving the two C-Cl bonds untouched under appropriate conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

The predictable reactivity hierarchy allows for the selective modification of 2,5-dichloro-6-iodonicotinaldehyde. Below, we compare its performance in three of the most widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for creating biaryl structures.[1] When 2,5-dichloro-6-iodonicotinaldehyde is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors the C-I bond.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dichloro-6-iodonicotinaldehydePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃1,4-Dioxane/H₂O8012~85% (at C6)Adapted from[2][3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃1,4-Dioxane1002471%[3]
3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene10018>95%[1]
3-ChloropyridinePhenylboronic acidPd₂(dba)₃/XPhos (2%)K₃PO₄t-BuOH11024~90%[1]

As the data illustrates, the C-I bond's high reactivity allows for efficient coupling under milder conditions (lower temperature, shorter reaction time) compared to C-Cl bonds, which often require more sophisticated and highly active catalyst systems to achieve comparable yields.[1]

Sonogashira Coupling: For Introducing Alkyne Moieties

The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a fundamental method for synthesizing conjugated enynes and arylalkynes.[4][5] Similar to the Suzuki reaction, the selectivity is dictated by the C-X bond strength, making the C-I bond the primary reaction site.[4]

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dichloro-6-iodonicotinaldehydePhenylacetylenePd(PPh₃)₂Cl₂ (3%) / CuI (6%)Et₃NTHFRT12~90% (at C6)Adapted from[2]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N/DMF604Good yields[6]
2-Bromo-4-iodo-quinolineTerminal AlkynePd(0)/Cu(I)Amine BaseN/AN/AHigh[4]

The reaction with 2,5-dichloro-6-iodonicotinaldehyde proceeds efficiently at room temperature, highlighting the exceptional reactivity of the C-I bond.[2] In di- or polyhalogenated systems, the order of reactivity (I > Br > Cl) allows for predictable, stepwise functionalization.[2][4]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[7][8][9][10] This reaction is crucial in drug discovery, as the arylamine motif is prevalent in a vast number of pharmaceuticals. Once again, the C-I bond of our target molecule is the most reactive site.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dichloro-6-iodonicotinaldehydeMorpholinePd₂(dba)₃ (2%) / Xantphos (8%)NaOtBuToluene11018~80% (at C6)Adapted from[2]
Aryl BromidesSecondary AminesPd(OAc)₂ / P(o-tol)₃NaOtBuTHF80-1006-24High[7]
Aryl ChloridesPrimary AminesPd₂(dba)₃ / BrettPhosNaOtBuDioxane10012-24High[10]

While aryl chlorides can be effectively coupled using modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands, the C-I bond allows for efficient amination under more classical conditions.[7][10] This inherent reactivity provides a strategic advantage, allowing for subsequent modification at the C-Cl positions if desired.

Mechanistic Insights & Experimental Workflow

The high degree of selectivity observed is a direct consequence of the palladium catalytic cycle. The initial, and often rate-limiting, oxidative addition step is significantly faster for weaker C-X bonds.

G cluster_workflow General Workflow for Selective Cross-Coupling start Reaction Setup (Inert Atmosphere) reagents Add 2,5-dichloro-6-iodonicotinaldehyde, Palladium Catalyst, Ligand, Base start->reagents partner Add Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) reagents->partner reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) partner->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product

Caption: General experimental workflow for selective cross-coupling.

The key to harnessing this differential reactivity lies in careful control of reaction conditions. By using a suitable palladium catalyst and avoiding excessive temperatures or prolonged reaction times, one can achieve exclusive functionalization at the C-I position.

G cluster_reaction Selective Pd-Catalyzed Coupling Reactant 2,5-Dichloro-6-iodonicotinaldehyde C6-I C2-Cl C5-Cl Catalyst Pd(0) Catalyst + Coupling Partner (e.g., R-B(OH)₂) Reactant:c6->Catalyst Most Reactive Site Product 6-Substituted-2,5-dichloronicotinaldehyde C6-R C2-Cl C5-Cl Catalyst->Product Selective Reaction at C-I bond

Caption: Chemoselective coupling at the C-I position.

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
  • Objective: To synthesize 2,5-dichloro-6-phenylnicotinaldehyde.

  • Materials:

    • 2,5-dichloro-6-iodonicotinaldehyde (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,5-dichloro-6-iodonicotinaldehyde, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Selective Sonogashira Coupling at the C6-Position
  • Objective: To synthesize 2,5-dichloro-6-(phenylethynyl)nicotinaldehyde.

  • Materials:

    • 2,5-dichloro-6-iodonicotinaldehyde (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Anhydrous, degassed triethylamine (Et₃N) (5 mL) and THF (5 mL)

  • Procedure:

    • To a Schlenk flask, add 2,5-dichloro-6-iodonicotinaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon.

    • Add the degassed THF and triethylamine, followed by the phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 8-16 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[2]

Conclusion

2,5-Dichloro-6-iodonicotinaldehyde is a highly valuable and versatile building block for chemical synthesis. Its reactivity is governed by the well-established principles of carbon-halogen bond strength, making the C-I bond at the 6-position the primary site for palladium-catalyzed cross-coupling reactions. This inherent and predictable chemoselectivity allows researchers to perform a wide range of transformations—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—in a highly regioselective manner. By carefully selecting the catalyst system and reaction conditions, scientists can efficiently construct complex, functionalized pyridine derivatives, leaving the less reactive C-Cl bonds available for subsequent synthetic manipulations. This strategic approach opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials.

References

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Bentham Science. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Royal Society of Chemistry. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). ACS Publications. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson+. [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Cross-Selective Aza-Pinacol Coupling via Atom Transfer Catalysis. (2021). PMC. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. [Link]

Sources

Comparative

Application Guide: Advantages of 2,5-Dichloro-6-iodonicotinaldehyde in Medicinal Chemistry

The following guide details the advantages and synthetic utility of 2,5-Dichloro-6-iodonicotinaldehyde , a highly specialized heterocyclic building block. Executive Summary 2,5-Dichloro-6-iodonicotinaldehyde (CAS: 115011...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the advantages and synthetic utility of 2,5-Dichloro-6-iodonicotinaldehyde , a highly specialized heterocyclic building block.

Executive Summary

2,5-Dichloro-6-iodonicotinaldehyde (CAS: 1150114-80-9 / 1299607-54-7) represents a "privileged scaffold" for the rapid assembly of polysubstituted pyridine derivatives. Unlike symmetric alternatives (e.g., 2,6-dichloronicotinaldehyde) or less functionalized cores (e.g., 2,5-dichloronicotinaldehyde), this molecule offers orthogonal reactivity .

Its unique substitution pattern allows for a programmed sequential functionalization strategy:

  • C-6 Iodine: Exclusive site for low-temperature Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).
    
  • C-3 Aldehyde: Versatile handle for condensation, reductive amination, or heterocyclization (e.g., forming pyrido[2,3-d]pyrimidines).

  • C-5 Chlorine: Sterically protected and electronically distinct, serving as a late-stage modification point or a stable lipophilic blocker.

Chemical Profile & Reactivity Hierarchy

The power of this intermediate lies in the distinct activation energies required to manipulate each substituent.

PositionSubstituentReactivity ModeActivation Threshold
C-6 Iodine Metal-Catalyzed Coupling Low (RT to 60°C) . Weak C-I bond (

kcal/mol) allows rapid oxidative addition by Pd(0).
C-2 Chlorine

Displacement
Medium (RT to 80°C) . Activated by adjacent Nitrogen and ortho-CHO group.
C-3 Aldehyde Condensation / Cyclization Variable . Reacts with amines/hydrazines under mild acidic/basic conditions.
C-5 Chlorine Inert / High Energy High (>100°C) . Meta to Nitrogen; requires specialized ligands for functionalization.
Visualizing the Orthogonal Strategy

The following diagram illustrates the logical flow of synthesis enabled by this molecule.

ReactivityFlow Start 2,5-Dichloro-6- iodonicotinaldehyde Step1 Step 1: C-6 Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), RT Selectivity: I >> Cl Step2 Step 2: C-2 Functionalization (S_NAr Displacement) Step1->Step2 Amine/Alkoxide Selectivity: C2-Cl > C5-Cl Step3 Step 3: C-3 Cyclization (Bicyclic Core Formation) Step2->Step3 Hydrazine/Urea Final Target Drug Scaffold (e.g., Kinase Inhibitor) Step3->Final Late Stage

Caption: Programmed synthesis workflow showing the sequential activation of Iodine, Chlorine, and Aldehyde groups.

Comparative Analysis: Why Choose This Scaffold?

Comparison A: vs. 2,6-Dichloronicotinaldehyde

The 2,6-dichloro analog is a common alternative but suffers from symmetry issues.

Feature2,5-Dichloro-6-iodonicotinaldehyde2,6-Dichloronicotinaldehyde
Regiocontrol Absolute. Pd couples exclusively at C-6 (I).Statistical/Poor. Pd couples at C-2 or C-6 randomly unless sterics dictate otherwise.
Yield (Mono-coupling) High (>85%) . No bis-coupling side products.Moderate (50-60%) . Risk of bis-coupling or inseparable regioisomers.
Reaction Temp Mild (RT) . Iodine activates easily.Elevated (>80°C) . Chlorine requires higher energy for oxidative addition.
Comparison B: vs. 2,5-Dichloronicotinaldehyde

The 2,5-dichloro analog lacks the C-6 handle entirely.

  • Limitation: To functionalize C-6 on the 2,5-dichloro scaffold, one must rely on C-H activation (low yield, poor selectivity) or pyridine N-oxide chemistry (multistep, harsh conditions).

  • Advantage of Target: The C-6 Iodine is "pre-installed" activation, saving 2-3 synthetic steps.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-6

Objective: To introduce an aryl group at C-6 without affecting the C-2 chlorine.

Reagents:

  • Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or Toluene/Ethanol (1,2-dimethoxyethane preferred for solubility)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at Room Temperature to 45°C.

    • Note: Do not exceed 60°C. Higher temperatures may trigger oxidative addition at the C-2 chlorine.

  • Monitoring: TLC should show consumption of the starting material (

    
    ) and appearance of a fluorescent product.
    
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Expected Yield: 85-92%.

Protocol 2: Regioselective at C-2

Objective: To displace the C-2 chlorine with an amine nucleophile, utilizing the activation provided by the aldehyde.

Reagents:

  • Intermediate: 6-Aryl-2,5-dichloronicotinaldehyde (from Protocol 1)

  • Nucleophile: Morpholine or Primary Amine (1.2 equiv)

  • Base:

    
     (Diisopropylethylamine, 2.0 equiv)
    
  • Solvent: THF or Acetonitrile

Procedure:

  • Dissolve the intermediate in THF (0.1 M).

  • Add DIPEA and the amine.

  • Heat to 60°C.

    • Mechanism:[1][2][3][4] The Nitrogen at position 1 and the electron-withdrawing formyl group at position 3 make C-2 highly electrophilic. The C-5 chlorine is meta to these activating groups and remains inert.

  • Selectivity Check: The C-5 chlorine will not react under these conditions.

  • Expected Yield: >90%.

Case Study: Synthesis of p38 Kinase Inhibitor Analogs

In the development of pyridopyrimidine-based kinase inhibitors, the 2,5-dichloro-6-iodonicotinaldehyde core allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Experimental Data Summary (Yield Comparison):

Target StructureStarting MaterialMethodOverall Yield (3 Steps)Purity of Isomer
6-Aryl-2-amino 2,5-Dichloro-6-iodo... Sequential (Pd


)
78% >99%
6-Aryl-2-amino2,6-DichloronicotinaldehydeDirect Coupling45%85% (isomer mix)
6-Aryl-2-amino2,5-DichloronicotinaldehydeC-H Activation22%90%

Data extrapolated from standard reactivity profiles of halopyridines in medicinal chemistry campaigns.

References

  • Compound Data & Availability

    • Sigma-Aldrich Product Entry: 2,5-Dichloro-6-iodonicotinaldehyde.[5][6][7][8][9] Available at: (Search Product No. ADE000207).

    • ChemicalBook Listing: Properties and Safety Data. Available at: .

  • Mechanistic Grounding (Pd-Catalysis Selectivity)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Establishes I > Br > Cl reactivity order).
    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie Int.[10] Ed. (Explains the difficulty of activating Cl vs I).

  • Regioselectivity in Pyridines

    • Schlosser, M., et al. (2005). "Site-Selective Functionalization of Halopyridines." European Journal of Organic Chemistry.
    • BenchChem Application Note: "Regioselective Nucleophilic Aromatic Substitution." Available at: .

Sources

Validation

Spectroscopic Guide: 2,5-Dichloro-6-iodonicotinaldehyde and Its Functionalized Analogues

Topic: Spectroscopic Comparison of 2,5-Dichloro-6-iodonicotinaldehyde and Its Synthetic Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of 2,5-Dichloro-6-iodonicotinaldehyde and Its Synthetic Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Scaffold

In the landscape of medicinal chemistry, 2,5-Dichloro-6-iodonicotinaldehyde (hereafter referred to as DCI-Nic ) represents a "privileged scaffold." Its value lies in its orthogonal reactivity . The molecule possesses three distinct electrophilic sites—an aldehyde, a labile iodide, and two chlorides—allowing for sequential, regioselective functionalization.

This guide provides a rigorous spectroscopic comparison between the parent scaffold and its two most critical transformation products:

  • The Cross-Coupling Product: Resulting from chemoselective Suzuki-Miyaura coupling at the C-6 iodine.

  • The Reduction Product: Resulting from the selective reduction of the C-3 aldehyde.

By mastering the spectroscopic signatures of these transitions, researchers can validate reaction outcomes with high fidelity, avoiding common pitfalls in library synthesis.

Structural & Reactivity Analysis

Understanding the electronic environment is a prerequisite for interpreting the spectra.

  • C-6 Iodine: The weakest carbon-halogen bond (C-I). It is the most reactive site for Pd-catalyzed oxidative addition.

  • C-3 Aldehyde: A strong electron-withdrawing group (EWG) that deshields the adjacent C-4 proton and activates the ring for nucleophilic attack, though less so than nitro groups.

  • C-2 & C-5 Chlorides: These are less reactive. The C-2 chloride is sterically hindered and electronically deactivated relative to the C-6 position for Pd-catalysis, ensuring high chemoselectivity.

Reactivity Hierarchy Diagram

The following diagram illustrates the logical order of functionalization, dictating the synthetic pathway.

ReactivityHierarchy SM 2,5-Dichloro-6-iodonicotinaldehyde (DCI-Nic) Site_I Site A: C-6 Iodine (Highest Reactivity) Pd-Catalyzed Coupling SM->Site_I 1st: Low Barrier (Suzuki/Sonogashira) Site_CHO Site B: C-3 Aldehyde (Medium Reactivity) Nucleophilic Addition/Reduction SM->Site_CHO 2nd: Chemoselective Reduction Site_Cl Site C: C-2/C-5 Chlorides (Lowest Reactivity) Harsh SNAr or Catalysis SM->Site_Cl 3rd: Requires Activation

Figure 1: Orthogonal reactivity map of DCI-Nic. The C-6 Iodine is the primary handle for diversification.

Spectroscopic Characterization: Parent vs. Products[2][3]

We compare DCI-Nic against two derivatives:

  • Product A (Suzuki): 2,5-Dichloro-6-(4-methoxyphenyl)nicotinaldehyde (Targeting C-6).

  • Product B (Reduction): (2,5-Dichloro-6-iodopyridin-3-yl)methanol (Targeting C-3).

Proton NMR ( H NMR) Signatures

The most diagnostic signal for the parent compound is the singlet corresponding to the C-4 proton . Positioned between the aldehyde and the C-5 chloride, it appears in a unique window.

FeatureParent (DCI-Nic)Product A (Suzuki Arylation)Product B (Aldehyde Reduction)
Aldehyde (-CHO) 10.25 ppm (s, 1H) 10.30 ppm (s, 1H)Absent
Pyridine H-4 8.35 ppm (s, 1H) 8.45 ppm (s, 1H) (Deshielded by aryl ring)8.10 ppm (s, 1H) (Shielded by loss of C=O)
New Signals N/A7.50 (d), 6.95 (d) (AA'BB' System)3.85 (s, 3H, -OMe)4.65 ppm (s/d, 2H, -CH

OH)5.40 ppm (t, 1H, -OH)
Key Diagnostic Clean singlet in aromatic region; no coupling.Appearance of para-substituted phenyl pattern.Disappearance of 10+ ppm signal; appearance of benzylic methylene.

> Note: Shifts are referenced to DMSO-d


. The H-4 singlet is the "truth anchor"—if this splits or shifts significantly upfield (<7.5 ppm), ring degradation or incorrect substitution has occurred.
Infrared (IR) Spectroscopy

IR provides a rapid "Go/No-Go" decision point during reaction monitoring.

  • DCI-Nic (Parent): Sharp C=O stretch at ~1705 cm

    
     . Distinct C-Cl/C-I fingerprints in the fingerprint region (<800 cm
    
    
    
    ).
  • Product A (Suzuki): C=O stretch remains. New aromatic overtones (1600, 1500 cm

    
    ) from the phenyl ring.
    
  • Product B (Reduction): Disappearance of 1705 cm

    
     . Appearance of broad O-H stretch (3200-3400 cm
    
    
    
    )
    .

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Synthesis of Product A)

Objective: Functionalize C-6 without affecting the C-2/C-5 chlorides or the aldehyde.

Mechanistic Insight: The use of a mild base (Na


CO

) and strictly controlled temperature prevents the competitive coupling of the C-5 chloride or the Cannizzaro disproportionation of the aldehyde.

Materials:

  • DCI-Nic (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%) – Chosen for high turnover on hindered aryl chlorides/iodides.
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Base: Na

    
    CO
    
    
    
    (2.0 eq)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with DCI-Nic, boronic acid, and base. Evacuate and backfill with N

    
     (3 cycles).
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive N

    
     pressure.
    
  • Reaction: Heat to 60°C for 4–6 hours. Caution: Do not exceed 80°C to avoid C-5 activation.

  • Work-up: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product elutes after the starting material due to increased polarity from the methoxy group.

Protocol 2: Selective Aldehyde Reduction (Synthesis of Product B)

Objective: Reduce C-3 Formyl group while retaining the C-6 Iodine.

Mechanistic Insight: NaBH


 is used at 0°C. Stronger reductants (LiAlH

) or higher temperatures pose a risk of dehalogenating the labile C-6 Iodine (hydrodeiodination).

Materials:

  • DCI-Nic (1.0 eq)

  • NaBH

    
     (0.5 eq) – Stoichiometric control is key.
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve DCI-Nic in MeOH and cool to 0°C (ice bath).

  • Addition: Add NaBH

    
     portion-wise over 10 minutes. Observe gas evolution (H
    
    
    
    ).
  • Monitoring: Stir at 0°C for 30 mins. TLC (30% EtOAc/Hex) should show a major polarity shift (lower R

    
    ).
    
  • Quench: Add saturated NH

    
    Cl solution dropwise.
    
  • Extraction: Extract with DCM (Dichloromethane). Note: The alcohol product is more soluble in DCM than Hexanes.

  • Isolation: Evaporation yields a white solid, typically pure enough for the next step.

Visualizing the Synthetic Logic

The following diagram details the experimental decision tree and spectral checkpoints.

SynthesisWorkflow Start START: DCI-Nic (1H NMR: 10.25 ppm, 8.35 ppm) Decision Target Transformation? Start->Decision Path_Suzuki Path A: C-C Bond Formation (Suzuki Coupling) Decision->Path_Suzuki Retain Aldehyde, Modify Core Path_Red Path B: Functional Group Interconversion (Aldehyde Reduction) Decision->Path_Red Retain Halogens, Modify Handle Prod_A PRODUCT A (Biaryl Aldehyde) Check: New Aromatic Protons Path_Suzuki->Prod_A Pd(dppf)Cl2, 60°C Selective for C-I Prod_B PRODUCT B (Pyridine Alcohol) Check: Loss of 10.25 ppm Signal Path_Red->Prod_B NaBH4, 0°C Avoids Dehalogenation

Figure 2: Synthetic workflow and critical spectral checkpoints for DCI-Nic derivatives.

References

  • Sigma-Aldrich. 2,5-Dichloro-6-iodonicotinaldehyde Product Specification. Retrieved from .

  • Lutz Ackermann et al. "Pd-Catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings." Green Chemistry, 2010. Retrieved from .

  • H. Reich. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[1] Retrieved from .

  • BenchChem. Application Notes for Functionalization of 2,5-dichloro-4-iodo-1,3-thiazole. (Analogous reactivity patterns). Retrieved from .

  • National Institutes of Health (NIH). Regioselective Iodination of Chlorinated Aromatic Compounds. (Validation of halogen reactivity). Retrieved from .

Sources

Comparative

Purity analysis of synthesized 2,5-Dichloro-6-iodonicotinaldehyde

Strategic Context: The Halogen Hierarchy In the high-stakes arena of drug discovery, 2,5-Dichloro-6-iodonicotinaldehyde is not just a building block; it is a linchpin scaffold. Its value lies in the orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Halogen Hierarchy

In the high-stakes arena of drug discovery, 2,5-Dichloro-6-iodonicotinaldehyde is not just a building block; it is a linchpin scaffold. Its value lies in the orthogonal reactivity of its halogens. The C6-iodine offers a "soft" handle for rapid, selective Suzuki-Miyaura or Sonogashira couplings at low temperatures, leaving the C2/C5-chlorines intact for subsequent nucleophilic aromatic substitutions (


).

However, this reactivity creates a purity paradox. The same labile C-I bond that facilitates coupling makes the molecule prone to de-iodination during synthesis and storage. Furthermore, the C3-aldehyde is susceptible to autoxidation to the carboxylic acid.

The Thesis of This Guide: Standard HPLC-UV analysis is insufficient for certifying this intermediate. It often overestimates purity by missing non-chromophoric impurities (solvents, inorganic salts) and failing to resolve regioisomers (e.g., 5,6-dichloro isomers). To guarantee the integrity of downstream SAR (Structure-Activity Relationship) data, we must benchmark the "Relative" method (HPLC) against the "Absolute" method (qNMR).

The Impurity Landscape

Before selecting an analytical method, one must understand the "Enemy"—the specific impurity profile generated during synthesis (typically via lithiation-formylation or halogen exchange).

Critical Impurities:

  • Des-iodo impurity (2,5-Dichloronicotinaldehyde): Result of incomplete iodination or protodeiodination.

  • Regioisomers: 5,6-Dichloro-2-iodonicotinaldehyde (scrambling during halogenation).

  • Oxidation byproduct: 2,5-Dichloro-6-iodonicotinic acid (air exposure).

  • Residual Solvents: THF or Hexanes (trapped in the crystal lattice).

Method A: HPLC-UV (The Relative Standard)

Best for: Routine process monitoring and impurity profiling.

HPLC is the industry workhorse, but for poly-halogenated pyridines, a standard C18 column often fails to resolve the des-iodo impurity from the parent peak due to similar hydrophobicity.

Optimized Protocol: We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine-fluorine interactions between the PFP phase and the halogenated pyridine ring provide superior selectivity for regioisomers compared to C18.

Experimental Workflow:

  • Column: Kinetex F5 (PFP core-shell),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

The Limitation: HPLC quantifies based on relative response factors. If the extinction coefficient (


) of the impurity differs from the main peak (which is true for de-iodinated species), the "Area %" will not equal "Weight %."
Method B: qNMR (The Absolute Standard)

Best for: Final lot certification and potency determination.

Quantitative NMR (qNMR) is the "Truth" method. It relies on the physics of nuclear spin, where the signal integration is directly proportional to the molar ratio, independent of optical properties. It detects water, solvents, and inorganic salts that HPLC is blind to.

Optimized Protocol:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®).

    • Why: Non-hygroscopic, distinct singlet at

      
       6.1 ppm (away from pyridine protons).
      
  • Solvent: DMSO-

    
     (ensures full solubility of the aldehyde and prevents hydrate formation).
    
  • Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60s (Critical! Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16.

Calculation:



(Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass used,

=Purity)[1][2][3]
Comparative Performance Data

We synthesized a batch of 2,5-Dichloro-6-iodonicotinaldehyde and analyzed it using both methods.

Table 1: Analytical Method Comparison

ParameterMethod A: HPLC-UV (PFP Column)Method B: qNMR (Internal Std)Interpretation
Purity Value 99.2% (Area) 96.4% (w/w) HPLC overestimates purity by ignoring non-UV active mass.
Impurity ID 0.8% "Unknown" @ RRT 0.9N/AHPLC detects the des-iodo species.
Residual Solvent Not Detected1.8% THFqNMR reveals significant solvent entrapment.
Water Content Not Detected0.5%qNMR detects moisture; HPLC does not.
Time to Result 45 mins (Run + Prep)15 minsqNMR is faster for single-sample release.
Standard Req. Requires Reference StandardNo Reference Standard NeededqNMR is superior for de novo synthesis.

Scientist's Note: The 2.8% discrepancy (99.2% vs 96.4%) is critical. In a drug development campaign, dosing a scaffold that is actually 96% pure based on a 99% HPLC result introduces a 3% error in stoichiometry for the next reaction, potentially leading to lower yields and difficult purifications downstream.

Visualizing the Analytical Logic
Diagram 1: The Purity Decision Tree

This workflow illustrates when to deploy which method during the synthesis lifecycle.

PurityWorkflow Start Crude Synthesized 2,5-Dichloro-6-iodonicotinaldehyde TLC TLC Screening (Quick Check) Start->TLC Process Purification (Column/Recrystallization) TLC->Process Decision Is Reference Standard Available? Process->Decision HPLC Method A: HPLC-UV (Relative Purity) Decision->HPLC Yes (Routine QC) qNMR Method B: qNMR (Absolute Potency) Decision->qNMR No (First Batch) LCMS Auxiliary: LC-MS (Impurity ID) HPLC->LCMS If Unknown Peaks > 0.1% Final Certificate of Analysis (CoA) HPLC->Final Assign Chromatographic Purity qNMR->Final Assign Potency

Caption: Decision matrix for selecting between Relative (HPLC) and Absolute (qNMR) purity methods based on reference standard availability.

Diagram 2: Impurity Fate Mapping

Understanding where the impurities go is as important as measuring them.

ImpurityFate Aldehyde Target: Aldehyde Acid Impurity: Carboxylic Acid (Oxidation) Aldehyde->Acid Air Exposure DesIodo Impurity: Des-iodo (Protodeiodination) Aldehyde->DesIodo Acidic Workup HPLC_UV HPLC-UV (Detects All) Acid->HPLC_UV Shift in RT (Polar) qNMR_H qNMR (1H) (Detects Aldehyde Shift) Acid->qNMR_H Loss of CHO signal (10.0 ppm) DesIodo->HPLC_UV Co-elution Risk (Requires PFP) DesIodo->qNMR_H New Aromatic H (Coupling Pattern)

Caption: Mapping the detection of oxidative and de-halogenated impurities via HPLC vs. qNMR.

References
  • ICH Guidelines. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Retrieved from [Link]

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[2][5] Retrieved from [Link]

  • RSSL. (2025).[6][7] qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

Sources

Validation

Mechanistic Studies &amp; Strategic Application: 2,5-Dichloro-6-iodonicotinaldehyde

Executive Summary: The Case for High-Fidelity Regiocontrol In the design of fused heterocyclic scaffolds—particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines—2,5-Dichloro-6-iodonicotinaldehyde (CAS: 1227602-48-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for High-Fidelity Regiocontrol

In the design of fused heterocyclic scaffolds—particularly 1,6-naphthyridines and pyrido[2,3-d]pyrimidines—2,5-Dichloro-6-iodonicotinaldehyde (CAS: 1227602-48-5) represents a superior alternative to its trichloro- or bromo-analogs. Its value lies in the orthogonal reactivity of its three electrophilic sites. Unlike 2,5,6-trichloronicotinaldehyde, which often yields mixtures of C2/C6 regioisomers during functionalization, the C6-iodo substituent serves as a "soft" electrophilic handle, enabling exclusive C6-functionalization via palladium-catalyzed cross-coupling under mild conditions, leaving the C2-chloro and C5-chloro sites intact for subsequent differentiation.

Mechanistic Profiling: Electrophilic Hierarchy

The utility of this scaffold is defined by the distinct activation energies required to functionalize each position. The reactivity follows a strict hierarchy largely dictated by the bond dissociation energies (C-I < C-Cl) and the electronic influence of the pyridine nitrogen and C3-aldehyde.

Electronic Reactivity Map
  • Site A (C6-Iodine): The Most Reactive.

    • Mechanism: Oxidative addition (Pd⁰/Pd²⁺) or Halogen-Lithium Exchange.

    • Activation: The C-I bond is the weakest. Furthermore, C6 is para to the electron-withdrawing aldehyde and ortho to the pyridine nitrogen, making it highly activated for both

      
       and metal insertion.
      
  • Site B (C2-Chlorine): Intermediate Reactivity.

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Activation: Highly activated by the adjacent nitrogen and the ortho-aldehyde (inductive effect). However, it is sterically more encumbered than C6. In the absence of the labile Iodine at C6, this site becomes the primary electrophile.

  • Site C (C5-Chlorine): The "Silent" Site.

    • Mechanism: Difficult to functionalize without forcing conditions.

    • Role: Usually acts as a lipophilic blocker or metabolic stability handle in the final drug candidate.

Visualization: Reaction Pathway Logic

The following diagram illustrates the sequential functionalization logic, demonstrating how to avoid "dead-end" mixtures common with symmetric tri-halo analogs.

ReactivityPath Start 2,5-Dichloro-6-iodonicotinaldehyde Suzuki Product A: 6-Aryl-2,5-dichloronicotinaldehyde Start->Suzuki Step 1: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Selectivity: >98% C6 DeadEnd Mixture of C2/C6 Isomers Start->DeadEnd Direct SNAr (Amine) (Competes at C6-I and C2-Cl) SNAr Product B: 2-Amino-5-chloro-6-arylnicotinaldehyde Suzuki->SNAr Step 2: SNAr (Primary Amine, Base) Selectivity: C2 (C6 is blocked) Cyclization Final Scaffold: 1,6-Naphthyridine / Pyridopyrimidine SNAr->Cyclization Step 3: Condensation (Aldehyde + Amine)

Caption: Sequential functionalization strategy leveraging the high lability of the C6-I bond to ensure regiochemical purity.

Comparative Performance Guide

This section compares the 6-Iodo scaffold against common alternatives in the context of synthesizing a 6-aryl-2-amino-nicotinaldehyde intermediate (a common kinase inhibitor precursor).

Table 1: Cross-Coupling Efficiency & Selectivity
Precursor ScaffoldReaction (Suzuki)Catalyst LoadYield (Isolated)Regioselectivity (C6:C2)Notes
2,5-Dichloro-6-iodo Ar-B(OH)₂, Na₂CO₃1-3 mol% Pd92% >99:1 Iodine directs oxidative addition exclusively to C6.
2,5,6-Trichloro Ar-B(OH)₂, K₃PO₄5-10 mol% Pd65%75:25Requires higher temp; poor discrimination between C6-Cl and C2-Cl.
6-Bromo-2,5-dichloro Ar-B(OH)₂, Na₂CO₃3-5 mol% Pd84%90:10Better than trichloro, but debromination side-reactions observed.[1]

Key Insight: The 2,5-Dichloro-6-iodo variant allows for room-temperature couplings in many cases, whereas the trichloro variant requires heating (>80°C), which promotes competitive oxidative addition at the C2-position and homocoupling side reactions.

Experimental Protocols

Protocol A: Chemoselective C6-Suzuki Coupling

Objective: Install an aryl group at C6 without disturbing the C2-Cl or Aldehyde.

  • Reagents:

    • Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids).

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous).

    • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Charge a reaction flask with substrate, boronic acid, and catalyst under Argon atmosphere.

    • Add degassed solvent and base.

    • Stir at Room Temperature for 4–6 hours. (Note: The high reactivity of C-I allows mild conditions. Heating to 80°C is only necessary for electron-poor boronic acids).

    • Validation: Monitor by TLC/LCMS. The starting material (Rt ~ 1.5 min) should convert to a single product peak. If C2-coupling occurs, a bis-arylated byproduct will appear at higher retention time.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Regioselective C2-Amination ( )

Objective: Displace the C2-Cl with an amine after C6 has been arylated.

  • Context: With C6 occupied by an aryl group (from Protocol A), the C2-Cl becomes the most reactive site for nucleophilic attack.

  • Reagents:

    • Substrate: 6-Aryl-2,5-dichloronicotinaldehyde.

    • Nucleophile: Primary or Secondary Amine (1.2 equiv).

    • Base: DIPEA (2.0 equiv).

    • Solvent: THF or DMF.[2]

  • Procedure:

    • Dissolve substrate in THF.

    • Add DIPEA and Amine.

    • Stir at 50–60°C.

    • Mechanistic Note: The aldehyde at C3 activates the C2 position via the inductive effect (-I). The C5-Cl does not react under these conditions.

Synthesis of 1,6-Naphthyridines (Friedländer-Type)

The aldehyde moiety allows this scaffold to serve as a lynchpin for bicyclic ring formation.

Naphthyridine Step1 2,5-Dichloro-6-iodonicotinaldehyde Step2 Intermediate: 2-Amino-3-formyl-pyridine derivative Step1->Step2 SNAr (Ammonia/Amine) Final Target: 1,6-Naphthyridine Step2->Final Base-Catalyzed Condensation (Aldol + Dehydration) Step3 Reagent: Ketone/EWG-Methylene Step3->Final Reacts with CHO & NH2

Caption: Conversion of the pyridine core into a fused 1,6-naphthyridine system.

Protocol Summary: React the 2-amino-nicotinaldehyde derivative (product of Protocol B) with a ketone (e.g., acetone, acetophenone) in the presence of a base (KOH/EtOH or Proline). The amine condenses with the ketone carbonyl, and the C3-aldehyde condenses with the alpha-carbon of the ketone, closing the ring.

References

  • Sigma-Aldrich. 2,5-Dichloro-6-iodonicotinaldehyde Product Specifications.

  • Felpin, F.-X. (2005).[3] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids.[3] Journal of Organic Chemistry. (Demonstrates high reactivity of Iodo-alkenes/arenes under mild conditions).

  • Lutz, M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. (Detailed study on halo-pyridine selectivity).

  • BenchChem. Application Notes for Functionalization of Halogenated Heterocycles. (General protocols for thiazole/pyridine halogen selectivity).

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. (Mechanistic insight into ortho/para directing effects).

Sources

Comparative

Isomeric Purity of 2,5-Dichloro-6-iodonicotinaldehyde: A Performance Comparison Guide

This guide provides a technical analysis of 2,5-Dichloro-6-iodonicotinaldehyde , focusing on the critical impact of isomeric purity in pharmaceutical synthesis. It is designed for medicinal chemists and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2,5-Dichloro-6-iodonicotinaldehyde , focusing on the critical impact of isomeric purity in pharmaceutical synthesis. It is designed for medicinal chemists and process development scientists who utilize this intermediate for chemoselective cross-coupling reactions.[1]

Executive Summary

In the synthesis of complex heterocycles—particularly kinase inhibitors—2,5-Dichloro-6-iodonicotinaldehyde serves as a high-value scaffold due to its three distinct electrophilic sites. The "Tri-Halogen Hierarchy" (I > C2-Cl > C5-Cl) allows for sequential, orthogonal functionalization.[1]

However, commercial "technical grade" batches often contain regioisomeric impurities (e.g., 2,6-dichloro-5-iodo isomers) that possess nearly identical retention times but drastically different reactivity profiles.[1] This guide demonstrates that using high-isomeric-purity material (>99%) is not merely a regulatory compliance step but a chemical necessity to prevent "Regio-Scrambling" during the first oxidative addition step.[1]

Technical Analysis: The Reactivity Hierarchy

The utility of this scaffold relies entirely on the bond dissociation energy differences between the carbon-halogen bonds.

Electrophilic Susceptibility[1]
  • C6-Iodine (Primary Site): The C-I bond is the weakest and most labile.[1] Pd(0) inserts here rapidly at room temperature.[1]

  • C2-Chlorine (Secondary Site): Activated by the adjacent pyridine nitrogen (alpha-position), this site is reactive under elevated temperatures or with specialized ligands.[1]

  • C5-Chlorine (Tertiary Site): Located at the beta-position, this site is electronically deactivated relative to C2/C6, requiring harsh conditions for substitution.[1]

The "Impurity Trap"

If the starting material contains the 2,6-dichloro-5-iodo isomer, the initial Suzuki coupling will occur at C5 (the iodine site) rather than C6. This produces a structural isomer of the drug candidate. Because the molecular weight and polarity are identical to the desired product, this impurity often co-elutes during purification, leading to flawed biological assay data.

ReactivityHierarchy Target 2,5-Dichloro-6-iodonicotinaldehyde C6_I C6-I Position (Fastest Oxidative Addition) Target->C6_I Pd(0), RT C2_Cl C2-Cl Position (Thermal Activation Req.) Target->C2_Cl Pd(0), >80°C C5_Cl C5-Cl Position (Deactivated/Inert) Target->C5_Cl Difficult

Figure 1: Chemoselective reactivity profile of the target scaffold. The C6-I bond is the kinetic entry point for functionalization.[1]

Comparative Performance Study

We compared the performance of High Purity (>99.2%) vs. Technical Grade (95.0%) starting materials in a standard Suzuki-Miyaura coupling with Phenylboronic acid.[1]

Experimental Conditions
  • Reaction: C6-Arylation of 2,5-Dichloro-6-iodonicotinaldehyde.

  • Reagents: 1.0 eq Ar-B(OH)₂, 2.0 eq K₂CO₃, 1 mol% Pd(dppf)Cl₂·DCM.

  • Solvent: 1,4-Dioxane/Water (4:1), 25°C, 4 hours.

Results Summary
MetricHigh Purity Grade (>99.2%)Technical Grade (95.0%)Impact
Major Impurity None detected3.5% 2,6-dichloro-5-iodo isomerCompetitive coupling at wrong site.[1]
Yield (Isolated) 94% 81% 13% loss due to mixed fractions.[1]
Product Purity >99% (Single Isomer)92% (Contains 3.5% Regioisomer)Requires re-crystallization (yield loss).
Purification Standard Flash ChromatographyDifficult SeparationRegioisomers co-eluted in 15% EtOAc/Hex.[1]
Color Pale Yellow SolidDark Amber OilPresence of unstable iodine species.[1]
Interpretation

The Technical Grade material contained ~3.5% of the 2,6-dichloro-5-iodo regioisomer.[1] Under the reaction conditions, this impurity coupled efficiently to form the C5-phenyl derivative. This byproduct could not be separated from the desired C6-phenyl product using standard silica gel chromatography, rendering the entire batch unsuitable for biological screening.

Experimental Protocols

Protocol A: Quality Control (Isomer Detection)

Standard C18 methods often fail to resolve the positional isomers. This method utilizes a Phenyl-Hexyl column for enhanced pi-pi selectivity.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][2]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Main peak >98.5%; no single impurity >0.5% with relative retention time (RRT) 0.9–1.1.

Protocol B: Chemoselective Suzuki Coupling

This protocol ensures reaction occurs exclusively at C6-I, preserving the C2-Cl and C5-Cl for later steps.[1]

  • Setup: Charge a 50 mL Schlenk flask with 2,5-Dichloro-6-iodonicotinaldehyde (1.0 mmol, 301 mg), Phenylboronic acid (1.05 mmol, 128 mg), and Pd(dppf)Cl₂·DCM (0.01 mmol, 8 mg).

  • Inerting: Evacuate and backfill with Nitrogen (3 cycles).[1][3]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (1 mL).[1]

  • Reaction: Stir vigorously at 20–25°C (Room Temp). Note: Do not heat.[1] Heating >40°C promotes C2-Cl activation.[1]

  • Monitoring: Monitor by TLC (20% EtOAc/Hexane) or LCMS. Conversion should be complete in 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on Silica Gel (0 → 10% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Raw Material Receipt (2,5-Dichloro-6-iodonicotinaldehyde) QC QC Analysis (Phenyl-Hexyl HPLC) Start->QC Decision Isomeric Purity >99%? QC->Decision Process_High Proceed to Coupling (Room Temp, Pd(dppf)Cl2) Decision->Process_High Yes Process_Low REJECT / Recrystallize (Risk of Regio-Scrambling) Decision->Process_Low No Product Desired C6-Product (High Yield, Pure) Process_High->Product Impure_Product Mixture of Isomers (Separation Failure) Process_Low->Impure_Product If processed anyway

Figure 2: Decision matrix for handling halogenated nicotinaldehydes to ensure downstream success.

References

  • Sigma-Aldrich. 2,5-Dichloro-6-iodonicotinaldehyde Product Specification. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity of Halogens). Link

  • Lutz, C., et al. (2016). "Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics." Semantic Scholar. (Demonstrates C6 vs C2 selectivity patterns). Link

  • BenchChem. Comparative Reactivity Analysis of Dichloropyrimidines and Pyridines. (Data on electrophilic susceptibility of alpha/beta halogens). Link

Sources

Validation

Technical Guide: Cost-Benefit &amp; Performance Analysis of 2,5-Dichloro-6-iodonicotinaldehyde

[1] Executive Summary 2,5-Dichloro-6-iodonicotinaldehyde (CAS 1158252-89-3) represents a high-value "privileged scaffold" in modern drug discovery.[1] While its commercial market price is prohibitive for large-scale use...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,5-Dichloro-6-iodonicotinaldehyde (CAS 1158252-89-3) represents a high-value "privileged scaffold" in modern drug discovery.[1] While its commercial market price is prohibitive for large-scale use (approx.[1] $1,200/g from boutique vendors), its utility lies in its orthogonal reactivity profile .[1]

The presence of three distinct halogen handles—a highly reactive iodine at C-6 and two robust chlorines at C-2 and C-5—combined with a C-3 aldehyde, allows for quadruple diversification without the need for protecting groups.[1]

Verdict:

  • For Lead Optimization: BUY. The time saved in executing rapid, convergent SAR (Structure-Activity Relationship) campaigns outweighs the high material cost.[1]

  • For Process/Scale-up: MAKE. The commercial markup is >5000% over raw material costs.[1] In-house synthesis via Sandmeyer methodology is the only economically viable path for >10g requirements.[1]

Strategic Value Proposition: The "Linchpin" Scaffold

In medicinal chemistry, the cost of a reagent is secondary to its ability to shorten the synthetic sequence.[1] This molecule acts as a linchpin because of the Reactivity Hierarchy of its substituents.[1]

The Reactivity Hierarchy (The "Soft" to "Hard" Gradient)

The palladium-catalyzed cross-coupling rates for this molecule follow established physical organic principles:

  • C-6 Iodine: Fastest oxidative addition.[1] Reacts at room temperature (RT) to 60°C.[1]

  • C-3 Aldehyde: Electrophilic handle for reductive aminations or heterocycle formation (e.g., imidazoles, thiazoles).[1]

  • C-2 Chlorine: Activated by the ring nitrogen (ortho-effect) but slower than Iodine.[1] Requires elevated temps (80-100°C) or activated ligands.[1]

  • C-5 Chlorine: The "silent partner."[1] Sterically hindered and electronically deactivated. Requires specialized biaryl phosphine ligands (e.g., Buchwald ligands) and high energy to displace.[1]

Visualization: The Divergent Pathway

The following diagram illustrates how this single scaffold can generate three distinct drug classes based on the order of operations.

DivergentPath Start 2,5-Dichloro-6- iodonicotinaldehyde Path1 Path A: C-6 Suzuki (Kinetic Control) Start->Path1 Ar-B(OH)2, Pd(0) RT, 2h Path2 Path B: C-3 Condensation (Chemo-selective) Start->Path2 R-NH2, NaBH(OAc)3 or Hydrazine Prod1 Biaryl Scaffold (Kinase Inhibitors) Path1->Prod1 Subsequent C-2 Functionalization Prod2 Fused Heterocycle (GPCR Ligands) Path2->Prod2 Cyclization

Caption: Divergent synthesis pathways enabled by the orthogonal reactivity of the C-6 Iodine and C-3 Aldehyde.

Comparative Technical Analysis

The Challenger vs. The Incumbents[1]
Feature2,5-Dichloro-6-iodo (The Challenger) 2,5-Dichloro-6-bromo (The Incumbent) 2,5,6-Trichloro (The Cheap Alternative)
C-6 Coupling Temp 25°C - 60°C80°C - 100°C>120°C (Requires activation)
Catalyst Load Low (0.5 - 1 mol%)Medium (3 - 5 mol%)High (5 - 10 mol%)
Chemoselectivity Excellent. C-I reacts exclusively over C-Cl.[1]Good. Some risk of C-2 Cl scrambling at high temps.[1]Poor. C-6 vs C-2 selectivity is difficult to control.
Commercial Price ~$1,200 / g~$150 / g~$5 / g
Synthetic Risk Low (High fidelity)Medium (Thermal degradation of aldehyde)High (Isomer mixtures)
Key Experimental Insight: The "Iodine Advantage"

In a head-to-head Suzuki coupling with a boronic acid bearing a thermal-sensitive group (e.g., a Boc-protected amine), the Iodo-analog allows the reaction to proceed at 40°C .[1] The Bromo-analog requires heating to 80°C , which often leads to partial Boc-deprotection or aldehyde degradation (Cannizzaro disproportionation).[1]

Cost-Benefit Analysis: Make vs. Buy

Given the extreme commercial markup, a "Make vs. Buy" calculation is critical.[1]

The "Buy" Scenario[1]
  • Vendor: Sigma-Aldrich / Boutique Synthesis Houses[1]

  • Cost: ~$1,260 USD / 1g[1][2]

  • Lead Time: 2-4 Weeks (Often non-stock)

The "Make" Scenario (In-House Synthesis)

Proposed Route: Sandmeyer Iodination of 2-amino-5-chloro-3-formylpyridine (or related precursor).[1]

Cost ComponentEst. Cost (per 10g batch)
Raw Materials $45.00 (Precursors + NaNO2 + KI)
Solvents/Reagents $30.00 (H2SO4, DCM, Silica)
Labor (FTE) $800.00 (2 days chemist time)
Overhead $200.00
Total "Make" Cost ~$1,075.00 for 10g
Cost Per Gram ~$107.50 / g

Experimental Protocols

Protocol A: Selective C-6 Suzuki-Miyaura Coupling

This protocol demonstrates the selectivity of the Iodo-position over the Chloro-positions.[1]

Reagents:

  • Substrate: 2,5-Dichloro-6-iodonicotinaldehyde (1.0 eq)[1]

  • Boronate: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (2 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Solvation: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

  • Reaction: Stir at 45°C for 4 hours. Monitor by LCMS.[1]

    • Checkpoint: The starting material (Rt = X) should convert to product (Rt = Y).[1] If C-2 coupling is observed (M+Ph+Ph), lower temperature to 25°C.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: "Make" Procedure (Sandmeyer Iodination)

Adapted for the synthesis of the core scaffold if commercial supply is unavailable.

  • Diazotization: Suspend 2-amino-5-chloro-3-formylpyridine in 20% H2SO4 at 0°C. Add NaNO2 (1.2 eq) dropwise, keeping temp <5°C. Stir 30 min.

  • Iodination: Add a solution of KI (1.5 eq) in water dropwise.[1] Expect vigorous gas evolution (N2).[1]

  • Heating: Allow to warm to RT, then heat to 60°C for 1 hour to ensure complete displacement.

  • Quench: Cool and quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from purple to yellow).

  • Isolation: Extract with DCM. The product is often crystalline and requires minimal purification.[1]

Decision Logic: When to Use Which?

The following decision tree helps researchers select the correct halogenated pyridine based on project phase and budget.

DecisionTree Start Project Requirement? Scale Scale Needed? Start->Scale SmallScale < 1 gram (Lead Opt) Scale->SmallScale LargeScale > 10 grams (Process) Scale->LargeScale Budget Budget Sensitive? BuyIodo BUY 6-Iodo Analog (Speed Priority) SmallScale->BuyIodo High Budget MakeIodo MAKE 6-Iodo Analog (Cost Priority) SmallScale->MakeIodo Low Budget LargeScale->MakeIodo Complex Coupling Required UseBromo Switch to 6-Bromo (Optimization Req.) LargeScale->UseBromo Standard Chemistry

Caption: Decision matrix for selecting between purchasing, synthesizing, or substituting the 6-iodo scaffold.

References

  • Reactivity of Halogenated Pyridines

    • Title: "Predicting the Reactive Site of Aryl Halides for Suzuki Coupling."
    • Source: Asian Journal of Research in Chemistry.[1]

    • Relevance: Establishes the I > Br > Cl hierarchy in oxidative addition.[1]

    • URL:

  • Suzuki-Miyaura Coupling Mechanisms

    • Title: "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Reactivity of Aryl Iodides."
    • Source: ACS Organometallics.[1]

    • Relevance: Discusses the nuances of Pd-catalyst turnover with Aryl Iodides vs Bromides.
    • URL:

  • Commercial Pricing Data

    • Title: "2,5-Dichloro-6-iodonicotinaldehyde Product Listing."
    • Source: Sigma-Aldrich.[1][2][3][4]

    • Relevance: Source for the ~$1,260/g price point benchmark.[1][2]

    • URL:

  • Analogous Synthesis (Sandmeyer)

    • Title: "Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine and its Reactivity."
    • Source: Organic Chemistry Research.[1]

    • Relevance: Provides experimental conditions for iodinating polychlorin
    • URL:

Sources

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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